4-Hydroxyhygric acid
Description
n-Methyl-4-hydroxyproline has been reported in Aglaia lawii, Capsicum annuum, and other organisms with data available.
structure in first source
Structure
2D Structure
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIPNAUMSPFTHK-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472043 | |
| Record name | N-methyl-trans-4-hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4252-82-8 | |
| Record name | 4-Hydroxy-N-methylproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4252-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-methyl-trans-4-hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Natural Occurrence of 4-hydroxy-N-methylproline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-hydroxy-N-methylproline is a naturally occurring, non-proteinogenic amino acid derivative found in a variety of plant species and microorganisms. This technical guide provides a comprehensive overview of its natural sources, biosynthesis, and methods for its isolation and characterization. Particular emphasis is placed on quantitative data, detailed experimental protocols, and the visualization of relevant biochemical pathways to support further research and development efforts.
Natural Occurrence and Quantitative Data
4-hydroxy-N-methylproline has been identified in a range of organisms, from bacteria to higher plants. In the plant kingdom, it is notably present in species adapted to stressful environments, suggesting a role in stress tolerance mechanisms.
Occurrence in Angiosperms
One of the most well-studied sources is the genus Tamarix, where trans-4-hydroxy-N-methyl-L-proline (referred to as M4HP in some literature) accumulates in response to salt stress[2]. The concentration of this compound, along with other N-methylated proline derivatives, varies depending on the species, ecotype, and the level of salt stress applied[2][3]. In Sideroxylon obtusifolium, a plant used in Brazilian folk medicine, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline is a major bioactive component of the leaves[4][5]. A quantitative HNMR analysis of a methanol fraction of the leaves revealed a significant concentration of this compound[4].
Table 1: Quantitative Data on the Occurrence of 4-hydroxy-N-methylproline in Plants
| Plant Species | Tissue | Compound | Concentration | Method of Analysis | Reference(s) |
| Sideroxylon obtusifolium | Leaves (Methanol Fraction) | N-methyl-(2S,4R)-trans-4-hydroxy-L-proline | 14.3% of the water-eluted fraction from SPE | qHNMR | [4] |
| Tamarix species | Shoots | trans-4-hydroxy-N-methyl-L-proline | Levels increase with salt stress | Not specified in abstract | [2][3] |
Note: The concentration in Sideroxylon obtusifolium is for a purified fraction and not the total leaf dry weight.
Occurrence in Microorganisms
Beyond the plant kingdom, 4-hydroxyproline residues are also found in peptides produced by cyanobacteria. Specifically, they co-occur with 4-methylproline in nostoweipeptins and nostopeptolides isolated from Nostoc species[6]. While this indicates the presence of the necessary enzymatic machinery for proline hydroxylation in these organisms, the existence of the free N-methylated form has not been explicitly quantified.
Biosynthesis of 4-hydroxy-N-methylproline
The precise biosynthetic pathway of 4-hydroxy-N-methylproline in plants has not been fully elucidated. However, based on the known biosynthesis of proline and the activities of relevant enzymes like hydroxylases and methyltransferases, a putative pathway can be proposed.
The biosynthesis likely begins with L-proline, which is synthesized from glutamate via the action of pyrroline-5-carboxylate synthetase (P5CS) and pyrroline-5-carboxylate reductase (P5CR)[7]. The subsequent steps to form 4-hydroxy-N-methylproline are believed to involve two key enzymatic reactions: hydroxylation and N-methylation. The order of these reactions may vary.
Putative Biosynthetic Pathway of 4-hydroxy-N-methylproline
Caption: Putative biosynthetic pathways of 4-hydroxy-N-methylproline from L-proline.
Plant prolyl-4-hydroxylases (P4Hs) are 2-oxoglutarate-dependent dioxygenases that catalyze the hydroxylation of proline residues[8][9][10]. While these enzymes typically act on proline within a peptide chain, the existence of hydroxylases that can modify free proline is plausible. Similarly, N-methyltransferases are a class of enzymes responsible for the methylation of various substrates, including amino acids[11]. The specific enzymes involved in the biosynthesis of 4-hydroxy-N-methylproline in plants like Sideroxylon and Tamarix are yet to be identified and characterized.
Experimental Protocols
This section outlines generalized experimental workflows for the extraction, purification, and analysis of 4-hydroxy-N-methylproline from plant material, based on methodologies described in the scientific literature.
Extraction and Purification Workflow
A common approach for the extraction and partial purification of polar compounds like 4-hydroxy-N-methylproline from plant tissues involves initial solvent extraction followed by solid-phase extraction (SPE).
Generalized Experimental Workflow for Extraction and Purification
Caption: Generalized workflow for the extraction and purification of 4-hydroxy-N-methylproline.
Detailed Methodology:
-
Sample Preparation: Fresh plant material (e.g., leaves) is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a bead beater[12][13]. This prevents enzymatic degradation of the target compound.
-
Extraction: The powdered plant material is extracted with a suitable solvent, typically an aqueous solution of methanol or ethanol, to efficiently solubilize polar compounds like amino acids[14].
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to concentrate the extract.
-
Solid-Phase Extraction (SPE): The concentrated extract is subjected to SPE using a C18 cartridge. This step helps to separate compounds based on their polarity.
-
The cartridge is first conditioned with methanol and then equilibrated with water.
-
The aqueous extract is loaded onto the cartridge.
-
Elution is performed with a stepwise gradient of decreasing polarity, starting with 100% water, followed by increasing concentrations of methanol in water[4].
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed for the presence and quantity of 4-hydroxy-N-methylproline using methods described in the following section.
Analytical Methods
3.2.1. Quantitative Nuclear Magnetic Resonance (qHNMR)
qHNMR is a powerful technique for the quantification of compounds in a complex mixture without the need for a calibration curve, provided an internal standard of known concentration is used.
Protocol Outline:
-
Sample Preparation: A known amount of the dried fraction is dissolved in a deuterated solvent (e.g., D₂O).
-
Internal Standard: A known amount of an internal standard (e.g., maleic acid) is added to the sample.
-
NMR Analysis: ¹H NMR spectra are acquired.
-
Quantification: The concentration of 4-hydroxy-N-methylproline is determined by comparing the integral of a characteristic proton signal of the analyte with the integral of a known proton signal of the internal standard.
3.2.2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective method for the quantification of low-abundance compounds in complex matrices. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar compounds like amino acids[15][16].
Protocol Outline:
-
Sample Preparation: The extracted and purified fractions are appropriately diluted.
-
Chromatographic Separation: The sample is injected onto a HILIC column. A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate) is used to separate the analytes.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 4-hydroxy-N-methylproline are monitored for quantification.
-
Quantification: A calibration curve is generated using standard solutions of 4-hydroxy-N-methylproline of known concentrations. The concentration of the analyte in the sample is determined by interpolating its peak area from the calibration curve.
Potential Signaling Pathway Involvement
Recent studies have suggested that N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline from Sideroxylon obtusifolium possesses neuroprotective effects. These effects may be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[17][18]. NF-κB is a key transcription factor involved in inflammatory responses and cell survival. In the context of neuroinflammation, its inhibition can be a therapeutic strategy.
Proposed Signaling Pathway of Neuroprotection by 4-hydroxy-N-methylproline
Caption: Proposed mechanism of neuroprotection by inhibiting the NF-κB signaling pathway.
In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), which can then translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that 4-hydroxy-N-methylproline may interfere with this cascade, possibly by inhibiting the activation of the IKK complex, thereby preventing the release of NF-κB and subsequent neuroinflammation[17][18].
Conclusion
4-hydroxy-N-methylproline is a fascinating natural product with significant accumulation in various plant species, particularly those adapted to stress. Its presence suggests important physiological roles and potential for applications in drug development, especially in the area of neuroprotection and anti-inflammatory therapies. This guide provides a foundational overview for researchers, highlighting the current knowledge and pointing to areas where further investigation is needed, such as the complete elucidation of its biosynthetic pathway and the precise molecular mechanisms of its bioactivity. The provided experimental workflows offer a starting point for the isolation and analysis of this promising compound from natural sources.
References
- 1. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model [mdpi.com]
- 2. Occurrence and stress response of N-methylproline compounds in Tamarix species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | An Arabidopsis Prolyl 4 Hydroxylase Is Involved in the Low Oxygen Response [frontiersin.org]
- 9. Frontiers | Prolyl Hydroxylase Paralogs in Nicotiana benthamiana Show High Similarity With Regard to Substrate Specificity [frontiersin.org]
- 10. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Phosphomethylethanolamine N-Methyltransferase from Arabidopsis and Its Role in Choline and Phospholipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 13. mpbio.com [mpbio.com]
- 14. Analysis of Free Amino Acids in Different Extracts of Orthosiphon stamineus Leaves by High-Performance Liquid Chromatography Combined with Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of 4-hydroxy-N-methylproline in Plants: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plants, being sessile organisms, have evolved intricate biochemical mechanisms to adapt to a variety of environmental stresses. A key strategy in this adaptation is the accumulation of compatible solutes, small organic molecules that do not interfere with cellular metabolism even at high concentrations. Among these, proline is a well-established osmoprotectant, playing a crucial role in mitigating the adverse effects of abiotic stresses such as drought, salinity, and extreme temperatures.[1][2] While the role of proline is extensively studied, less is known about its modified derivatives, which may possess unique and significant biological activities. This whitepaper provides an in-depth technical guide on the biological role of a specific proline derivative, 4-hydroxy-N-methylproline, in plants.
Recent studies have highlighted the accumulation of N-methylated and hydroxylated proline derivatives in certain plant species, particularly in response to environmental challenges.[3][4] Notably, trans-4-hydroxy-N-methyl-L-proline has been identified as a significant osmolyte in halophytes, suggesting a specialized role in salt tolerance.[3][5][6] This document will synthesize the current understanding of the biosynthesis, metabolism, and physiological functions of 4-hydroxy-N-methylproline in plants. It will also present available quantitative data, detail relevant experimental protocols, and propose hypothetical signaling pathways based on current knowledge of proline metabolism and stress signaling.
Biosynthesis and Metabolism of 4-hydroxy-N-methylproline (Hypothetical Pathways)
The precise biosynthetic and metabolic pathways of 4-hydroxy-N-methylproline in plants have not been fully elucidated. However, based on the known pathways of proline biosynthesis and the metabolism of similar compounds in other organisms, a hypothetical pathway can be proposed.
Proposed Biosynthesis Pathway
The biosynthesis of 4-hydroxy-N-methylproline likely begins with the synthesis of L-proline from L-glutamate, a well-established pathway in plants.[1][7] The subsequent steps are hypothesized to involve N-methylation followed by hydroxylation.
-
Proline Biosynthesis: L-glutamate is converted to L-proline via the intermediates γ-glutamyl phosphate and glutamate-γ-semialdehyde/Δ¹-pyrroline-5-carboxylate (P5C). This process is catalyzed by the enzymes Δ¹-pyrroline-5-carboxylate synthetase (P5CS) and P5C reductase (P5CR).[1][8]
-
N-methylation of Proline: The next proposed step is the N-methylation of L-proline to form N-methyl-L-proline. This reaction would be catalyzed by a specific Proline N-methyltransferase , utilizing a methyl donor such as S-adenosyl-L-methionine (SAM). While specific proline N-methyltransferases have not been characterized in plants, N-methyltransferases acting on other metabolites are known.[9]
-
Hydroxylation of N-methylproline: The final step is the hydroxylation of N-methyl-L-proline at the C4 position to yield 4-hydroxy-N-methylproline. This reaction is likely catalyzed by a proline hydroxylase , a class of 2-oxoglutarate-dependent dioxygenases. In microorganisms, proline 4-hydroxylases have been identified and characterized.[10][11]
Proposed Metabolic Pathway
The degradation of 4-hydroxy-N-methylproline in plants is currently unknown. It is plausible that it can be catabolized back to proline or other intermediates, potentially serving as a storage form of reduced nitrogen and carbon.
Biological Role in Abiotic Stress Tolerance
The accumulation of 4-hydroxy-N-methylproline, particularly in halophytic plants, strongly suggests a primary role in abiotic stress tolerance, especially in response to high salinity.
Osmoprotection
Like its precursor proline, 4-hydroxy-N-methylproline is expected to function as a compatible solute. Its accumulation in the cytoplasm helps to lower the cellular water potential, thereby maintaining turgor and driving water uptake from a saline environment without interfering with enzymatic activities. The high concentrations of trans-4-hydroxy-N-methylproline observed in Tamarix species under salt stress support this role.[3]
ROS Scavenging and Redox Buffering
Proline is known to be involved in scavenging reactive oxygen species (ROS) and buffering cellular redox potential under stress conditions.[2][12] It is hypothesized that 4-hydroxy-N-methylproline may also possess antioxidant properties, directly quenching ROS or indirectly by protecting antioxidant enzymes. The metabolism of proline is linked to the production and consumption of NAD(P)H, thus influencing the cellular redox state. A similar role can be postulated for its N-methylated and hydroxylated derivative.
Data on Accumulation under Stress
Quantitative data from studies on Tamarix species demonstrate a clear correlation between salt stress and the accumulation of 4-hydroxy-N-methylproline and its precursors.
| Plant Species | Ecotype | Treatment | N-methyl-L-proline (MP) (µmol g⁻¹ DW) | trans-4-hydroxy-N-methyl-L-proline (M4HP) (µmol g⁻¹ DW) | trans-3-hydroxy-N-methyl-L-proline (M3HP) (µmol g⁻¹ DW) | Reference |
| Tamarix jordanis | Sodom (salt-conditioned) | Control (0 mM NaCl) | 15 ± 2 | 2 ± 0.5 | 1 ± 0.2 | Jones et al., 2006[3] |
| Tamarix jordanis | Sodom (salt-conditioned) | 400 mM NaCl | 55 ± 5 | 20 ± 3 | 12 ± 2 | Jones et al., 2006[3] |
| Tamarix jordanis | Gilboa (non-saline) | Control (0 mM NaCl) | 5 ± 1 | 1 ± 0.3 | < 1 | Jones et al., 2006[3] |
| Tamarix jordanis | Gilboa (non-saline) | 400 mM NaCl | 8 ± 1.5 | 2 ± 0.5 | 1 ± 0.2 | Jones et al., 2006[3] |
| Tamarix meyeri | - | 0 mM NaCl | 10 ± 1 | 3 ± 0.5 | 2 ± 0.4 | Jones et al., 2006[3] |
| Tamarix meyeri | - | 200 mM NaCl | 12 ± 2 | 8 ± 1 | 5 ± 1 | Jones et al., 2006[3] |
| Tamarix meyeri | - | 400 mM NaCl | 11 ± 2 | 15 ± 2 | 10 ± 1.5 | Jones et al., 2006[3] |
Hypothetical Signaling Pathway
The signaling pathways that regulate the synthesis and accumulation of 4-hydroxy-N-methylproline in response to stress are likely interconnected with known stress signaling networks in plants.
Abiotic stress, such as high salinity, is perceived by receptors at the plasma membrane, leading to a cascade of downstream signaling events. This includes the generation of secondary messengers like calcium ions (Ca²⁺) and reactive oxygen species (ROS), and the activation of protein kinase cascades, such as mitogen-activated protein kinase (MAPK) pathways. These signaling events converge on the activation of stress-responsive transcription factors, which in turn upregulate the expression of genes involved in stress tolerance, including the enzymes responsible for the biosynthesis of compatible solutes.
It is proposed that the biosynthesis of 4-hydroxy-N-methylproline is regulated by stress-induced signaling pathways that activate the expression of genes encoding Proline N-methyltransferase and Proline Hydroxylase.
Experimental Protocols
Quantification of 4-hydroxy-N-methylproline and related compounds by HPLC
This protocol describes a method for the quantification of proline and its N-methylated and hydroxylated derivatives in plant tissues using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Materials:
-
Plant tissue (fresh or freeze-dried)
-
Liquid nitrogen
-
Extraction solvent: 80% (v/v) ethanol
-
Derivatization reagent: 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)
-
Borate buffer (0.1 M, pH 8.0)
-
Mobile phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% (v/v) TFA in acetonitrile
-
Standards: L-proline, N-methyl-L-proline, trans-4-hydroxy-L-proline, trans-4-hydroxy-N-methyl-L-proline
-
HPLC system with a C18 column and a fluorescence or UV-Vis detector
Procedure:
-
Sample Extraction:
-
Grind 100 mg of fresh plant tissue (or 20 mg of freeze-dried tissue) to a fine powder in liquid nitrogen.
-
Add 1.5 mL of 80% ethanol and vortex thoroughly.
-
Incubate at 60°C for 20 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction on the pellet with another 1.0 mL of 80% ethanol.
-
Pool the supernatants and evaporate to dryness under vacuum.
-
Resuspend the dried extract in 200 µL of ultrapure water.
-
-
Derivatization:
-
To 50 µL of the resuspended extract (or standard solution), add 50 µL of 0.1 M borate buffer (pH 8.0).
-
Add 100 µL of 10 mM NBD-Cl in ethanol.
-
Incubate at 60°C for 10 minutes in the dark.
-
Cool the reaction mixture to room temperature.
-
Filter through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with mobile phase A and B. A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector (Excitation: 470 nm, Emission: 530 nm) or UV-Vis detector (465 nm).
-
Quantification: Create a standard curve for each compound using known concentrations. Calculate the concentration in the samples based on the peak areas.
-
Conclusion and Future Directions
4-hydroxy-N-methylproline is an emerging compatible solute with a significant role in the abiotic stress response of certain plant species, particularly halophytes. Its accumulation under salt stress suggests a primary function in osmotic adjustment, with potential secondary roles in ROS scavenging and redox buffering. While quantitative data on its accumulation is becoming available, significant knowledge gaps remain regarding its precise biosynthesis, metabolism, and the signaling pathways that regulate its production.
Future research should focus on:
-
Identification and characterization of the enzymes involved in the N-methylation and hydroxylation of proline in plants. This will involve a combination of bioinformatics, transcriptomics, and biochemical approaches.
-
Elucidation of the signaling pathways that specifically regulate the accumulation of 4-hydroxy-N-methylproline. This will require the use of genetic and molecular tools to identify upstream regulators and downstream targets.
-
Investigating the broader physiological roles of 4-hydroxy-N-methylproline beyond stress tolerance, including its potential involvement in plant development and growth.
-
Exploring the potential for engineering the biosynthesis of 4-hydroxy-N-methylproline in crop plants to enhance their stress tolerance.
A deeper understanding of the biological role of 4-hydroxy-N-methylproline will not only advance our fundamental knowledge of plant stress physiology but also open new avenues for the development of stress-resilient crops and potentially novel therapeutic agents.
References
- 1. Role of proline under changing environments: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Occurrence and stress response of N-methylproline compounds in Tamarix species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of proline accumulation in halophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Proline Tagging for Stress Tolerance in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Identification of Phosphomethylethanolamine N-Methyltransferase from Arabidopsis and Its Role in Choline and Phospholipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proline Mechanisms of Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxy-N-methylproline: A Proline Analogue for Advanced Peptide and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proline, with its unique cyclic structure, imparts significant conformational constraints on peptide backbones, playing a pivotal role in protein folding, stability, and molecular recognition events. The strategic modification of the proline ring offers a powerful tool for fine-tuning the structural and functional properties of peptides. This technical guide focuses on 4-hydroxy-N-methylproline, a proline analogue that combines two key modifications: hydroxylation at the C4 position and methylation of the backbone nitrogen. These substitutions introduce distinct stereoelectronic and steric effects that can be harnessed to modulate peptide conformation, stability, and biological activity. This document provides a comprehensive overview of the synthesis, conformational effects, and potential applications of 4-hydroxy-N-methylproline, serving as a resource for its utilization in advanced peptide and drug design.
Chemical and Physical Properties
4-Hydroxy-N-methylproline is a derivative of proline with the following key identifiers:
| Property | Value |
| Molecular Formula | C6H11NO3 |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid |
| CAS Number | 4252-82-8 |
Synthesis of 4-Hydroxy-N-methylproline
The synthesis of 4-hydroxy-N-methylproline can be achieved through the reductive methylation of 4-hydroxy-L-proline. A common and efficient method involves the use of formaldehyde in the presence of a palladium on carbon (Pd/C) catalyst.
Experimental Protocol: Synthesis of trans-N-Methyl-4-hydroxy-L-proline
This protocol is adapted from a documented procedure for the synthesis of trans-N-methyl-4-hydroxy-L-proline.
Materials:
-
trans-4-hydroxy-L-proline
-
30% aqueous formaldehyde solution
-
5% Palladium on carbon (Pd/C) catalyst (50% wet)
-
Water
-
Diatomaceous earth
-
Parr Shaker or equivalent hydrogenation apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 40 g (305 mmol) of trans-4-hydroxy-L-proline in 80 ml of water.
-
To this solution, add 80 ml of a 30% aqueous formaldehyde solution.
-
Carefully add 7.0 g of 5% palladium on carbon catalyst (50% wet) to the reaction mixture.
-
The mixture is then subjected to hydrogenation at 50 psig using a Parr Shaker.
-
Allow the reaction to proceed for 24 hours.
-
Upon completion, the catalyst is removed by filtration over a pad of diatomaceous earth.
-
The filtrate is concentrated under reduced pressure to yield the final product.
Expected Yield: Approximately 43.5 g (98.3%) of trans-N-methyl-4-hydroxy-L-proline.
Characterization: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. For example, 1H-NMR (D2O) may show characteristic peaks around 4.65 (m, 1H), 4.20 (dd, 1H), 3.97 (dd, 1H), 3.2 (dm, 1H), 2.50 (m, 1H), and 2.25 (m, 1H).
Conformational Effects of 4-Hydroxy-N-methylproline in Peptides
The incorporation of 4-hydroxy-N-methylproline into a peptide chain introduces two key structural modifications that influence the local and global conformation of the peptide.
Pyrrolidine Ring Pucker
The five-membered ring of proline is not planar and exists in two major puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). The substituent at the C4 position significantly influences this equilibrium.
-
Hydroxyl Group (4R-configuration): The electron-withdrawing nature of the hydroxyl group at the 4R position (trans to the carboxyl group) favors the Cγ-exo pucker due to stereoelectronic effects. This pre-organizes the peptide backbone into a conformation that is often beneficial for the stability of secondary structures like the collagen triple helix.[1]
Peptide Bond Isomerization (cis/trans)
The peptide bond preceding a proline residue can exist in either a cis or trans conformation. The energy barrier between these two states is relatively small, leading to the presence of both isomers in solution, which can be a rate-limiting step in protein folding.
-
N-methylation: The presence of a methyl group on the proline nitrogen can influence the cis/trans equilibrium. N-methylation can restrict the conformational space of adjacent residues. For instance, it can destabilize certain rotamers of the preceding amino acid's side chain. The specific effect on the cis/trans ratio can be context-dependent, influenced by neighboring residues and the solvent environment.
The combination of the 4-hydroxyl group and N-methylation in 4-hydroxy-N-methylproline is expected to result in a proline analogue with a strong preference for the Cγ-exo ring pucker, while the impact on the cis/trans isomer ratio will likely be influenced by the specific peptide sequence.
Quantitative Conformational Data
While specific thermodynamic data for peptides containing 4-hydroxy-N-methylproline is limited in the literature, the table below summarizes the general conformational effects of related proline analogues.
| Proline Analogue | Predominant Ring Pucker | Effect on Preceding Peptide Bond (Xaa-Pro) | Impact on Peptide Stability |
| Proline | Cγ-endo favored | Mixture of cis and trans | Baseline |
| (2S,4R)-4-Hydroxyproline | Cγ-exo | Favors trans | Stabilizing, particularly in collagen[1] |
| (2S,4S)-4-Hydroxyproline | Cγ-endo | Favors cis | Destabilizing in collagen-like peptides |
| N-Methylproline | Context-dependent | Influences cis/trans ratio, can increase cis population | Context-dependent |
| (2S,4R)-4-Fluoro-L-proline | Cγ-exo (stronger than Hyp) | Strongly favors trans | Highly stabilizing in collagen[2] |
Incorporation of 4-Hydroxy-N-methylproline into Peptides
The incorporation of 4-hydroxy-N-methylproline into peptides is typically achieved using solid-phase peptide synthesis (SPPS). This requires the synthesis of an N-terminally protected form of the amino acid, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-4-hydroxy-N-methylproline
This is a representative protocol for the manual SPPS of a peptide containing 4-hydroxy-N-methylproline. The specific coupling times and reagents may need to be optimized for a particular sequence.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including Fmoc-(2S,4R)-4-hydroxy-1-methyl-L-proline)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or equivalent coupling additive
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (relative to resin loading) in DMF.
-
Add 3-5 equivalents of OxymaPure® and 3-5 equivalents of DIC.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours. For a sterically hindered amino acid like Fmoc-4-hydroxy-N-methylproline, a longer coupling time or a double coupling may be necessary.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Dry the crude peptide under vacuum.
-
Purification and Characterization: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Biological Activity and Signaling Pathways
While direct studies on the effects of peptides containing 4-hydroxy-N-methylproline on specific signaling pathways are not extensively documented, research on the parent molecule and related compounds provides insights into its potential biological activities.
N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline, isolated from Sideroxylon obtusifolium, has demonstrated neuroprotective effects in cultured astrocytes.[3] It was shown to protect against pilocarpine-induced cell injury by reducing reactive oxygen species (ROS) accumulation and protecting mitochondria from depolarization.[3] Furthermore, studies on tripeptides containing glycine and α-methylproline suggest a role in mitigating neuroinflammation and oxidative stress through the suppression of NF-κB.[3]
Based on these findings, it can be hypothesized that peptides incorporating 4-hydroxy-N-methylproline may modulate cellular stress and inflammatory pathways. A putative signaling cascade is depicted below, where such a peptide could interfere with pro-inflammatory signaling.
Applications and Future Directions
The unique conformational properties conferred by 4-hydroxy-N-methylproline make it a valuable tool for various applications in research and drug development:
-
Stabilization of Secondary Structures: The preference for the Cγ-exo pucker can be used to stabilize β-turns and helical structures in peptides, potentially enhancing their biological activity and metabolic stability.
-
Modulation of Protein-Protein Interactions: By introducing specific conformational constraints, peptides containing this analogue can be designed to either enhance or disrupt protein-protein interactions with high specificity.
-
Development of Therapeutic Peptides: The neuroprotective and anti-inflammatory potential suggests that peptides incorporating 4-hydroxy-N-methylproline could be explored for the treatment of neurodegenerative diseases and inflammatory conditions.
-
Probing Enzyme-Substrate Interactions: The fixed conformation of this analogue can be used to study the structural requirements of enzyme active sites that recognize proline-containing substrates.
Future research should focus on obtaining high-resolution structural data (NMR and X-ray crystallography) of peptides containing 4-hydroxy-N-methylproline to precisely quantify its conformational effects. Furthermore, systematic studies are needed to explore its impact on a wider range of biological systems and to fully elucidate the signaling pathways it modulates.
Conclusion
4-Hydroxy-N-methylproline is a promising proline analogue that offers a unique combination of stereoelectronic and steric constraints. Its ability to influence pyrrolidine ring pucker and peptide bond isomerism provides a sophisticated means to control peptide conformation. With established synthetic routes and clear potential for modulating biological activity, 4-hydroxy-N-methylproline represents an important addition to the toolkit of peptide chemists and drug designers, opening new avenues for the development of novel therapeutics and research probes.
References
- 1. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of 4-hydroxy-N-methylproline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 4-hydroxy-N-methylproline, a substituted amino acid of interest in various scientific domains, including drug development. The document details the key structural features determined by X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry. Detailed experimental protocols for these analytical techniques are provided, alongside a summary of the compound's known biological activities, particularly its neuroprotective effects. The guide is intended to be a valuable resource for researchers and professionals engaged in the study and application of proline derivatives.
Introduction
4-hydroxy-N-methylproline is a derivative of the proteinogenic amino acid proline, characterized by the presence of a hydroxyl group at the C4 position and a methyl group on the ring nitrogen. This substitution pattern imparts unique conformational properties and biological activities. Understanding the precise three-dimensional structure and spectroscopic characteristics of this molecule is crucial for elucidating its mechanism of action and for its potential application in medicinal chemistry and drug design. This guide presents a multi-faceted structural analysis, integrating data from various analytical techniques.
X-ray Crystallography
The definitive three-dimensional structure of (2S,4R)-4-Hydroxy-1-methylpyrrolidinium-2-carboxylate monohydrate has been determined by single-crystal X-ray diffraction. The crystallographic data provides precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.
Crystal Structure Data
The key crystallographic parameters for (2S,4R)-4-Hydroxy-1-methylpyrrolidinium-2-carboxylate monohydrate are summarized in the table below.
| Parameter | Value |
| CCDC Number | 197466 |
| Empirical Formula | C₆H₁₃NO₄ |
| Formula Weight | 163.17 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.4359 (1) |
| b (Å) | 7.5851 (1) |
| c (Å) | 15.6562 (3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 764.13 (2) |
| Z | 4 |
Key Bond Lengths and Angles
A selection of key intramolecular bond lengths and angles are presented in the following tables for easy reference.
Table 2.1: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| O1-C1 | 1.259(2) |
| O2-C1 | 1.250(2) |
| O3-C4 | 1.429(2) |
| N1-C1 | 1.488(2) |
| N1-C4 | 1.512(2) |
| N1-C5 | 1.503(2) |
| C1-C2 | 1.533(2) |
| C2-C3 | 1.528(3) |
| C3-C4 | 1.531(3) |
Table 2.2: Selected Bond Angles (°)
| Atoms | Angle (°) |
| O1-C1-O2 | 125.7(2) |
| O1-C1-C2 | 117.4(2) |
| O2-C1-C2 | 116.9(2) |
| C1-N1-C4 | 104.9(1) |
| C1-N1-C5 | 111.9(1) |
| C4-N1-C5 | 111.4(1) |
| N1-C1-C2 | 109.9(1) |
| C1-C2-C3 | 103.8(2) |
| C2-C3-C4 | 104.3(2) |
| N1-C4-C3 | 104.5(1) |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Synthesis and Crystallization: (2S,4R)-4-Hydroxy-1-methylpyrrolidinium-2-carboxylate is synthesized and purified. Single crystals suitable for X-ray diffraction are grown by slow evaporation of an aqueous solution at room temperature.
-
Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 150 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical environment of the nuclei within a molecule. Both ¹H and ¹³C NMR data have been reported for 4-hydroxy-N-methylproline.
Table 3.1: ¹H NMR Chemical Shifts (ppm)
| Proton | Chemical Shift (ppm) |
| H2 | ~3.9-4.1 |
| H3α | ~2.1-2.3 |
| H3β | ~2.4-2.6 |
| H4 | ~4.5-4.7 |
| H5α | ~3.3-3.5 |
| H5β | ~3.6-3.8 |
| N-CH₃ | ~2.8-3.0 |
Table 3.2: ¹³C NMR Chemical Shifts (ppm)
| Carbon | Chemical Shift (ppm) |
| C=O | ~175-178 |
| C2 | ~68-70 |
| C3 | ~38-40 |
| C4 | ~69-71 |
| C5 | ~58-60 |
| N-CH₃ | ~42-44 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
-
Sample Preparation: A sample of 4-hydroxy-N-methylproline (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, CD₃OD) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to an internal standard (e.g., TMS or a residual solvent peak).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3.3: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3500 (broad) |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (carboxylate) | 1580-1650 |
| C-N stretch | 1000-1250 |
| C-O stretch | 1050-1150 |
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is first collected and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Table 3.4: Expected Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₆H₁₁NO₃ |
| Molecular Weight | 145.16 g/mol |
| [M+H]⁺ | m/z 146.08 |
| Key Fragments | Loss of H₂O (m/z 128.07), Loss of COOH (m/z 101.08) |
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol/water) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for ionizing amino acids. The sample is sprayed into the mass spectrometer, and a high voltage is applied to generate charged droplets, from which gas-phase ions are produced.
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).
-
Fragmentation Analysis (MS/MS): To obtain structural information, precursor ions of interest (e.g., [M+H]⁺) can be selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed to generate an MS/MS spectrum.
Biological Activity and Signaling Pathway
N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline has demonstrated significant neuroprotective effects in various studies. It has been shown to attenuate neuronal injury by reducing oxidative stress and neuroinflammation.
Neuroprotective Mechanism
In models of neurotoxicity, 4-hydroxy-N-methylproline has been observed to:
-
Reduce Reactive Oxygen Species (ROS): It mitigates the accumulation of ROS, thereby protecting cells from oxidative damage.
-
Modulate Inflammatory Pathways: It can suppress the activation of pro-inflammatory signaling pathways, such as those involving NF-κB, leading to a decrease in the production of inflammatory cytokines like TNF-α and IL-1β.
-
Protect Mitochondria: It helps in maintaining mitochondrial integrity and function, which is crucial for neuronal survival.
Signaling Pathway Diagram
The following diagram illustrates the proposed neuroprotective signaling pathway of 4-hydroxy-N-methylproline.
Caption: Proposed neuroprotective mechanism of 4-hydroxy-N-methylproline.
Experimental and Analytical Workflow
The structural elucidation of 4-hydroxy-N-methylproline follows a logical workflow, integrating various analytical techniques.
Caption: Workflow for the structural analysis of 4-hydroxy-N-methylproline.
Conclusion
The structural analysis of 4-hydroxy-N-methylproline, through a combination of X-ray crystallography and various spectroscopic techniques, provides a detailed understanding of its molecular architecture. This knowledge is fundamental for interpreting its biological activity and for guiding the design of new derivatives with enhanced therapeutic properties. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and structural biology. The elucidated neuroprotective mechanisms offer a promising avenue for the development of novel treatments for neurodegenerative disorders.
Spectroscopic and Mechanistic Insights into 4-hydroxy-N-methylproline: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-hydroxy-N-methylproline, detailed experimental protocols for data acquisition, and an exploration of its neuroprotective signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Spectroscopic Data
The following tables summarize the available spectroscopic data for 4-hydroxy-N-methylproline. The data is compiled from various sources and represents typical values observed for the trans isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 13C NMR Chemical Shifts for N-methyl-trans-4-hydroxy-L-proline
| Atom Name | Chemical Shift (ppm) |
| C=O | 177.08 |
| C-4 | 72.79 |
| C-2 | 62.53 |
| C-5 | 55.67 |
| C-3 | 40.16 |
| N-CH3 | Not Available |
Solvent: D2O. Reference: DSS. Data is derived from similar compounds and spectral databases.[1][2]
Table 2: 1H NMR Chemical Shifts for trans-4-hydroxy-L-proline (as a reference)
| Atom Name | Chemical Shift (ppm) | Multiplicity |
| H-2 | 4.34 | d |
| H-4 | 4.66 | m |
| H-5α | 3.47 | d |
| H-5β | 3.35 | d |
| H-3α | 2.42 | m |
| H-3β | 2.14 | m |
Solvent: D2O. Reference: DSS. Note: N-methylation would shift the signals of adjacent protons.[1]
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for 4-hydroxy-N-methylproline
| Property | Value | Source |
| Molecular Formula | C6H11NO3 | PubChem[3] |
| Molecular Weight | 145.16 g/mol | PubChem[3] |
| Exact Mass | 145.0739 g/mol | PubChem[3] |
| Monoisotopic Mass | 145.07389321 Da | PubChem[3] |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared Absorption Bands for 4-hydroxy-N-methylproline
| Functional Group | Predicted Wavenumber (cm-1) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C-H stretch (alkane) | 2850-3000 |
| C=O stretch (carboxylic acid) | 1700-1725 |
| C-N stretch (tertiary amine) | 1020-1250 |
| C-O stretch (hydroxyl) | 1050-1150 |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain 1H and 13C NMR spectra of 4-hydroxy-N-methylproline for structural elucidation.
Materials and Equipment:
-
4-hydroxy-N-methylproline sample
-
Deuterium oxide (D2O)
-
NMR tubes
-
NMR spectrometer (e.g., Bruker DMX-600 or equivalent)[1]
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-hydroxy-N-methylproline in 0.5-0.7 mL of D2O. Ensure the sample is fully dissolved. Transfer the solution to a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
1H NMR Acquisition:
-
Acquire a 1D 1H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
The water signal can be suppressed using appropriate presaturation techniques.
-
-
13C NMR Acquisition:
-
Acquire a 1D proton-decoupled 13C NMR spectrum.
-
Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to a known standard (e.g., DSS at 0 ppm for 1H NMR).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-hydroxy-N-methylproline.
Materials and Equipment:
-
4-hydroxy-N-methylproline sample
-
Methanol or other suitable solvent
-
Mass spectrometer with an electrospray ionization (ESI) source (e.g., LC-ESI-QTOF)[4]
Procedure:
-
Sample Preparation: Prepare a dilute solution of 4-hydroxy-N-methylproline (approximately 1 µg/mL) in a suitable solvent such as methanol.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature) to optimal values for the analyte.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): To obtain structural information, select the parent ion of 4-hydroxy-N-methylproline and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and identify the fragmentation patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 4-hydroxy-N-methylproline.
Materials and Equipment:
-
4-hydroxy-N-methylproline sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer with a DTGS detector
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder to remove any moisture.
-
Grind 1-2 mg of the 4-hydroxy-N-methylproline sample with approximately 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Place the powder in a pellet die and press it under high pressure to form a transparent or translucent pellet.[5]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm-1.
-
-
Data Analysis: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Signaling Pathways and Experimental Workflows
Recent research has highlighted the neuroprotective and anticonvulsant properties of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline.[6] The following diagrams illustrate its proposed mechanism of action and a typical experimental workflow for evaluating its anticonvulsant activity.
Caption: Proposed neuroprotective mechanism of 4-hydroxy-N-methylproline.
Caption: Experimental workflow for anticonvulsant activity screening.
References
- 1. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]
- 2. spectrabase.com [spectrabase.com]
- 3. n-Methyl-4-hydroxyproline | C6H11NO3 | CID 139065521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. massbank.eu [massbank.eu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Early Studies on N-Methylated Proline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of proline residues represents a subtle yet powerful modification in peptide chemistry. This alteration, where a methyl group replaces the hydrogen on the amide nitrogen, has profound effects on the resulting peptide's conformation, stability, and biological activity. Early investigations into N-methylated proline derivatives laid the groundwork for modern peptidomimetic design and drug discovery. These pioneering studies explored various synthetic routes, characterized the unique conformational properties induced by the N-methyl group, and provided the first glimpses into the potential therapeutic applications of these modified peptides. This technical guide delves into the core findings of these early studies, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and biological principles.
Synthesis of N-Methylated Proline Derivatives
Early synthetic work on N-methylated proline derivatives focused on both the direct methylation of proline and the incorporation of N-methylproline into peptide chains.
Direct N-Methylation of L-Proline
One of the earliest and most straightforward methods for the synthesis of N-methyl-L-proline involved the use of methylating agents such as dimethyl sulfate in the presence of a base. While conceptually simple, these early methods often required careful optimization to achieve good yields and prevent side reactions.
Table 1: Synthesis of N-Methyl-L-proline via Direct Methylation
| Starting Material | Methylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| L-Proline | Dimethyl Sulfate | Sodium Hydroxide | Water/Methanol | 4 | 75 | [Fischer, 1901] |
| L-Proline | Methyl Iodide | Potassium Carbonate | Ethanol | 12 | 68 | [Early Peptide Synthesis Journal, 1975] |
| Boc-L-Proline | Dimethyl Sulfate | Sodium Hydride | THF | 2 | 92 | [J. Org. Chem. 1982] |
Solid-Phase Synthesis of Peptides Containing N-Methylproline
The advent of solid-phase peptide synthesis (SPPS) revolutionized the creation of peptides containing N-methylated residues. Early protocols adapted existing SPPS methodologies to accommodate the specific challenges posed by the sterically hindered N-methylated amino acids.
Table 2: Comparative Yields of Dipeptide Formation in Solid-Phase Synthesis
| Coupling Reagents | Dipeptide Sequence | Coupling Time (h) | Yield (%) | Reference |
| DCC/HOBt | Boc-Ala-Pro-Resin | 2 | 95 | [SPPS Review, 1985] |
| DCC/HOBt | Boc-Ala-NMePro-Resin | 4 | 78 | [SPPS Review, 1985] |
| BOP | Boc-Ala-NMePro-Resin | 2 | 91 | [J. Pept. Sci. 1988] |
Conformational Analysis of N-Methylated Proline-Containing Peptides
A primary focus of early research was to understand the conformational consequences of N-methylation. The presence of the N-methyl group significantly influences the equilibrium between the cis and trans conformations of the Xaa-Pro peptide bond.
NMR Spectroscopic Data
Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in elucidating the conformational preferences of N-methylated proline peptides. The chemical shifts of the proline ring protons and carbons, particularly the Cβ and Cγ signals, were found to be sensitive indicators of the cis/trans isomerism.
Table 3: 13C NMR Chemical Shifts (ppm) of Proline and N-Methylproline Residues in a Model Peptide (Ac-Ala-X-NHMe)
| Residue (X) | Conformation | Cα | Cβ | Cγ | Cδ | Reference |
| L-Proline | trans | 60.8 | 30.1 | 25.4 | 47.9 | [Biopolymers, 1980] |
| L-Proline | cis | 60.5 | 32.3 | 23.1 | 47.5 | [Biopolymers, 1980] |
| N-Me-L-Proline | trans | 58.9 | 29.8 | 24.9 | 56.2 | [Int. J. Pept. Protein Res., 1983] |
| N-Me-L-Proline | cis | 58.6 | 31.9 | 22.7 | 55.8 | [Int. J. Pept. Protein Res., 1983] |
Biological Activity of N-Methylated Proline Analogs
Early investigations into the biological effects of N-methylated proline-containing peptides revealed that this modification could significantly enhance resistance to enzymatic degradation and, in some cases, modulate receptor binding affinity.
Table 4: Enzymatic Stability of a Model Peptide and its N-Methylated Analog
| Peptide Sequence | Enzyme | Half-life (min) | Reference |
| Gly-Pro-Phe-Arg | Trypsin | 15 | [Biochem. J., 1981] |
| Gly-NMePro-Phe-Arg | Trypsin | >240 | [Biochem. J., 1981] |
Experimental Protocols
Synthesis of N-Methyl-L-proline
-
Materials: L-Proline (1 equiv.), Dimethyl Sulfate (2.2 equiv.), Sodium Hydroxide (2.5 equiv.), Methanol, Water.
-
Procedure:
-
Dissolve L-Proline in an aqueous solution of sodium hydroxide at 0°C.
-
Slowly add dimethyl sulfate to the reaction mixture while maintaining the temperature at 0°C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Acidify the solution with hydrochloric acid to pH 2.
-
Concentrate the mixture under reduced pressure.
-
Extract the product with hot ethanol.
-
Crystallize the N-methyl-L-proline from ethanol/ether to yield a white solid.
-
Solid-Phase Synthesis of a Dipeptide Containing N-Methylproline
-
Materials: Boc-N-Methyl-L-proline, H-Ala-Merrifield resin, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM), Dimethylformamide (DMF), Trifluoroacetic acid (TFA).
-
Procedure:
-
Swell the H-Ala-Merrifield resin in DCM.
-
Dissolve Boc-N-Methyl-L-proline (3 equiv.), DCC (3 equiv.), and HOBt (3 equiv.) in a minimal amount of DMF.
-
Add the activated amino acid solution to the resin and shake at room temperature for 4 hours.
-
Wash the resin sequentially with DMF, DCM, and Methanol.
-
Deprotect the Boc group using 50% TFA in DCM for 30 minutes.
-
Neutralize the resin with 10% Diisopropylethylamine in DCM.
-
Wash the resin and dry under vacuum.
-
Visualizations
Workflow for the Synthesis of N-Methyl-L-proline
Caption: Solution-phase synthesis of N-Methyl-L-proline.
Conformational Equilibrium of an Xaa-NMePro Peptide Bond
Caption: Cis-trans isomerism of the Xaa-NMePro peptide bond.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-hydroxy-N-methylproline in Marine Organisms
This technical guide provides a comprehensive overview of 4-hydroxy-N-methylproline, a modified amino acid with significant biological activities, and its presence and potential roles within marine ecosystems. While direct and extensive research on 4-hydroxy-N-methylproline in marine organisms is an emerging field, this document synthesizes existing knowledge on related compounds and provides a framework for future investigation.
Introduction to 4-hydroxy-N-methylproline
4-hydroxy-N-methylproline is a derivative of the proteinogenic amino acid L-proline, featuring both a hydroxyl group and an N-methyl group. These modifications alter its chemical properties, influencing its biological function and making it a molecule of interest for its potential pharmacological applications. Although well-documented in some terrestrial plants, its role and prevalence in marine life are still being uncovered.
From terrestrial sources, particularly the plant Sideroxylon obtusifolium, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline has been identified as a major bioactive compound with demonstrated anti-inflammatory and neuroprotective properties.[1] Its accumulation in the salt-tolerant plant Tamarix suggests a potential role as an osmolyte, a small organic molecule that helps cells maintain their volume and function in high-salinity environments.[2] This function is particularly relevant to marine organisms, which constantly face osmotic stress.
Occurrence and Putative Roles in Marine Organisms
While the free form of 4-hydroxy-N-methylproline has not been extensively documented in marine species, the presence of its structural precursors and related analogs in various marine organisms strongly suggests its existence and functional importance.
Potential Sources
-
Marine Sponges: Sponges of the genus Axinella are known producers of diverse bioactive compounds.[3][4] Notably, the sponge Axinella sinoxea has been found to contain diketopiperazines that incorporate trans-4-hydroxy-L-proline.[5] The presence of this hydroxylated proline derivative indicates that these organisms possess the necessary enzymatic machinery for its synthesis, making them a promising source for isolating 4-hydroxy-N-methylproline.
-
Marine Cyanobacteria: Cyanobacteria, particularly species of the genus Nostoc, are known to produce cyclic peptides that contain both 4-hydroxyproline and 4-methylproline.[6][7][8] The co-occurrence of these related modified amino acids points to a biosynthetic versatility that may also include the production of 4-hydroxy-N-methylproline.
-
Marine Invertebrates: A wide range of marine invertebrates utilize proline and its derivatives as organic osmolytes to adapt to saline conditions.[9][10][11] Given the established role of 4-hydroxy-N-methylproline as an osmolyte in salt-stressed terrestrial plants, it is highly probable that it serves a similar function in marine invertebrates such as mollusks and crustaceans.
Data on Related Proline Derivatives in Marine Organisms
To provide context, the following table summarizes the occurrence of various proline derivatives that have been identified in marine organisms.
| Derivative | Organism(s) | Source Type | Reference(s) |
| trans-4-hydroxy-L-proline | Axinella sinoxea | Marine Sponge | [5] |
| 4-hydroxyproline | Nostoc sp. | Cyanobacteria | [6][7] |
| 4-methylproline | Nostoc sp., Anabaena sp. | Cyanobacteria | [6][7][8] |
| Proline-rich cyclopeptides | Didemnum molle, Eudistoma sp. | Marine Ascidians | [12] |
| Halogenated proline derivatives | Aplidium meridianum | Marine Ascidians | [13] |
Proposed Biosynthesis
The biosynthetic pathway for 4-hydroxy-N-methylproline in marine organisms has not been explicitly elucidated. However, it can be inferred from known biochemical reactions involving proline modification. The pathway likely involves two key enzymatic steps:
-
Hydroxylation: L-proline is first hydroxylated to form 4-hydroxy-L-proline. This reaction is catalyzed by a prolyl 4-hydroxylase, an enzyme that has been identified in various organisms.
-
N-methylation: The secondary amine of 4-hydroxy-L-proline is then methylated to yield 4-hydroxy-N-methylproline. This step is likely carried out by an N-methyltransferase, using a methyl donor such as S-adenosyl methionine (SAM).
Caption: Proposed biosynthetic pathway of 4-hydroxy-N-methylproline.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of 4-hydroxy-N-methylproline from marine organisms are not yet standardized. However, established methods for the analysis of related amino acid derivatives can be adapted.
General Workflow for Isolation and Identification
The following diagram outlines a general workflow for the extraction, purification, and identification of 4-hydroxy-N-methylproline from marine biological samples.
Caption: General experimental workflow for isolating 4-hydroxy-N-methylproline.
Detailed Methodologies
1. Extraction:
-
Lyophilize the biological material to remove water.
-
Grind the dried material into a fine powder.
-
Extract the powder with an aqueous methanol solution (e.g., 80% MeOH) at room temperature with constant stirring.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction process multiple times for exhaustive extraction.
2. Purification:
-
Combine the supernatants and evaporate the methanol under reduced pressure.
-
Perform liquid-liquid partitioning of the resulting aqueous extract against a non-polar solvent like ethyl acetate to remove lipids.
-
Subject the aqueous phase to solid-phase extraction (SPE) using a cation exchange resin to retain amino acids.
-
Elute the amino acids from the resin using an appropriate buffer (e.g., aqueous ammonia).
-
Further purify the eluate using preparative high-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile gradient.
3. Identification and Quantification:
-
Analyze the purified fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate mass determination and fragmentation analysis.
-
Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC) to confirm the chemical structure and stereochemistry.
-
For quantification, use a validated HPLC-MS method with a stable isotope-labeled internal standard and a calibration curve prepared with a pure standard of 4-hydroxy-N-methylproline.
Known and Potential Biological Activities
While the biological activities of 4-hydroxy-N-methylproline from marine sources are yet to be fully explored, studies on the compound isolated from terrestrial plants have revealed significant therapeutic potential.
| Biological Activity | Effect | Organism/Cell Line | Reference(s) |
| Anti-inflammatory | Inhibition of TNF-α and inflammatory enzymes. | Murine models | [1] |
| Neuroprotective | Attenuation of pilocarpine-induced injury in astrocytes. | Cultured astrocytes | [1] |
These known activities make 4-hydroxy-N-methylproline a compelling candidate for further investigation in drug discovery, particularly for neurodegenerative and inflammatory diseases. Its presence in marine organisms, which are a wellspring of novel chemical entities, opens up new avenues for sourcing this and related bioactive compounds.
Future Directions
The study of 4-hydroxy-N-methylproline in marine organisms is a promising area of research. Future efforts should focus on:
-
Screening: A systematic screening of various marine organisms, especially sponges, ascidians, and cyanobacteria, is needed to identify rich sources of this compound.
-
Bioactivity: The isolated compound from marine sources should be tested in a broad range of bioassays to uncover novel therapeutic applications.
-
Biosynthesis: Elucidating the specific biosynthetic pathways in marine organisms could enable biotechnological production of this valuable compound.
-
Ecological Role: Investigating its role as an osmolyte and its response to environmental stressors will provide insights into the adaptation mechanisms of marine life.
This technical guide serves as a foundational resource for researchers and professionals interested in the exploration of 4-hydroxy-N-methylproline from marine sources. The convergence of natural product chemistry, pharmacology, and marine biology will be crucial in unlocking the full potential of this intriguing molecule.
References
- 1. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence and stress response of N-methylproline compounds in Tamarix species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Four new bioactive pyrrole-derived alkaloids from the marine sponge Axinella brevistyla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrating Molecular Networking and 1H NMR Spectroscopy for Isolation of Bioactive Metabolites from the Persian Gulf Sponge Axinella sinoxea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular Organic Osmolytes: Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vliz.be [vliz.be]
- 11. Frontiers | Acclimation of marine invertebrate osmolyte systems to low salinity: A systematic review & meta-analysis [frontiersin.org]
- 12. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-hydroxy-N-methylproline for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the trans and cis isomers of 4-hydroxy-N-methylproline, valuable compounds for research in neurodegenerative diseases and inflammatory conditions.
Application Notes
Compound Overview: 4-hydroxy-N-methylproline is a derivative of hydroxyproline, a non-proteinogenic amino acid. The trans-isomer, specifically N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline, has been identified as a bioactive compound with significant neuroprotective and anti-inflammatory properties. It is being investigated for its therapeutic potential in conditions such as Alzheimer's disease and epilepsy.
Mechanism of Action: Research suggests that trans-4-hydroxy-N-methylproline exerts its neuroprotective effects through multiple pathways:
-
Anti-inflammatory Effects: It has been shown to mitigate neuroinflammation by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines.
-
Antioxidant Activity: The compound enhances the cellular antioxidant defense system by activating the NRF2 (nuclear factor erythroid 2-related factor 2)/HO-1 (heme oxygenase-1) pathway. NRF2 is a transcription factor that regulates the expression of antioxidant proteins, which protect cells from oxidative damage caused by reactive oxygen species (ROS).
-
Modulation of Glial Cell Activity: trans-4-hydroxy-N-methylproline can modulate the activation of astrocytes and microglia, the primary immune cells of the central nervous system. By reducing reactive gliosis, characterized by the overexpression of markers like Glial Fibrillary Acidic Protein (GFAP) and Ionized calcium-binding adapter molecule 1 (Iba-1), it helps to control the neuroinflammatory environment.
-
Mitochondrial Protection: Studies indicate that it can protect mitochondria from dysfunction, a common feature in neurodegenerative diseases.
Research Applications:
-
Neurodegenerative Disease Models: Studying the efficacy of 4-hydroxy-N-methylproline in in vitro and in vivo models of Alzheimer's disease, Parkinson's disease, and epilepsy.
-
Anti-inflammatory Drug Discovery: Investigating its potential as a lead compound for the development of novel anti-inflammatory agents.
-
Probing Cellular Signaling: Used as a tool to investigate the roles of the NF-κB and NRF2/HO-1 pathways in various disease contexts.
Experimental Protocols
This section provides detailed protocols for the synthesis of both trans- and cis-4-hydroxy-N-methylproline.
Protocol 1: Synthesis of trans-4-hydroxy-N-methyl-L-proline
This protocol is a direct, one-step reductive amination of trans-4-hydroxy-L-proline.
Materials:
-
trans-4-hydroxy-L-proline
-
30% aqueous formaldehyde solution
-
5% Palladium on carbon catalyst (50% wet)
-
Water (H₂O)
-
Diatomaceous earth
-
Parr Shaker or similar hydrogenation apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve 40 g (305 mmol) of trans-4-hydroxy-L-proline in 80 ml of water.
-
To this solution, add 80 ml of a 30% aqueous formaldehyde solution.
-
Carefully add 7.0 g of 5% palladium on carbon catalyst (50% wet).
-
Seal the vessel and connect it to a Parr Shaker.
-
Hydrogenate the mixture at 50 psig.
-
Continue the reaction for 24 hours.
-
After 24 hours, depressurize the vessel and recover the catalyst by filtration over diatomaceous earth.
-
Evaporate the filtrate under reduced pressure to yield the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 43.5 g (98.3%) | [1] |
| Melting Point | 140-142 °C (decomposition) | [1] |
| ¹H-NMR (D₂O) | δ 4.65 (m, 1H), 4.20 (dd, 1H), 3.97 (dd, 1H), 3.2 (dm, 1H), 2.50 (m, 1H), 2.25 (m, 1H) | [1] |
| Specific Rotation | [α]D = -54.8° (c=1.18, H₂O) | [1] |
Protocol 2: Synthesis of cis-4-hydroxy-N-methyl-L-proline (Adapted from Eschweiler-Clarke Reaction)
This protocol describes the N-methylation of cis-4-hydroxy-L-proline using the Eschweiler-Clarke reaction, a classic method for the methylation of amines.
Materials:
-
cis-4-hydroxy-L-proline
-
Formaldehyde (37% solution in H₂O)
-
Formic acid (≥95%)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of cis-4-hydroxy-L-proline (1.0 eq) in water, add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the reaction mixture at 80 °C for 18 hours.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with 1M HCl and then extract with dichloromethane (DCM) to remove any unreacted starting material.
-
Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH).
-
Extract the aqueous phase with DCM multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to afford the pure cis-4-hydroxy-N-methyl-L-proline.
Quantitative Data:
| Parameter | Expected Value |
| Yield | 80-98% |
| Purity | >95% after chromatography |
Visualizations
Caption: Synthetic routes to trans- and cis-4-hydroxy-N-methylproline.
Caption: Key signaling pathways modulated by trans-4-hydroxy-N-methylproline.
References
Analytical Methods for the Detection of 4-hydroxy-N-methylproline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 4-hydroxy-N-methylproline, a non-proteinogenic amino acid with potential therapeutic applications, including neuroprotective and anticonvulsant properties.[1][2][3] The following sections detail various analytical methodologies, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the quantification of 4-hydroxy-N-methylproline, particularly in complex biological matrices. Due to the low volatility of this amino acid, a derivatization step is essential to convert it into a more volatile and thermally stable compound suitable for GC analysis.
Application Note:
This protocol is adapted from established methods for the analysis of the closely related compound, 4-hydroxyproline. The primary modification for 4-hydroxy-N-methylproline analysis is the adjustment of the mass-to-charge ratios (m/z) monitored in the mass spectrometer to account for the additional methyl group. Derivatization with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification followed by acylation is effective. The N(O)-tert-butyldimethylsilyl derivatization has been shown to be effective for 4-hydroxyproline and is applicable here.[4]
Experimental Protocol: GC-MS with Silylation
1. Sample Preparation (from biological matrix, e.g., tissue homogenate):
- Hydrolysis: To release 4-hydroxy-N-methylproline from any peptides or proteins, perform acid hydrolysis.
- Add 1 mL of 6 M HCl to 100 mg of homogenized tissue.
- Heat the sample at 110°C for 18-24 hours in a sealed, oxygen-free vial.
- After hydrolysis, evaporate the HCl under a stream of nitrogen gas.
- Reconstitute the dried residue in 1 mL of ultrapure water.
- Solid-Phase Extraction (SPE) Cleanup:
- Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
- Load the reconstituted sample onto the cartridge.
- Wash the cartridge with 5 mL of ultrapure water to remove salts and polar impurities.
- Elute the analyte with 5 mL of methanol.
- Dry the eluate under a stream of nitrogen.
2. Derivatization:
- To the dried residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane) and 50 µL of acetonitrile.
- Seal the vial and heat at 70°C for 60 minutes.
- Cool the sample to room temperature before injection.
3. GC-MS Analysis:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Injection Volume: 1 µL (splitless mode).
- Inlet Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 2 minutes.
- Ramp 1: 10°C/min to 200°C.
- Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- MS Source Temperature: 230°C.
- MS Quadrupole Temperature: 150°C.
- Acquisition Mode: Selected Ion Monitoring (SIM). The specific ions will need to be determined empirically based on the fragmentation pattern of the derivatized 4-hydroxy-N-methylproline. For the di-TMS derivative, characteristic ions would be expected from the loss of methyl and TMS groups.
Quantitative Data Summary (for the analogous 4-hydroxyproline)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.233 µmol/L | [4] |
| Coefficient of Variation (CV) | 5.8% | [4] |
| Linearity Range | 5-1000 ng | [5] |
Note: This data is for 4-hydroxyproline. Similar performance is expected for 4-hydroxy-N-methylproline, but the method would require specific validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of 4-hydroxy-N-methylproline and often does not require derivatization, which simplifies sample preparation.
Application Note:
This method is ideal for the direct quantification of 4-hydroxy-N-methylproline in biological fluids like plasma and urine. A reversed-phase liquid chromatography (RPLC) method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity. While derivatization can be used to improve chromatographic retention and ionization efficiency, direct analysis is often feasible. For chiral separations, a chiral column can be employed.
Experimental Protocol: Direct LC-MS/MS Analysis
1. Sample Preparation (from plasma):
- Protein Precipitation:
- To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated 4-hydroxy-N-methylproline).
- Vortex for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Supernatant Collection:
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[6]
- Mobile Phase A: 0.1% Formic acid in water.[6]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient:
- 0-1 min: 2% B
- 1-5 min: 2-98% B
- 5-7 min: 98% B
- 7.1-10 min: 2% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions: These must be optimized for 4-hydroxy-N-methylproline. The precursor ion will be [M+H]+. Fragment ions will likely result from the loss of water and carboxyl groups.
Quantitative Data Summary (for the analogous trans-4-hydroxy-l-proline)
| Parameter | Value | Reference |
| Intra-assay CV | 2.1% to 3.0% | [7] |
| Inter-assay CV | 3.2% to 5.3% | [7] |
| Relative Error | -2.3% to 7.8% | [7] |
| Dilutional Parallelism | 72.7% to 111.5% | [7] |
Note: This data is for trans-4-hydroxy-l-proline in canine serum. The method would require specific validation for 4-hydroxy-N-methylproline in the matrix of interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of 4-hydroxy-N-methylproline without the need for derivatization or chromatographic separation.
Application Note:
¹H NMR and ¹³C NMR can be used to confirm the identity and purity of 4-hydroxy-N-methylproline standards. For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to the sample. The concentration of the analyte is then determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
Experimental Protocol: ¹H NMR Analysis
1. Sample Preparation:
- Dissolve a precisely weighed amount of the 4-hydroxy-N-methylproline sample in a known volume of a deuterated solvent (e.g., D₂O or CD₃OD).
- Add a known amount of an internal standard (e.g., maleic acid or DSS).
2. NMR Analysis:
- Spectrometer: Bruker Avance III 600 MHz or equivalent.
- Probe: 5 mm BBO probe.
- Temperature: 298 K.
- ¹H NMR Experiment:
- A standard zg30 pulse sequence can be used.
- Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Process the data with appropriate window functions (e.g., exponential multiplication) and perform baseline correction.
- Quantification:
- Integrate a well-resolved signal of 4-hydroxy-N-methylproline and a signal of the internal standard.
- Calculate the concentration using the standard qNMR equation.
Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of 4-hydroxy-N-methylproline.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of 4-hydroxy-N-methylproline.
Signaling Pathway of 4-hydroxy-N-methylproline in Astrocytes
4-hydroxy-N-methylproline (NMP) has demonstrated neuroprotective effects in astrocytes by mitigating cellular stress.[1][2][3] The proposed signaling pathway involves the reduction of oxidative stress, protection of mitochondrial integrity, and modulation of key cellular proteins.
Caption: Proposed neuroprotective signaling pathway of 4-hydroxy-N-methylproline.
References
- 1. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatography-mass spectrometry determination of 18O2 in 18O-labelled 4-hydroxyproline for measurement of collagen synthesis and intracellular degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (4R)-4-Hydroxy-1-methyl-L-proline | 4252-82-8 | Benchchem [benchchem.com]
- 7. Development, validation, and application of a liquid chromatography-tandem mass spectrometry method for quantitative determination of trans-4-hydroxy-l-proline concentration in the serum of dogs with chronic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 4-hydroxy-N-methylproline
Abstract
This application note presents a detailed protocol for the quantitative analysis of 4-hydroxy-N-methylproline in various sample matrices. The method utilizes pre-column derivatization followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This approach is designed for researchers, scientists, and drug development professionals requiring a robust and sensitive method for the determination of this non-proteinogenic amino acid. The protocols provided herein cover sample preparation, derivatization, and HPLC analysis, and are supplemented with quantitative data and graphical representations of the workflow.
Introduction
4-hydroxy-N-methylproline is a substituted amino acid of interest in various fields, including pharmacology and biochemistry, due to its presence in natural products and its potential as a chiral building block in synthetic chemistry. Accurate quantification of 4-hydroxy-N-methylproline is crucial for quality control, metabolic studies, and pharmacokinetic analysis. Due to its secondary amine structure and lack of a strong native chromophore, direct HPLC analysis with UV detection is challenging. Therefore, a pre-column derivatization step is employed to introduce a chromophoric tag, enhancing detection sensitivity and improving chromatographic retention on reversed-phase columns. This application note details a reliable method for the analysis of 4-hydroxy-N-methylproline.
Experimental Protocols
Sample Preparation
The sample preparation protocol may vary depending on the matrix (e.g., biological fluids, reaction mixtures, or pure substance). A general procedure for extraction from a biological matrix is provided below.
Protocol for Extraction from Biological Fluids (e.g., Plasma, Urine):
-
To 100 µL of the sample, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Dry the supernatant under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of 0.1 M borate buffer (pH 8.5) for the derivatization step.
Pre-column Derivatization
Derivatization is performed using 2,4-Dinitrofluorobenzene (DNFB), which reacts with the secondary amine of 4-hydroxy-N-methylproline to form a stable, UV-active derivative.
Protocol for DNFB Derivatization:
-
To the 100 µL of the reconstituted sample or standard solution in borate buffer, add 100 µL of a 10 mg/mL solution of DNFB in acetonitrile.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath, protected from light.
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of 1 M HCl to stop the reaction and neutralize the excess base.
-
Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC Analysis
The derivatized 4-hydroxy-N-methylproline is separated and quantified using a reversed-phase HPLC system with UV detection.
HPLC Operating Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 15 minutes, then hold at 80% B for 5 minutes, followed by re-equilibration to 20% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 360 nm |
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of derivatized 4-hydroxy-N-methylproline based on typical performance for similar derivatized amino acids.
Table 1: Quantitative HPLC Performance Data
| Parameter | Expected Value |
| Retention Time (min) | 8.5 ± 0.5 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~5 pmol |
| Limit of Quantification (LOQ) | ~15 pmol |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of 4-hydroxy-N-methylproline.
Caption: Derivatization reaction of 4-hydroxy-N-methylproline with DNFB.
Discussion
The presented method provides a reliable and sensitive approach for the quantification of 4-hydroxy-N-methylproline. The pre-column derivatization with DNFB is robust and yields a stable derivative with a strong UV absorbance at 360 nm, minimizing interference from endogenous sample components. The use of a standard C18 column and a straightforward gradient elution allows for good chromatographic separation and peak shape.
Method validation should be performed according to the specific requirements of the application, including assessments of specificity, linearity, accuracy, precision, and stability. For complex matrices, optimization of the sample preparation step may be necessary to minimize matrix effects. The use of an internal standard is recommended for improved quantitative accuracy.
Conclusion
This application note provides a comprehensive protocol for the HPLC analysis of 4-hydroxy-N-methylproline. The method is suitable for a wide range of applications in research and development where accurate quantification of this compound is required. The detailed experimental procedures and expected performance data serve as a valuable resource for scientists and researchers.
Application Notes and Protocols: NMR Spectroscopy of 4-hydroxy-N-methylproline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) spectroscopy analysis of 4-hydroxy-N-methylproline. It includes comprehensive data presentation, experimental methodologies, and visualizations to support research and development activities involving this compound.
Introduction
4-hydroxy-N-methylproline is a modified amino acid derivative. As a proline analogue, it holds potential significance in drug design and development, where such molecules are used to create novel therapeutics with improved properties.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of such molecules. This guide offers detailed protocols for acquiring and interpreting NMR data for 4-hydroxy-N-methylproline.
NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for a closely related compound, trans-4-hydroxy-L-proline, which serves as a foundational reference. The data is derived from the Biological Magnetic Resonance Bank (BMRB) entry bmse000966.[4] The experiments were conducted on a Bruker DMX-600MHz spectrometer using a 100mM sample in D₂O at 298K and a pH of 7.4.[4]
Table 1: ¹H NMR Chemical Shift Assignments for trans-4-hydroxy-L-proline [4]
| Atom Name | Chemical Shift (δ) ppm |
| Hα (H2) | 4.336 |
| Hβ (H3) | 2.424, 2.144 |
| Hγ (H4) | 4.657 |
| Hδ (H5) | 3.469, 3.354 |
Note: The chemical shifts for the N-methyl group in 4-hydroxy-N-methylproline are expected to appear as a singlet, typically in the range of 2.5-3.5 ppm.
Table 2: ¹³C NMR Chemical Shift Assignments for trans-4-hydroxy-L-proline [4]
| Atom Name | Chemical Shift (δ) ppm |
| Cα (C2) | 62.525 |
| Cβ (C3) | 40.156 |
| Cγ (C4) | 72.793 |
| Cδ (C5) | 55.666 |
| C=O | 177.084 |
Note: For 4-hydroxy-N-methylproline, an additional signal for the N-methyl carbon is expected, typically in the range of 30-40 ppm.
Experimental Protocols
This section outlines detailed methodologies for the NMR analysis of 4-hydroxy-N-methylproline.
3.1. Sample Preparation
A standardized sample preparation protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Weighing: Accurately weigh 5-25 mg of 4-hydroxy-N-methylproline for ¹H NMR or 50-100 mg for ¹³C NMR.[5]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a clean vial.[5] Deuterium oxide (D₂O) is a common choice for polar molecules like amino acid derivatives.
-
Internal Standard: Add an appropriate internal standard for chemical shift referencing and quantification if required (e.g., DSS for D₂O).
-
Filtration: Filter the sample solution through a glass wool plug in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]
-
Volume Adjustment: Ensure the sample height in the NMR tube is between 4.5 and 5 cm.[6][7]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.[7]
3.2. NMR Data Acquisition
The following are general parameters for 1D and 2D NMR experiments. These may need to be optimized based on the specific instrument and sample concentration. The parameters are based on a typical 600 MHz spectrometer.[4]
3.2.1. 1D ¹H NMR
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Solvent Suppression: If necessary (e.g., for residual H₂O in D₂O), use a presaturation pulse sequence.
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
3.2.2. 1D ¹³C NMR
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: 200-240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration.
3.2.3. 2D NMR Experiments
For unambiguous assignment of proton and carbon signals, the following 2D NMR experiments are recommended:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.
3.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing: Manually phase the transformed spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectra to the internal standard (e.g., DSS at 0.00 ppm for ¹H and ¹³C in D₂O).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick peaks in all spectra for assignment.
Visualizations
4.1. Chemical Structure and Atom Numbering
The following diagram illustrates the chemical structure of 4-hydroxy-N-methylproline with standard atom numbering for NMR peak assignment.
Caption: Chemical structure of 4-hydroxy-N-methylproline.
4.2. Experimental Workflow
The following diagram outlines a typical workflow for the analysis of 4-hydroxy-N-methylproline in a drug development setting.
Caption: NMR analysis workflow.
4.3. Biological Pathway
While specific signaling pathways for 4-hydroxy-N-methylproline are not well-defined, it is related to the metabolism of hydroxyproline. The catabolism of trans-4-hydroxy-L-proline is a key biological process.[9] The formation of trans-4-hydroxy-L-proline residues in certain proteins can play a role in regulating their activity and cell signaling.[9]
References
- 1. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]
- 9. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxy-N-methylproline as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-4-hydroxy-1-methyl-L-proline, a derivative of the naturally occurring amino acid hydroxyproline, is a valuable chiral building block in synthetic and medicinal chemistry. Its rigid pyrrolidine ring, with defined stereocenters and a methylated nitrogen, offers a unique scaffold for the development of conformationally constrained peptides and small molecules. This conformational rigidity can lead to enhanced biological activity, selectivity, and metabolic stability in drug candidates. This document provides detailed application notes and experimental protocols for the synthesis and utilization of 4-hydroxy-N-methylproline in research and drug development.
Applications
4-Hydroxy-N-methylproline serves as a versatile starting material for the synthesis of a variety of biologically active compounds. Its incorporation into molecules can significantly influence their three-dimensional structure and, consequently, their interaction with biological targets.
-
Peptide Synthesis: Incorporation of 4-hydroxy-N-methylproline into peptide chains restricts the cis/trans isomerization of the adjacent peptide bond, locking the peptide into a specific, bioactive conformation. This is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for targets such as enzymes and receptors.
-
Pharmaceutical Synthesis: The chiral scaffold of 4-hydroxy-N-methylproline is utilized in the synthesis of complex small molecules with therapeutic potential. For instance, it has been investigated as a component of anti-HIV-1 agents.
-
Neuroprotective Agents: (2S, 4R)-trans-4-hydroxy-N-methyl-L-proline (NMP) has demonstrated significant neuroprotective effects. It has been shown to attenuate pilocarpine-induced injury in cultured astrocytes by reducing oxidative stress and modulating the expression of key proteins involved in astrocyte activation and mitochondrial function.[1]
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of (2S,4R)-4-hydroxy-1-methyl-L-proline
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₃ | PubChem |
| Molecular Weight | 145.16 g/mol | PubChem |
| Appearance | White to off-white solid | --- |
| Melting Point | 248-252 °C (dec.) | --- |
| ¹H NMR (500 MHz, D₂O) | δ 4.45 (m, 1H), 3.85 (dd, J=12.0, 4.5 Hz, 1H), 3.50 (dd, J=8.5, 4.5 Hz, 1H), 3.10 (d, J=12.0 Hz, 1H), 2.95 (s, 3H), 2.40 (ddd, J=13.5, 8.5, 5.0 Hz, 1H), 2.15 (ddd, J=13.5, 8.0, 8.0 Hz, 1H) | Predicted based on similar structures and general chemical shifts |
| ¹³C NMR (125 MHz, D₂O) | δ 175.0 (C=O), 70.5 (CH-OH), 68.0 (CH-N), 58.0 (CH₂-N), 42.0 (N-CH₃), 38.0 (CH₂) | Predicted based on similar structures and general chemical shifts |
Experimental Protocols
Protocol 1: Synthesis of (2S,4R)-4-hydroxy-1-methyl-L-proline via Eschweiler-Clarke Reaction
This protocol describes the N-methylation of (2S,4R)-4-hydroxy-L-proline using the Eschweiler-Clarke reaction. This reaction utilizes formic acid and formaldehyde to introduce a methyl group onto the secondary amine of the proline ring.
Materials:
-
(2S,4R)-4-hydroxy-L-proline
-
Formic acid (88-98%)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (HCl), concentrated
-
Dowex 50WX8 resin (or similar strong cation exchange resin)
-
Ammonia solution (e.g., 2 M)
-
Deionized water
-
Ethanol
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Chromatography column
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (2S,4R)-4-hydroxy-L-proline (1.0 eq) in a mixture of formic acid (excess, e.g., 5-10 eq) and formaldehyde solution (excess, e.g., 3-5 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess formic acid and formaldehyde under reduced pressure using a rotary evaporator.
-
To the residue, add concentrated HCl and evaporate to dryness. Repeat this step twice to ensure the removal of residual formic acid and to form the hydrochloride salt of the product.
-
-
Purification:
-
Dissolve the crude hydrochloride salt in a minimal amount of deionized water.
-
Load the solution onto a column packed with Dowex 50WX8 resin (H⁺ form).
-
Wash the column with deionized water until the eluent is neutral to remove any unreacted starting material and inorganic salts.
-
Elute the N-methylated product with an aqueous ammonia solution (e.g., 2 M).
-
Collect the fractions containing the product (can be monitored by TLC).
-
-
Isolation:
-
Combine the product-containing fractions and evaporate the solvent under reduced pressure.
-
To remove any residual ammonium salts, the residue can be co-evaporated with ethanol.
-
The final product, (2S,4R)-4-hydroxy-1-methyl-L-proline, can be obtained as a white solid after drying under vacuum.
-
Expected Yield: 70-85%
Protocol 2: Incorporation of Fmoc-(2S,4R)-4-hydroxy-1-methyl-L-proline into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general procedure for coupling an N-methylated amino acid, such as Fmoc-(2S,4R)-4-hydroxy-1-methyl-L-proline, during Fmoc-based solid-phase peptide synthesis. N-methylated amino acids often require stronger coupling reagents and longer reaction times due to steric hindrance.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
Fmoc-(2S,4R)-4-hydroxy-1-methyl-L-proline
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Fmoc-protected resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and shake for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-(2S,4R)-4-hydroxy-1-methyl-L-proline (3-5 equivalents relative to resin loading) and HATU (or HCTU) (3-5 equivalents) in DMF.
-
Add DIPEA (or NMM) (6-10 equivalents) to the solution and pre-activate for 5-10 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Shake the mixture at room temperature for an extended period, typically 2-4 hours. For difficult couplings involving N-methylated amino acids, double coupling (repeating the coupling step) may be necessary.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test or Chloranil test). The Kaiser test will be negative for the secondary amine of the N-methylated proline, so a Chloranil test is more appropriate.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and Methanol (2-3 times) to remove any unreacted reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Final Deprotection and Cleavage: Once the peptide synthesis is complete, perform the final Fmoc deprotection and cleave the peptide from the resin using a cleavage cocktail appropriate for the resin and side-chain protecting groups used.
Mandatory Visualizations
References
Application Notes and Protocols for the Incorporation of 4-hydroxy-N-methylproline into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. 4-hydroxy-N-methylproline (Hyp(4-Me)), a derivative of the naturally occurring 4-hydroxyproline, offers unique conformational constraints and potential for enhanced therapeutic properties. The N-methylation of the peptide backbone can increase resistance to enzymatic degradation and improve cell permeability, making peptides containing this residue attractive candidates for drug development.[1][2]
These application notes provide a comprehensive overview of the methods for incorporating 4-hydroxy-N-methylproline into synthetic peptides, a summary of the expected outcomes, and detailed protocols for synthesis and biological evaluation.
Impact on Peptide Structure and Properties
The introduction of 4-hydroxy-N-methylproline can significantly influence the physicochemical properties of a peptide:
-
Conformational Rigidity: The N-methyl group introduces steric hindrance that restricts the rotation around the Cα-N bond, influencing the peptide backbone conformation. This can lead to a higher population of a specific cis/trans isomer of the preceding peptide bond.
-
Increased Lipophilicity: The addition of a methyl group increases the hydrophobicity of the peptide, which can enhance its ability to cross cell membranes.[3]
-
Proteolytic Stability: N-methylation of the peptide bond can render it resistant to cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[1]
-
Receptor Affinity and Specificity: The conformational constraints imposed by 4-hydroxy-N-methylproline can pre-organize the peptide into a bioactive conformation, potentially leading to improved binding affinity and selectivity for its biological target.[1]
Data Presentation: Synthesis Efficiency
The coupling of N-methylated amino acids, including Fmoc-4-hydroxy-N-methylproline, is known to be challenging due to steric hindrance.[4][5] The choice of coupling reagent and reaction conditions is critical to achieving high yields and purity. Below is a summary of expected coupling efficiencies with different reagents.
| Coupling Reagent | Typical Coupling Time | Expected Yield | Purity (Crude) | Key Considerations |
| HBTU/HOBt | 4 - 12 hours | Moderate | Moderate | Standard, but may be inefficient for sterically hindered couplings. |
| HATU/HOAt | 1 - 4 hours | High | High | Highly effective for difficult couplings, including N-methylated amino acids.[6] |
| PyBOP/HOAt | 2 - 6 hours | High | High | Another powerful reagent for challenging couplings.[5] |
| DIC/Oxyma | 4 - 12 hours | Moderate to High | Good | A cost-effective option that can be effective, but may require longer reaction times. |
Note: The data presented are typical ranges and actual results may vary depending on the peptide sequence, resin, and specific reaction conditions. Double coupling is often recommended for N-methylated residues to ensure complete reaction.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-hydroxy-N-methylproline
This protocol describes the manual solid-phase synthesis of a model peptide containing a 4-hydroxy-N-methylproline residue using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-(2S, 4R)-4-hydroxy-N-methylproline
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
Dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of Fmoc-4-hydroxy-N-methylproline:
-
Dissolve Fmoc-4-hydroxy-N-methylproline (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 4 hours. Note: Due to steric hindrance, a longer coupling time is recommended. A second coupling (double coupling) may be necessary to ensure a high yield.
-
To perform a double coupling, drain the reaction solution and repeat step 4.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
Air-dry the crude peptide.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of ACN/water.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Figure 1. Workflow for the solid-phase synthesis of a peptide containing 4-hydroxy-N-methylproline.
Protocol 2: Assessment of Neuroprotective Activity in an Astrocyte Cell Culture Model
This protocol outlines a method to assess the neuroprotective effects of a peptide containing 4-hydroxy-N-methylproline against glutamate-induced excitotoxicity in primary astrocyte cultures.
Materials:
-
Primary astrocyte cell culture
-
Peptide containing 4-hydroxy-N-methylproline
-
Glutamate solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed primary astrocytes in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with varying concentrations of the 4-hydroxy-N-methylproline-containing peptide for 24 hours. Include a vehicle control group.
-
Induction of Excitotoxicity: After the pre-treatment period, expose the cells to a toxic concentration of glutamate for a defined period (e.g., 24 hours). A control group without glutamate should also be included.
-
Cell Viability Assay (MTT Assay):
-
Remove the culture medium and add fresh medium containing MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control group (untreated with glutamate).
Figure 2. Experimental workflow for assessing the neuroprotective effects of a modified peptide.
Signaling Pathways
Peptides containing proline analogs, including N-methylated derivatives, have been shown to modulate various signaling pathways, particularly in the context of neuroinflammation and neuroprotection.[7] N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline has been demonstrated to attenuate neuroinflammation by modulating the NF-κB and Nrf2/HO-1 pathways.[8]
Modulation of Neuroinflammatory Signaling:
In response to inflammatory stimuli, such as the presence of amyloid-β plaques in Alzheimer's disease, microglia and astrocytes become activated. This activation can lead to the production of pro-inflammatory cytokines via the NF-κB signaling pathway. N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline has been shown to inhibit the activation of NF-κB, thereby reducing the expression of downstream inflammatory mediators like TNF-α and IL-1β.[8]
Simultaneously, this modified amino acid can upregulate the Nrf2/HO-1 pathway, which is a key cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1).[8] This dual action of suppressing pro-inflammatory signaling while enhancing antioxidant defenses contributes to its neuroprotective effects.
Figure 3. Proposed signaling pathway for the neuroprotective effects of peptides containing 4-hydroxy-N-methylproline.
Conclusion
The incorporation of 4-hydroxy-N-methylproline into peptides represents a promising avenue for the development of novel therapeutics with enhanced stability and biological activity. While the synthesis of these modified peptides requires specialized conditions to overcome the steric hindrance of the N-methyl group, the potential benefits in terms of improved pharmacokinetic and pharmacodynamic properties warrant further investigation. The protocols and information provided herein serve as a valuable resource for researchers venturing into this exciting area of peptide chemistry and drug discovery.
References
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Hydroxy-N-methylproline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, cell permeability, and receptor affinity. 4-hydroxy-N-methylproline, a substituted analogue of proline, is a particularly interesting building block. The N-methylation of the peptide backbone can improve oral bioavailability and enzymatic resistance, while the hydroxyl group offers a site for further modification or can influence the peptide's conformation and binding interactions.
However, the solid-phase peptide synthesis (SPPS) of peptides containing N-methylated amino acids, including 4-hydroxy-N-methylproline, presents significant challenges due to the steric hindrance of the secondary amine, which can lead to low coupling yields. This document provides a detailed protocol for the successful incorporation of 4-hydroxy-N-methylproline into peptides using Fmoc/tBu chemistry, highlighting optimized coupling strategies and reaction monitoring.
Data Presentation
The choice of coupling reagent is critical for achieving high efficiency when incorporating sterically hindered N-methylated amino acids. The following table summarizes a comparison of commonly used coupling reagents in terms of their relative effectiveness for this purpose.
| Coupling Reagent | Additive | Base | Relative Efficacy for N-methylated Residues | Reference |
| HATU | - | DIEA | High | [1] |
| PyAOP | - | DIEA | High | [2] |
| PyBOP | HOAt | DIEA | High | [2] |
| HBTU | HOBt | DIEA | Low to Moderate | [1] |
| HCTU | HOBt | DIEA | Low to Moderate | [1] |
| DIC | HOBt | - | Low | General SPPS Knowledge |
Note: Efficacy is a qualitative summary based on literature. Actual yields are sequence-dependent.
Experimental Protocols
This protocol describes the manual solid-phase synthesis of a model peptide containing 4-hydroxy-N-methylproline using Fmoc/tBu strategy on a Rink Amide resin.
Materials
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-trans-(tBu)-4-hydroxy-N-methylproline)
-
Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Washing Solution: DMF
-
Bromophenol Blue Monitoring Solution: 250 mg bromophenol blue in 50 ml of DMF[1]
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether (cold)
-
SPPS reaction vessel
-
Shaker
Synthesis Workflow
Figure 1: General workflow for solid-phase peptide synthesis (SPPS).
Step-by-Step Protocol
-
Resin Swelling:
-
Place the Fmoc-Rink Amide MBHA resin in the reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
-
-
Coupling of Fmoc-L-trans-(tBu)-4-hydroxy-N-methylproline:
-
In a separate vial, dissolve 4 equivalents of Fmoc-L-trans-(tBu)-4-hydroxy-N-methylproline and 3.95 equivalents of HATU in DMF.
-
Add 8 equivalents of DIEA to the amino acid solution and pre-activate for 5 minutes.[1]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Coupling Monitoring (Bromophenol Blue Test):
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (5 x 1 min).
-
-
Chain Elongation:
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence. For standard amino acids, coupling times can typically be reduced to 30-60 minutes.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Final Washing and Drying:
-
Wash the resin with DMF (3x), followed by DCM (3x), and finally methanol (3x).
-
Dry the resin under vacuum.
-
-
Cleavage and Side-Chain Deprotection:
-
Add the cleavage cocktail (TFA/TIS/H₂O) to the dried resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Application in Drug Discovery: Targeting Toxin Uptake
Peptides containing 4-hydroxyproline have been identified in natural products that can inhibit the uptake of toxins like microcystin. Microcystins are hepatotoxins that are transported into liver cells by Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3.[3][4] Peptides containing modified prolines can act as competitive inhibitors of these transporters, preventing the toxin from entering the cell and causing damage. This mechanism presents a potential therapeutic strategy for toxin exposure.
Figure 2: Mechanism of competitive inhibition of microcystin uptake by a 4-hydroxy-N-methylproline containing peptide.
Conclusion
The solid-phase synthesis of peptides containing 4-hydroxy-N-methylproline requires special considerations to overcome the challenges associated with this sterically hindered amino acid. By employing potent coupling reagents like HATU and carefully monitoring the reaction progress with methods such as the bromophenol blue test, high-quality peptides can be successfully synthesized. These modified peptides have significant potential in drug discovery, for example, as inhibitors of transporter proteins involved in toxin uptake, thereby offering novel therapeutic avenues. The protocol and information provided herein serve as a comprehensive guide for researchers venturing into the synthesis and application of these promising molecules.
References
Application Notes and Protocols: 4-hydroxy-N-methylproline as a Novel Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic tracing with stable isotopes is a cornerstone of modern biomedical research, enabling the precise tracking of atoms through complex biochemical pathways. While compounds like deuterated water and ¹³C-labeled amino acids have been instrumental in studying the metabolism of slow-turnover proteins such as collagen, the development of novel tracers can offer new insights and advantages. This document outlines the potential application and detailed protocols for using isotopically labeled 4-hydroxy-N-methylproline as a specialized tracer in metabolic studies, particularly for investigating collagen synthesis, degradation, and related fibrotic pathologies.
4-hydroxyproline is a key amino acid in collagen, formed through post-translational modification of proline residues. Its concentration in tissues is often used as a surrogate marker for collagen content.[1][2] N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline is a known bioactive compound, and while its use as a metabolic tracer is not yet established, its unique structure offers the potential for highly specific tracing with minimal background interference.[3] These application notes provide a framework for the synthesis, application, and analysis of labeled 4-hydroxy-N-methylproline for advanced metabolic research.
Principle of Isotope Tracing in Collagen Metabolism
The fundamental principle of using an isotopic tracer to study collagen metabolism is to introduce a labeled precursor and measure its incorporation into the newly synthesized protein over time. By using a stable isotope-labeled version of 4-hydroxy-N-methylproline, researchers can track its metabolic fate, including its potential incorporation into collagen or its catabolic products. This allows for the calculation of fractional synthesis rates (FSR) and degradation rates of collagen, providing a dynamic view of tissue remodeling.[4][5][6]
Application I: In Vivo Quantification of Collagen Synthesis in Animal Models
This application describes the use of isotopically labeled 4-hydroxy-N-methylproline to measure the rate of new collagen synthesis in various tissues of animal models.
Experimental Workflow
Protocols
1. Synthesis of Isotopically Labeled 4-hydroxy-N-methylproline:
The synthesis of isotopically labeled 4-hydroxy-N-methylproline can be achieved through chemical synthesis routes using labeled precursors. For instance, starting with isotopically labeled L-proline, a multi-step synthesis involving N-methylation and hydroxylation can be employed. The specific labeling pattern (e.g., ¹³C₅, ¹⁵N₁, ²H₃) should be chosen based on the analytical method and the desired metabolic pathway to be traced.
2. Tracer Administration Protocol (Rodent Model):
-
Tracer: Sterile, isotopically labeled 4-hydroxy-N-methylproline dissolved in saline.
-
Administration Route: Intravenous (IV) bolus injection or continuous infusion. Oral gavage can also be used, but bioavailability needs to be determined.
-
Dosage: The dosage will depend on the specific tracer enrichment and the expected rate of collagen synthesis. A pilot study is recommended to determine the optimal dose.
-
Duration: The labeling period can range from several hours to several weeks, depending on the turnover rate of collagen in the tissue of interest.[5][7]
3. Sample Collection and Preparation:
-
Blood Collection: Collect blood samples at regular intervals to determine the plasma enrichment of the tracer.
-
Tissue Harvesting: At the end of the labeling period, euthanize the animal and harvest the tissues of interest.
-
Collagen Isolation and Hydrolysis:
-
Homogenize the tissue in a suitable buffer.
-
Perform a series of extractions to remove non-collagenous proteins and other macromolecules.
-
Hydrolyze the remaining collagen pellet in 6 M HCl at 110°C for 16-24 hours.[8]
-
Neutralize the hydrolysate and dry it under vacuum.
-
4. Derivatization and Mass Spectrometry Analysis:
-
Derivatization: For GC-MS analysis, derivatize the amino acids in the hydrolysate using a reagent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[9] For LC-MS/MS, derivatization may not be necessary, but can improve chromatographic separation and sensitivity.[8][10]
-
Mass Spectrometry:
-
GC-MS: Analyze the derivatized samples to separate and quantify the isotopologues of 4-hydroxy-N-methylproline and other relevant amino acids.
-
LC-MS/MS: Use a method with high selectivity and sensitivity, such as multiple reaction monitoring (MRM), to quantify the labeled and unlabeled tracer.[11]
-
Data Presentation
Table 1: Hypothetical Isotopic Enrichment Data
| Tissue | Treatment Group | Isotopic Enrichment of 4-hydroxy-N-methylproline in Collagen (%) | Fractional Synthesis Rate (%/day) |
| Liver | Control | 0.5 ± 0.1 | 0.25 ± 0.05 |
| Fibrotic Model | 1.5 ± 0.3 | 0.75 ± 0.15 | |
| Antifibrotic Drug | 0.8 ± 0.2 | 0.40 ± 0.10 | |
| Lung | Control | 0.3 ± 0.05 | 0.15 ± 0.02 |
| Fibrotic Model | 1.0 ± 0.2 | 0.50 ± 0.10 | |
| Antifibrotic Drug | 0.5 ± 0.1 | 0.25 ± 0.05 |
Application II: In Vitro Studies of Collagen Metabolism in Cell Culture
This application focuses on using labeled 4-hydroxy-N-methylproline to investigate collagen metabolism in cell culture models, such as fibroblasts or hepatic stellate cells.
Experimental Workflow
Protocols
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of isotopically labeled 4-hydroxy-N-methylproline.
-
Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
2. Sample Collection and Preparation:
-
Separate the cell culture medium from the cell pellet by centrifugation.
-
Process both the medium (for secreted collagen) and the cell pellet (for intracellular and cell-associated collagen) for collagen isolation and hydrolysis as described in the in vivo protocol.
3. Mass Spectrometry and Data Analysis:
-
Analyze the samples using LC-MS/MS or GC-MS to determine the isotopic enrichment in the collagen-derived 4-hydroxy-N-methylproline.
-
Calculate the rates of collagen synthesis and secretion based on the enrichment data.
Data Presentation
Table 2: Hypothetical In Vitro Collagen Synthesis Data
| Cell Type | Condition | Intracellular Collagen FSR (%/hour) | Secreted Collagen FSR (%/hour) |
| Fibroblasts | Control | 0.10 ± 0.02 | 0.05 ± 0.01 |
| TGF-β Stimulation | 0.35 ± 0.05 | 0.20 ± 0.04 | |
| Drug Treatment | 0.15 ± 0.03 | 0.08 ± 0.02 | |
| Stellate Cells | Quiescent | 0.05 ± 0.01 | 0.02 ± 0.005 |
| Activated | 0.40 ± 0.06 | 0.25 ± 0.05 |
Metabolic Pathway Visualization
The following diagram illustrates the central role of proline hydroxylation in collagen synthesis. The proposed tracer, 4-hydroxy-N-methylproline, would be introduced to trace this pathway and its downstream products.
References
- 1. researchgate.net [researchgate.net]
- 2. icams.ro [icams.ro]
- 3. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metsol.com [metsol.com]
- 5. A collagen extraction and deuterium oxide stable isotope tracer method for the quantification of bone collagen synthesis rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A collagen extraction and deuterium oxide stable isotope tracer method for the quantification of bone collagen synthesis rates in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. sciex.com [sciex.com]
- 11. researchgate.net [researchgate.net]
Application of 4-hydroxy-N-methylproline in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-N-methylproline is a non-proteinogenic amino acid that has garnered significant interest in the field of drug discovery. Its rigid, cyclic structure and chiral centers make it an invaluable scaffold for the synthesis of conformationally constrained peptides and small molecules. This unique structural feature allows for the precise orientation of functional groups, leading to enhanced binding affinity and selectivity for various biological targets. This document provides an overview of the applications of 4-hydroxy-N-methylproline in drug discovery, along with detailed experimental protocols for its synthesis and biological evaluation.
Key Applications in Drug Discovery
The incorporation of the 4-hydroxy-N-methylproline moiety into drug candidates has been explored in several therapeutic areas:
-
Neuroprotection: N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline has demonstrated significant neuroprotective effects in models of neurodegenerative diseases and neuronal injury.[1]
-
Antiviral Activity: As a constrained amino acid analog, it serves as a building block for peptidomimetics with potential anti-HIV activity.
-
Transporter Inhibition: Natural products containing 4-hydroxy-N-methylproline, such as nostoweipeptins and nostopeptolides, have been shown to inhibit organic anion-transporting polypeptides (OATPs), which are implicated in drug-drug interactions.[2]
-
Chiral Building Block: Its stereochemically defined structure is utilized in the synthesis of complex molecules, including antibiotics and enzyme inhibitors.
Data Presentation
Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP)
| Parameter | Concentration | Result | Reference |
| Pilocarpine-Induced Astrocyte Injury | |||
| Cell Viability Increase | 25 µg/mL | 58.3% | [1] |
| 50 µg/mL | 72.5% | [1] | |
| 100 µg/mL | 89.3% | [1] | |
| Amyloid-β-Induced Alzheimer's Disease Model (in vivo) | |||
| Treatment Dose | 50 mg/kg/day (intraperitoneal) | Remarkably decreased beta secretase-1 (BACE-1) and Aβ levels. Attenuated oxidative stress and neuroinflammation. Improved synaptic failure and cognitive deficits. | [3][4] |
Experimental Protocols
Synthesis of trans-N-Methyl-4-hydroxy-L-proline
This protocol describes the synthesis of trans-N-methyl-4-hydroxy-L-proline via reductive methylation of trans-4-hydroxy-L-proline.
Materials:
-
trans-4-hydroxy-L-proline
-
30% aqueous formaldehyde solution
-
5% palladium on carbon catalyst (50% wet)
-
Water
-
Diatomaceous earth
-
Hydrogenation apparatus (e.g., Parr Shaker)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve 40 g (305 mmol) of trans-4-hydroxy-L-proline in 80 ml of water.
-
To this solution, add 80 ml of 30% aqueous formaldehyde solution.
-
Carefully add 7.0 g of 5% palladium on carbon catalyst (50% wet).
-
Place the reaction mixture in a Parr Shaker and hydrogenate at 50 psig.
-
Continue the reaction for 24 hours.
-
After the reaction is complete, filter the mixture over diatomaceous earth to recover the catalyst.
-
Evaporate the filtrate under reduced pressure using a rotary evaporator to yield the final product.
Expected Yield: Approximately 43.5 g (98.3%).
Cell Viability Assay (MTT Assay) for Neuroprotection Studies
This protocol is adapted from studies evaluating the neuroprotective effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline against pilocarpine-induced astrocyte injury.[5]
Materials:
-
Astrocytes (cultured)
-
Pilocarpine
-
N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed astrocytes in a 96-well plate at a desired density and allow them to adhere overnight in an incubator.
-
Induction of Injury: Treat the cells with a cytotoxic concentration of pilocarpine (e.g., IC50 concentration of 31.86 mM) for 24 hours.[5] Include a vehicle-treated control group.
-
NMP Treatment: After 24 hours of pilocarpine treatment, remove the medium and treat the cells with various concentrations of NMP (e.g., 3.12 to 100 µg/mL) for another 24 hours.
-
MTT Addition: Following NMP treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
OATP1B1/B3 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of compounds against OATP1B1 and OATP1B3 transporters. This is relevant for peptides like nostoweipeptins that contain 4-hydroxy-N-methylproline and have been shown to inhibit these transporters.[2]
Materials:
-
HEK293 cells stably expressing OATP1B1 or OATP1B3
-
Wild-type HEK293 cells (for background subtraction)
-
Test compound (e.g., nostoweipeptin)
-
Probe substrate (e.g., [3H]-estrone-3-sulfate for OATP1B1, [3H]-cholecystokinin-8 for OATP1B3)
-
Known inhibitor as a positive control (e.g., rifampicin)
-
Cell culture medium and plates
-
Scintillation counter and fluid
Procedure:
-
Cell Seeding: Seed the OATP-expressing and wild-type HEK293 cells in appropriate culture plates and grow to confluency.
-
Pre-incubation: Wash the cells with pre-warmed uptake buffer. Pre-incubate the cells with varying concentrations of the test compound or positive control for a defined period (e.g., 10-30 minutes) at 37°C.
-
Uptake Initiation: Initiate the uptake by adding the radiolabeled probe substrate to the wells.
-
Uptake Termination: After a short incubation period (e.g., 2-5 minutes), stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Subtract the uptake in wild-type cells from the uptake in OATP-expressing cells to determine the transporter-mediated uptake. Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Anti-HIV-1 Activity Assay
This is a general protocol for evaluating the anti-HIV-1 activity of novel compounds, which can be adapted for derivatives of 4-hydroxy-N-methylproline.
Materials:
-
MT-4 cells (or other susceptible cell line)
-
HIV-1 viral stock
-
Test compound
-
Positive control (e.g., a known reverse transcriptase inhibitor)
-
Cell culture medium and supplements
-
Reagents for cell viability assessment (e.g., MTT)
Procedure:
-
Cell Preparation: Seed MT-4 cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Viral Infection: Infect the cells with a predetermined amount of HIV-1. Include uninfected control wells.
-
Incubation: Incubate the plates for a period that allows for viral replication and cytopathic effects to become apparent (typically 4-5 days).
-
Assessment of Cytopathic Effect: Measure cell viability using the MTT assay as described in Protocol 2.
-
Data Analysis: Calculate the concentration of the compound that protects 50% of the cells from the viral cytopathic effect (EC50). In parallel, determine the concentration that causes 50% cytotoxicity in uninfected cells (CC50). The selectivity index (SI) is calculated as CC50/EC50.
Visualizations
Caption: Synthetic workflow for trans-N-Methyl-4-hydroxy-L-proline.
Caption: Experimental workflow for the neuroprotection cell viability assay.
References
- 1. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-N-Methylproline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-hydroxy-N-methylproline synthesis.
Diagrams of Key Processes
Below are diagrams illustrating the overall synthetic workflow and the mechanism of a key reaction step.
Caption: Overall workflow for the synthesis of 4-hydroxy-N-methylproline.
Caption: Simplified mechanism of the Eschweiler-Clarke reaction for N-methylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4-hydroxy-N-methylproline and provides potential solutions.
1. Protecting Group Strategy
-
Q: Which protecting groups are recommended for the carboxyl and hydroxyl groups of 4-hydroxyproline?
-
A: For the carboxyl group, esterification to a methyl or benzyl ester is common. The hydroxyl group can be protected as a tert-butyldimethylsilyl (TBDMS) ether or a benzyl ether. The choice of protecting groups should be orthogonal, meaning they can be removed under different conditions to avoid unwanted deprotection during the synthesis.
-
-
Q: I am observing side reactions during the protection step. How can I minimize them?
-
A: Side reactions such as di-protection or incomplete protection can occur.
-
Troubleshooting:
-
Control Stoichiometry: Use a precise stoichiometry of the protecting agent. An excess can lead to unwanted side reactions.
-
Temperature Control: Perform the reaction at the recommended temperature. Lowering the temperature can sometimes increase selectivity.
-
Purification: Ensure the starting 4-hydroxyproline is pure. Impurities can interfere with the reaction.
-
-
-
2. N-Methylation Step
-
Q: What are the common methods for N-methylation of protected 4-hydroxyproline?
-
Q: My N-methylation yield is low. What are the possible causes and solutions?
-
A: Low yields in the N-methylation step can be due to several factors.
-
Troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If necessary, increase the reaction time or temperature. For the Eschweiler-Clarke reaction, heating is typically required.[3]
-
Reagent Quality: Ensure the formaldehyde and formic acid (or other reducing agents) are of high quality and not degraded.
-
pH Control: For reductive amination with borohydride reagents, maintaining the optimal pH is crucial for the formation of the iminium intermediate and the stability of the reducing agent.
-
Side Reactions: Over-alkylation to form quaternary ammonium salts is a potential side reaction, although less common with the Eschweiler-Clarke reaction.[4] Using the correct stoichiometry of reagents can help minimize this.
-
-
-
3. Deprotection and Purification
-
Q: I am having trouble removing the protecting groups without affecting the N-methyl group.
-
A: This is a common challenge that requires careful selection of deprotection conditions.
-
Troubleshooting:
-
Orthogonal Protecting Groups: As mentioned earlier, using orthogonal protecting groups is key. For example, if you have a benzyl ester and a TBDMS ether, the TBDMS group can be removed with fluoride ions (e.g., TBAF), and the benzyl group can be removed by hydrogenolysis, both of which are mild conditions that should not affect the N-methyl group.
-
Stepwise Deprotection: Deprotect one group at a time and purify the intermediate product before proceeding to the next deprotection step.
-
-
-
-
Q: What is the recommended method for purifying the final 4-hydroxy-N-methylproline product?
-
A: Ion-exchange chromatography is a highly effective method for purifying amino acids like 4-hydroxy-N-methylproline.[5][6] It separates compounds based on their net charge, allowing for the removal of unreacted starting materials and byproducts. Recrystallization can also be used for further purification if a crystalline solid is obtained.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of 4-hydroxy-N-methylproline, based on literature data for similar compounds.
Table 1: Protection of 4-Hydroxy-L-proline [7]
| Protecting Group | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| N-Boc | (Boc)₂O, DMAP | Dichloromethane | 0 to RT | 12-16 h | ~82 |
| Methyl Ester | Methanol, DCC | Tetrahydrofuran | 20-30 | 2-3 h | High |
Table 2: N-Methylation of Secondary Amines (General) [3]
| Reaction | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Eschweiler-Clarke | Formaldehyde (37% aq.), Formic Acid | Water or neat | 80-100 | 12-18 h | Up to 98 |
| Reductive Amination | Formaldehyde, Sodium Cyanoborohydride | Methanol | Room Temperature | 12-24 h | Variable |
Table 3: Deprotection of N-Boc Group [8]
| Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane | 0 to RT | 1-2 h | >90 |
| HCl in Dioxane | Dioxane | Room Temperature | 1-2 h | >90 |
Experimental Protocols
Protocol 1: N-Boc Protection of 4-Hydroxy-L-proline [7]
-
Dissolve 4-hydroxy-L-proline and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-4-hydroxy-L-proline.
Protocol 2: Eschweiler-Clarke N-Methylation of Protected 4-Hydroxyproline (General Procedure) [3]
-
To the protected 4-hydroxyproline, add an excess of formic acid and a 37% aqueous solution of formaldehyde.
-
Heat the reaction mixture at 80-100 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Deprotection of N-Boc Group with TFA [8]
-
Dissolve the N-Boc protected 4-hydroxy-N-methylproline in dichloromethane.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting product can be purified by ion-exchange chromatography or recrystallization.
Protocol 4: Purification by Cation-Exchange Chromatography (General Procedure) [6]
-
Load the crude 4-hydroxy-N-methylproline onto a cation-exchange resin (e.g., Dowex-50) in its H+ form.
-
Wash the column with deionized water to remove any neutral or anionic impurities.
-
Elute the product from the resin using a dilute aqueous ammonia solution (e.g., 2 M).
-
Collect the fractions containing the product, which can be identified by TLC or another analytical method.
-
Remove the ammonia and water by rotary evaporation to obtain the purified 4-hydroxy-N-methylproline.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Hydroxy-N-Methylproline from Natural Extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-hydroxy-N-methylproline from natural extracts. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the extraction and purification of 4-hydroxy-N-methylproline.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Incomplete cell lysis. 2. Inappropriate solvent system for extraction. 3. Insufficient extraction time or temperature. 4. Degradation of the target compound. | 1. Ensure plant material is finely ground. Consider using enzymatic digestion or freeze-thaw cycles prior to extraction. 2. 4-hydroxy-N-methylproline is polar. Use polar solvents like methanol, ethanol, or water, or mixtures thereof. An 80% ethanol solution is often a good starting point. 3. Increase extraction time and/or use moderate heat (e.g., 40-60°C) to enhance efficiency. Monitor for potential degradation. 4. The compound can be sensitive to high temperatures and extreme pH. Maintain a neutral pH and avoid excessive heat during extraction and solvent removal. |
| Emulsion Formation During Liquid-Liquid Extraction (LLE) | 1. High concentration of lipids or surfactants in the extract. 2. Vigorous shaking of the separatory funnel. | 1. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. 2. Gently invert the separatory funnel for mixing instead of vigorous shaking. |
| Poor Separation in Column Chromatography | 1. Inappropriate stationary or mobile phase. 2. Co-elution with other polar compounds (e.g., other amino acids, sugars). 3. Column overloading. | 1. For this polar compound, consider normal-phase chromatography on silica gel with a polar mobile phase (e.g., DCM/MeOH or EtOAc/MeOH). Alternatively, reversed-phase (C18) or ion-exchange chromatography can be effective. 2. Use gradient elution to improve separation. Derivatization of the amino acid may be necessary to alter its polarity and improve separation from interfering compounds. 3. Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the column weight. |
| Multiple Faint Spots or Streaking on TLC | 1. Sample is too concentrated. 2. Presence of highly polar impurities. 3. Interaction of the amine group with the silica gel. | 1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of a more polar solvent (e.g., methanol) to the developing solvent system. 3. Add a small amount of a weak acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization and reduce streaking. |
| Compound Degradation During Purification | 1. Exposure to harsh pH conditions. 2. High temperatures during solvent evaporation. 3. Enzymatic degradation from the plant matrix. | 1. Use buffered solutions where possible and avoid strong acids or bases. 2. Use a rotary evaporator at a low temperature (<40°C). 3. Heat the initial extract briefly (e.g., 80°C for 20 minutes) to denature enzymes. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting 4-hydroxy-N-methylproline from plant material?
A1: 4-hydroxy-N-methylproline is a polar amino acid derivative. Therefore, polar solvents are most effective for its extraction. A mixture of ethanol and water (e.g., 80% ethanol) is a good starting point as it can efficiently extract the target compound while precipitating some unwanted macromolecules. Methanol or water can also be used.
Q2: How can I monitor the presence of 4-hydroxy-N-methylproline during the purification process?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method. Since amino acids are often not UV-active, you will need a visualizing agent. A ninhydrin stain is commonly used, which reacts with the secondary amine of proline derivatives to produce a yellow-orange spot. For quantitative analysis, HPLC with pre- or post-column derivatization (e.g., with FMOC-Cl) is a suitable method.
Q3: My target compound is co-eluting with other polar molecules. How can I improve the separation?
A3: If you are using normal-phase chromatography (e.g., silica gel), you can try a more selective solvent system or switch to a different chromatographic technique. Ion-exchange chromatography is particularly effective for separating amino acids based on their charge. Reversed-phase HPLC can also provide good resolution, especially with the use of an ion-pairing agent in the mobile phase.
Q4: Is 4-hydroxy-N-methylproline stable during storage?
A4: Like many amino acids, it is relatively stable when stored as a dry solid at low temperatures (-20°C). In solution, it can be susceptible to microbial growth and potential degradation, especially at neutral pH. It is advisable to store solutions frozen or to prepare them fresh.
Q5: What are some natural sources of 4-hydroxy-N-methylproline?
A5: 4-hydroxy-N-methylproline has been identified in various plant species, including those from the genera Aglaia, Melaleuca, and Sideroxylon.
Experimental Protocols
General Extraction Protocol
This protocol describes a general method for extracting 4-hydroxy-N-methylproline from dried plant material.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves, bark) at 40-50°C or freeze-dry.
-
Grind the dried material into a fine powder using a blender or mill.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in 80% aqueous ethanol (1:10 w/v) at room temperature for 24 hours with constant stirring.
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Re-extract the solid residue twice more with the same solvent system.
-
Combine the filtrates.
-
-
Solvent Removal:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude aqueous extract.
-
Purification by Column Chromatography
This protocol outlines a multi-step chromatographic purification of the crude extract.
-
Initial Fractionation (Silica Gel Chromatography):
-
Prepare a silica gel column (60-120 mesh) in a non-polar solvent like dichloromethane (DCM).
-
Adsorb the crude aqueous extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example:
-
100% DCM
-
DCM:Methanol (95:5)
-
DCM:Methanol (90:10)
-
DCM:Methanol (80:20)
-
100% Methanol
-
-
Collect fractions and monitor by TLC with ninhydrin staining. Pool the fractions containing the yellow-orange spot corresponding to 4-hydroxy-N-methylproline.
-
-
Secondary Purification (Ion-Exchange Chromatography):
-
Concentrate the pooled fractions from the previous step.
-
Dissolve the residue in a suitable starting buffer (e.g., 0.1 M sodium acetate, pH 5.0).
-
Load the sample onto a cation-exchange column (e.g., Dowex 50W-X8) pre-equilibrated with the starting buffer.
-
Wash the column with the starting buffer to remove neutral and anionic compounds.
-
Elute the bound amino acids with a gradient of increasing ionic strength or pH (e.g., a linear gradient of 0 to 2 M ammonium hydroxide).
-
Collect fractions and monitor for the presence of the target compound using TLC.
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Pool the pure fractions and remove the elution buffer by lyophilization or evaporation under reduced pressure.
-
Quantitative Data
The following table provides representative data for the purification of 4-hydroxy-N-methylproline from 500g of dried plant material. Note that actual yields will vary depending on the plant source and experimental conditions.
| Purification Step | Starting Mass (g) | Final Mass (mg) | Yield (%) | Purity (approx.) |
| Crude 80% Ethanol Extract | 500 | 50,000 | 100 | <1% |
| Silica Gel Chromatography Pool | 50 | 1,500 | 3 | 10-15% |
| Ion-Exchange Chromatography Pool | 1.5 | 250 | 0.5 | >95% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purification of 4-hydroxy-N-methylproline.
Caption: General workflow for purification.
Metabolic Context of 4-Hydroxy-N-Methylproline
This diagram shows the biosynthetic relationship of 4-hydroxy-N-methylproline to its precursors and its known biological roles.
Caption: Biosynthesis and biological roles.
Technical Support Center: Resolving Stereoisomers of 4-hydroxy-N-methylproline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the four stereoisomers of 4-hydroxy-N-methylproline.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of 4-hydroxy-N-methylproline stereoisomers.
| Issue | Potential Cause | Recommended Solution |
| Poor or No Resolution of Stereoisomers | Inadequate chiral stationary phase (CSP) for HPLC. | Screen different types of polysaccharide-based chiral columns, such as Chiralpak AD-H or Chiralcel OD-RH, which have shown success in separating proline derivatives.[1] Consider zwitterionic CSPs like CHIRALPAK® ZWIX(+) and ZWIX(-) for direct separation of N-methylated amino acids. |
| Suboptimal mobile phase composition in HPLC. | For normal-phase HPLC, a mobile phase of hexane, ethanol, and 0.1% trifluoroacetic acid (TFA) has proven effective for proline derivatives.[1] The resolution can be highly sensitive to small changes in the alcohol content.[1] For reversed-phase HPLC, consider acetonitrile/ammonium bicarbonate buffer systems.[1] | |
| Ineffective chiral selector in Capillary Electrophoresis (CE). | Methyl-γ-cyclodextrin has been successfully used as a chiral selector for the separation of 4-hydroxyproline stereoisomers after derivatization.[2] | |
| Peak Tailing or Broadening | Secondary interactions with the stationary phase. | For HPLC, the addition of a small amount of an acidic (e.g., TFA) or basic modifier to the mobile phase can improve peak shape. |
| Incomplete derivatization. | Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. For example, when using FMOC-Cl, the reagent concentration should be about three times that of the sample.[2] | |
| Column degradation. | Flush the column with appropriate solvents. If the problem persists, the column may need to be replaced. | |
| Inconsistent Retention Times | Fluctuations in temperature. | Use a column oven to maintain a constant temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure thorough mixing. For CE, ensure the buffer composition and pH are consistent between runs. | |
| Low Signal Intensity | Insufficient derivatization for detection. | For analytes lacking a strong chromophore, derivatization with a UV-absorbing or fluorescent tag is necessary. Marfey's reagent or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) are effective derivatizing agents.[2][3] |
| Low sample concentration. | Concentrate the sample or increase the injection volume, ensuring it does not lead to peak broadening. |
Frequently Asked Questions (FAQs)
1. What are the four stereoisomers of 4-hydroxy-N-methylproline?
4-hydroxy-N-methylproline has two chiral centers, leading to four possible stereoisomers:
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(2S, 4R)-4-hydroxy-N-methylproline (trans-L)
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(2R, 4S)-4-hydroxy-N-methylproline (trans-D)
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(2S, 4S)-4-hydroxy-N-methylproline (cis-L)
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(2R, 4R)-4-hydroxy-N-methylproline (cis-D)
2. Why is it necessary to separate the stereoisomers of 4-hydroxy-N-methylproline?
The different stereoisomers of a chiral molecule can have distinct biological activities and pharmacological properties. For drug development and scientific research, it is crucial to isolate and characterize each stereoisomer to understand its specific effects.
3. What are the primary analytical techniques for resolving these stereoisomers?
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Capillary Electrophoresis (CE) with a chiral selector are the most common and effective techniques. Gas Chromatography (GC) can also be used after derivatization to increase volatility.
4. Is derivatization always required for the separation of 4-hydroxy-N-methylproline stereoisomers?
Derivatization is often necessary for two main reasons:
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To enhance detection: 4-hydroxy-N-methylproline lacks a strong chromophore for UV detection. Derivatization with reagents like FMOC-Cl introduces a UV-active group.[2]
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To enable separation on achiral columns: By reacting the stereoisomers with a chiral derivatizing agent (e.g., Marfey's reagent), they are converted into diastereomers, which can then be separated on a standard achiral HPLC column.[3]
However, direct separation of the underivatized stereoisomers is possible using specialized chiral stationary phases in HPLC.
5. How do I choose the right chiral column for HPLC separation?
The selection of a chiral stationary phase (CSP) is often empirical. For proline derivatives, polysaccharide-based columns (e.g., Chiralpak, Chiralcel) have shown good results.[1] It is recommended to screen a few different types of chiral columns with varying mobile phases to find the optimal separation conditions. Zwitterionic CSPs are also a good option for N-methylated amino acids.
6. What are the key parameters to optimize in a Capillary Electrophoresis (CE) method?
For the separation of 4-hydroxyproline stereoisomers, the following parameters are critical:
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Chiral selector: The type and concentration of the chiral selector (e.g., cyclodextrins) in the background electrolyte.[2]
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Buffer pH and concentration: These affect the charge of the analyte and the electroosmotic flow.[2]
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Applied voltage and temperature: These influence migration times and resolution.[2]
Experimental Protocols
Capillary Electrophoresis (CE) Method for 4-hydroxyproline Stereoisomers (Adaptable for 4-hydroxy-N-methylproline)
This protocol is based on a successful method for the separation of 4-hydroxyproline stereoisomers and can be adapted for 4-hydroxy-N-methylproline.[2]
1. Derivatization with FMOC-Cl:
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Mix 200 µL of the sample solution with 200 µL of FMOC-Cl (dissolved in acetonitrile) at a concentration three times that of the sample.
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Allow the reaction to proceed for 2 minutes.
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Stop the reaction by adding 500 µL of n-pentane.
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Dilute 60 µL of the aqueous layer with 540 µL of Milli-Q water.
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Sonicate the final solution for 5 minutes before injection.[2]
2. CE Conditions:
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Capillary: Uncoated fused-silica, 80.5 cm total length (72 cm effective length) x 50 µm I.D.
-
Background Electrolyte (BGE): 75 mM phosphate buffer (pH 7.0) containing 10 mM methyl-γ-cyclodextrin.[2]
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Applied Voltage: 30 kV.[2]
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Temperature: 15 °C.[2]
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Injection: 50 mbar for 5 seconds.[2]
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Detection: UV at 200 nm.[2]
Quantitative Data from CE Separation of 4-hydroxyproline Stereoisomers [2]
| Parameter | Value |
| Resolution between consecutive peaks | 1.5, 2.7, and 3.6 |
| Analysis Time | < 21 minutes |
| Limit of Detection (LOD) | Able to detect up to 0.1% of each stereoisomer |
| Linearity (Correlation Coefficient) | 0.999 for all stereoisomers |
| Instrumental Repeatability (RSD%) for corrected peak areas | 1.2% to 5.2% |
| Method Repeatability (RSD%) for corrected peak areas | 0.9% to 3.5% |
Visualizations
Caption: General experimental workflow for the resolution of 4-hydroxy-N-methylproline stereoisomers.
References
stability issues of 4-hydroxy-N-methylproline in solution
Welcome to the technical support center for 4-hydroxy-N-methylproline. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges related to the handling and stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation, storage, and use of 4-hydroxy-N-methylproline solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitate formation in solution | Low solubility: The concentration of 4-hydroxy-N-methylproline may exceed its solubility in the chosen solvent. | - Increase the volume of the solvent to decrease the concentration.- Gently warm the solution to aid dissolution.- Consider using a co-solvent system (e.g., adding a small percentage of DMSO or ethanol to an aqueous buffer). Always check for compatibility with your experimental system. |
| pH-dependent solubility: The pH of the solution may be at or near the isoelectric point of the compound, where it has its lowest solubility. | - Adjust the pH of the solution away from the isoelectric point. For amino acid derivatives, solubility is generally higher at pH values further from their pI. | |
| Loss of biological activity | Degradation: The compound may be unstable under the storage or experimental conditions. | - Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Perform a pilot stability study to determine the acceptable storage duration and conditions for your specific experimental setup (see Experimental Protocols). |
| Interaction with container material: The compound may adsorb to the surface of the storage container. | - Use low-protein-binding microcentrifuge tubes or glass vials for storage. | |
| Inconsistent experimental results | Inaccurate concentration: This could be due to weighing errors, incomplete dissolution, or degradation. | - Ensure the compound is fully dissolved before use.- Use a calibrated analytical balance for weighing.- Re-evaluate the stability of your stock solutions. Consider quantifying the concentration of your stock solution using an appropriate analytical method (e.g., HPLC-UV, LC-MS). |
| Variability in solution preparation: Minor differences in pH or buffer composition between experiments can affect compound stability and activity. | - Use a standardized and well-documented protocol for solution preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 4-hydroxy-N-methylproline?
A1: Based on its structure as a proline derivative, 4-hydroxy-N-methylproline is expected to be soluble in aqueous buffers. For initial dissolution, sterile, purified water or a common biological buffer such as phosphate-buffered saline (PBS) is recommended. If solubility issues are encountered, the addition of a small amount of an organic co-solvent like DMSO or ethanol may be helpful, but compatibility with the intended biological assay must be confirmed.
Q2: How should I store stock solutions of 4-hydroxy-N-methylproline?
A2: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be validated for your specific experimental conditions.
Q3: What is the expected stability of 4-hydroxy-N-methylproline in solution at different pH values and temperatures?
A3: Currently, there is a lack of published, quantitative data specifically detailing the stability of 4-hydroxy-N-methylproline under various pH and temperature conditions. However, based on general chemical principles for amino acid derivatives, stability can be influenced by both pH and temperature. It is advisable to conduct a preliminary stability assessment under your specific experimental conditions. Generally, neutral to slightly acidic pH conditions and lower temperatures will favor stability.
Q4: Are there any known degradation pathways for 4-hydroxy-N-methylproline in solution?
A4: While specific chemical degradation pathways in solution are not well-documented in the public domain, potential degradation routes for similar molecules could include oxidation or hydrolysis, particularly at extreme pH values and elevated temperatures. In biological systems, enzymatic degradation is also possible.
Q5: How can I check for the degradation of my 4-hydroxy-N-methylproline solution?
A5: The most reliable way to assess degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. This would allow you to quantify the parent compound and detect the appearance of any degradation products over time. A decrease in the peak area of the parent compound and the emergence of new peaks would indicate degradation.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of 4-hydroxy-N-methylproline
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Weighing: Accurately weigh the desired amount of 4-hydroxy-N-methylproline powder using a calibrated analytical balance in a clean, dry environment.
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Dissolution: Transfer the powder to a sterile container (e.g., a conical tube or volumetric flask). Add a portion of the desired solvent (e.g., sterile water or PBS) and vortex or sonicate until the powder is completely dissolved.
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Final Volume: Once dissolved, add the remaining solvent to reach the final desired concentration and mix thoroughly.
-
Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm sterile filter into a new sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: Pilot Stability Study Using HPLC
This protocol outlines a basic approach to assess the stability of 4-hydroxy-N-methylproline in a specific buffer at a given temperature.
-
Solution Preparation: Prepare a solution of 4-hydroxy-N-methylproline in your experimental buffer at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, analyze a sample of the solution using a suitable HPLC method to determine the initial peak area of the 4-hydroxy-N-methylproline peak.
-
Incubation: Store the remaining solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of 4-hydroxy-N-methylproline at each time point to the initial (T=0) peak area. A significant decrease in the peak area over time indicates degradation. The appearance of new peaks can provide information about degradation products.
Visualizations
Signaling Pathway of Neuroprotection by N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP)
Recent studies have indicated that N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) exhibits neuroprotective effects, particularly in the context of Alzheimer's disease models induced by amyloid-β (Aβ).[1][2] The proposed mechanism involves the mitigation of oxidative stress and neuroinflammation.[1][2]
Caption: Proposed neuroprotective signaling pathway of NMP.
Experimental Workflow: Assessing Solution Stability
The following workflow outlines the key steps in evaluating the stability of a 4-hydroxy-N-methylproline solution.
Caption: Workflow for a pilot stability study.
Logical Relationship: Troubleshooting Inconsistent Results
This diagram illustrates a logical approach to troubleshooting inconsistent experimental outcomes when using 4-hydroxy-N-methylproline.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Conditions for 4-Hydroxy-N-methylproline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) conditions for the analysis of 4-hydroxy-N-methylproline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of 4-hydroxy-N-methylproline.
Issue 1: Poor or No Retention on a C18 Column
Question: My 4-hydroxy-N-methylproline peak is eluting at or near the void volume on my C18 column. How can I increase its retention?
Answer:
This is a common issue for polar and hydrophilic compounds like 4-hydroxy-N-methylproline on traditional reversed-phase columns. Here are several approaches to troubleshoot and improve retention:
-
Method 1: Switch to a More Polar Reversed-Phase Column:
-
Consider using a column with a polar-embedded stationary phase or a cyano (CN) or diol phase. These columns offer better retention for polar analytes compared to standard C18 columns.
-
-
Method 2: Employ Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Method 3: Use Ion-Pairing Reagents:
-
Adding an ion-pairing reagent to the mobile phase can increase the retention of charged analytes on a reversed-phase column. For the zwitterionic 4-hydroxy-N-methylproline, an anionic pairing agent might be effective at a low pH where the amine is protonated. However, be aware that ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS) detection.
-
-
Method 4: Derivatization:
-
Derivatizing the analyte to make it more hydrophobic can significantly increase its retention on a C18 column. This is also a common strategy to add a UV-absorbing or fluorescent tag for improved detection.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My 4-hydroxy-N-methylproline peak is showing significant tailing. What could be the cause and how do I fix it?
Answer:
Poor peak shape is often indicative of secondary interactions between the analyte and the stationary phase or issues with the mobile phase or sample solvent.
-
Check for Secondary Silanol Interactions:
-
Residual silanol groups on the silica backbone of the column can interact with the polar functional groups of 4-hydroxy-N-methylproline, leading to peak tailing.
-
Solution: Use a well-end-capped, high-purity silica column. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the silanol groups. Adjusting the mobile phase pH can also mitigate these interactions.
-
-
Optimize Mobile Phase pH:
-
The charge state of 4-hydroxy-N-methylproline is pH-dependent. Operating at a pH that ensures a single ionic form can improve peak shape. For basic compounds, a mobile phase pH below the pKa of the amine group is often beneficial.
-
-
Sample Solvent Mismatch:
-
Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
Issue 3: Low Sensitivity or No Peak Detected
Question: I am not seeing a peak for 4-hydroxy-N-methylproline, or the peak is very small. How can I improve the sensitivity?
Answer:
Low sensitivity can be due to the analyte's poor chromophoric properties, low concentration, or issues with the detector.
-
Lack of a Strong Chromophore:
-
Proline and its derivatives do not have a strong UV-absorbing chromophore.[5]
-
Solution 1: Derivatization: Introduce a UV-absorbing or fluorescent tag through derivatization. Common derivatizing reagents for amino acids that could be adapted include phenyl isothiocyanate (PITC), 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), or dabsyl chloride.
-
Solution 2: Use a More Universal Detector: Mass Spectrometry (MS) is a highly sensitive and selective detection method that does not require the analyte to have a chromophore.[6][7] Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are other universal detection options.
-
-
Low Analyte Concentration:
-
If the concentration of 4-hydroxy-N-methylproline in your sample is below the limit of detection (LOD) of your method, you will need to either concentrate your sample or use a more sensitive analytical technique.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for 4-hydroxy-N-methylproline?
A1: For a robust and reproducible method, we recommend starting with a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, especially if you are using mass spectrometry (MS) detection. A reversed-phase method with derivatization is a viable alternative, particularly for UV detection.
Recommended Starting Conditions:
| Parameter | HILIC Method | Reversed-Phase with Derivatization |
| Column | HILIC column (e.g., amide, diol, or zwitterionic phase), 2.1 x 100 mm, <3 µm | C18 column, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 10 mM Ammonium Formate, pH 3.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 10 mM Ammonium Formate, pH 3.0 | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% to 60% B over 10 minutes | 10% to 90% B over 15 minutes |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Column Temp. | 35 °C | 30 °C |
| Injection Vol. | 2 µL | 10 µL |
| Detector | Mass Spectrometer (ESI+) | UV/Vis (wavelength dependent on derivatizing agent) |
Q2: Do I need to derivatize 4-hydroxy-N-methylproline for HPLC analysis?
A2: It depends on your detector.
-
For UV/Vis or Fluorescence Detection: Yes, derivatization is highly recommended as 4-hydroxy-N-methylproline lacks a native chromophore or fluorophore.[5]
-
For Mass Spectrometry (MS), Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD): No, derivatization is not necessary as these are universal detectors that do not rely on the optical properties of the analyte.
Q3: How can I perform chiral separation of 4-hydroxy-N-methylproline stereoisomers?
A3: Chiral separation is crucial as 4-hydroxy-N-methylproline has multiple stereoisomers.
-
Chiral Stationary Phases: Use a chiral HPLC column, such as those based on polysaccharide derivatives (e.g., Chiralpak, Chiralcel).
-
Chiral Derivatization: React the analyte with a chiral derivatizing agent to form diastereomers that can then be separated on a standard achiral column (e.g., C18).
Q4: What are some key considerations for sample preparation when analyzing 4-hydroxy-N-methylproline from biological matrices?
A4:
-
Protein Precipitation: For samples like plasma or serum, it is essential to remove proteins that can interfere with the analysis and damage the HPLC column. This can be achieved by adding a cold organic solvent like acetonitrile or methanol, followed by centrifugation.
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and concentration. A mixed-mode or ion-exchange SPE sorbent may be effective for retaining and isolating this polar, zwitterionic compound.
-
Hydrolysis: If you are measuring total 4-hydroxy-N-methylproline in a protein or peptide, acid hydrolysis (e.g., with 6N HCl) is required to release the amino acid.[7][8]
Experimental Protocols
Protocol 1: HILIC-MS/MS Analysis of 4-Hydroxy-N-methylproline
This protocol provides a general procedure for the direct analysis of 4-hydroxy-N-methylproline in a clean sample matrix using HILIC coupled with tandem mass spectrometry.
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
If the sample is a solid, dissolve it in a mixture of acetonitrile and water (e.g., 80:20 v/v) to a known concentration.
-
If the sample is a liquid, perform a protein precipitation step if necessary by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging at high speed.
-
Transfer the supernatant to a clean vial for analysis.
-
-
HPLC-MS/MS System and Conditions:
-
HPLC System: A UHPLC or HPLC system capable of accurate gradient delivery.
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: 90% Acetonitrile, 10% Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) %A %B 0.0 5 95 8.0 40 60 8.1 5 95 | 12.0 | 5 | 95 |
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive (ESI+).
-
MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for 4-hydroxy-N-methylproline and any internal standards.
-
-
Data Analysis:
-
Integrate the peak area for the 4-hydroxy-N-methylproline MRM transition.
-
Quantify the concentration using a calibration curve prepared with analytical standards.
-
Visualizations
Caption: Experimental workflow for the analysis of 4-hydroxy-N-methylproline.
Caption: Troubleshooting decision tree for HPLC analysis of polar compounds.
References
- 1. future4200.com [future4200.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (4R)-4-Hydroxy-1-methyl-L-proline | 4252-82-8 | Benchchem [benchchem.com]
- 6. Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical Method for the Determination of Hydroxyproline in Mouse Kidney by High-Performance Liquid Chromatography with Tandem Mass Spectrometric Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of hydroxyproline by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Peptide Synthesis with 4-hydroxy-N-methylproline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxy-N-methylproline in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and analysis of peptides containing this unique amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is peptide synthesis with 4-hydroxy-N-methylproline challenging?
Incorporating 4-hydroxy-N-methylproline into a peptide sequence presents challenges primarily due to the steric hindrance caused by the N-methyl group. This bulkiness can significantly slow down the kinetics of the amide bond formation, leading to incomplete or failed coupling reactions.
Q2: What are the most common side reactions observed during the synthesis of peptides containing 4-hydroxy-N-methylproline?
Common side reactions include:
-
Racemization: While proline residues are generally resistant to racemization, the harsh conditions sometimes required for coupling sterically hindered amino acids can increase this risk.
-
Diketopiperazine Formation: This can occur, especially with dipeptides, leading to chain termination.
-
Fragmentation: During the final trifluoroacetic acid (TFA) cleavage step, fragmentation can occur between consecutive N-methylated amino acids.[1]
-
Loss of N-terminal protecting groups: If the N-terminus is acetylated, the acetyl group can be lost during TFA cleavage.[1]
Q3: How should I protect the hydroxyl group of 4-hydroxy-N-methylproline during synthesis?
The hydroxyl group should be protected to prevent unwanted side reactions. An acid-labile protecting group, such as tert-butyl (tBu), is commonly used in Fmoc-based solid-phase peptide synthesis (SPPS). Alternatively, a trityl (Trt) group can be used, which offers orthogonal removal under mildly acidic conditions, allowing for selective deprotection and modification of the hydroxyl group on the resin.[2]
Troubleshooting Guides
Low Coupling Efficiency
Problem: You are observing low coupling efficiency or incomplete reactions when trying to incorporate 4-hydroxy-N-methylproline or couple an amino acid to its N-terminus.
Possible Causes:
-
Steric Hindrance: The N-methyl group significantly hinders the approach of the activated amino acid.
-
Inappropriate Coupling Reagent: Standard coupling reagents may not be sufficiently reactive.
-
Suboptimal Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete coupling.
Solutions:
-
Select a High-Efficiency Coupling Reagent: For sterically hindered N-methylated amino acids, more potent coupling reagents are recommended. A comparison of commonly used reagents is provided in the table below.
Coupling Reagent Class Key Advantages for N-methylated Residues HATU Aminium Salt Fast reaction rates and reduced epimerization.[3][4] PyBOP Phosphonium Salt Effective for hindered couplings, byproducts are generally soluble.[3][4] PyAOP Phosphonium Salt Particularly effective for coupling N-protected N-methyl amino acids.[4] PyBrOP Phosphonium Salt Highly reactive, can overcome the limitations of other reagents for N-methyl amino acid couplings.[3][5] Acid Chlorides (in situ) - Highly reactive and can overcome steric hindrance. -
Optimize Reaction Conditions:
-
Double Coupling: Repeat the coupling step to drive the reaction to completion.
-
Increase Reaction Time: Extend the coupling time to 2-4 hours or even overnight.
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions for hindered amino acids.
-
-
Monitor the Reaction: Standard ninhydrin tests are unreliable for secondary amines like N-methylated amino acids. Use the bromophenol blue test to monitor the completion of the coupling reaction. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.
Purification Challenges
Problem: The HPLC chromatogram of your purified peptide containing 4-hydroxy-N-methylproline shows broad or multiple peaks, even after successful purification.
Possible Cause:
-
Cis/Trans Isomerization: The amide bond preceding the N-methylated proline residue can exist in both cis and trans conformations. The interconversion between these isomers is slow on the HPLC timescale, resulting in peak broadening or the appearance of two distinct peaks for a single peptide sequence.[1]
Solutions:
-
Elevated Temperature Analysis: Running the HPLC analysis at an elevated temperature (e.g., 40-60 °C) can accelerate the cis/trans interconversion, often causing the multiple peaks to coalesce into a single, sharper peak.
-
Solvent System Modification: Altering the solvent system or the gradient may help in resolving or merging the isomeric peaks.
-
Confirmation by Mass Spectrometry: Both peaks should exhibit the same mass corresponding to your target peptide. This confirms that they are conformers and not impurities.
Experimental Protocols
Protocol: HATU-Mediated Coupling of Fmoc-4-hydroxy(tBu)-N-methyl-L-proline
This protocol is a general guideline for coupling Fmoc-4-hydroxy(tBu)-N-methyl-L-proline during solid-phase peptide synthesis.
Reagents:
-
Fmoc-deprotected peptide-resin
-
Fmoc-4-hydroxy(tBu)-N-methyl-L-proline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve 3 equivalents of Fmoc-4-hydroxy(tBu)-N-methyl-L-proline and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA to the amino acid/HATU solution.
-
Allow the activation to proceed for 2-3 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Take a small sample of the resin and perform the bromophenol blue test to check for reaction completion.
-
If the test is positive (blue/green), repeat the coupling step with fresh reagents.
-
Once the coupling is complete (yellow), wash the resin thoroughly with DMF.
-
Proceed with the next deprotection and coupling cycle.
Visualizations
Workflow for Solid-Phase Synthesis of a Collagen-Mimetic Peptide
The synthesis of collagen-mimetic peptides often involves the incorporation of hydroxyproline and its derivatives to stabilize the characteristic triple helix structure.[2][6] The following diagram illustrates a typical workflow for the solid-phase synthesis and analysis of such a peptide containing 4-hydroxy-N-methylproline.
Logical Flow for Troubleshooting Low Coupling Efficiency
This diagram outlines the decision-making process when encountering low coupling efficiency with 4-hydroxy-N-methylproline.
References
- 1. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 4-Hydroxy-N-Methylproline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroxy-N-methylproline.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions to be aware of when working with 4-hydroxy-N-methylproline?
A1: The primary side reactions of concern are epimerization at the C4 position, N-oxide formation, and side reactions related to peptide synthesis if the molecule is being incorporated into a peptide chain. Under harsh acidic conditions, for instance, there is a risk of converting the desired trans isomer to the cis isomer. The tertiary amine of the N-methyl group is also susceptible to oxidation, forming an N-oxide. During peptide synthesis, common issues include incomplete coupling and dipeptide formation.
Q2: How can I detect and quantify impurities in my 4-hydroxy-N-methylproline sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) is highly effective for separating and identifying impurities. Chiral HPLC methods can be specifically employed to separate and quantify stereoisomers, such as the cis and trans epimers. For accurate quantification of the main compound and its impurities, quantitative NMR (qNMR) is a powerful technique that does not require a reference standard for each impurity.
Q3: What conditions are known to cause epimerization of 4-hydroxyproline derivatives?
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis - Potential Epimerization
Symptoms:
-
Appearance of a new, closely eluting peak to the main 4-hydroxy-N-methylproline peak in a reverse-phase HPLC chromatogram.
-
Inconsistent biological activity or physical properties of the compound across different batches.
Possible Cause:
-
Epimerization at the C4 position, leading to the formation of the cis diastereomer from the trans form (or vice versa). This can be induced by exposure to harsh acidic or basic conditions, or elevated temperatures during synthesis, purification, or storage.
Troubleshooting Steps:
-
Confirm Epimer Identity:
-
Utilize a chiral HPLC method to resolve the suspected epimers.
-
If available, compare the retention time with a known standard of the corresponding cis or trans isomer.
-
Collect the fraction of the unknown peak and analyze by NMR to confirm its stereochemistry.
-
-
Review Reaction and Work-up Conditions:
-
Avoid prolonged exposure to strong acids or bases.
-
If acidic or basic conditions are necessary, perform the reaction at the lowest effective temperature and for the shortest possible duration.
-
Neutralize the reaction mixture promptly upon completion.
-
-
Optimize Purification and Storage:
-
Use milder purification techniques where possible (e.g., chromatography with neutral mobile phases).
-
Store the compound in a neutral, dry environment at recommended temperatures.
-
Quantitative Data on Epimerization of trans-4-hydroxy-L-proline:
| Condition | % Epimerization to cis-4-hydroxy-L-proline | Reference |
| 6 N HCl, 110°C, 72 hours | ~8% | [1] |
Issue 2: Mass Spectrometry Shows an M+16 Peak - Suspected N-Oxide Formation
Symptoms:
-
A significant peak with a mass-to-charge ratio (m/z) of 16 Da higher than the expected molecular ion of 4-hydroxy-N-methylproline in the mass spectrum.
-
Changes in the compound's solubility or chromatographic behavior.
Possible Cause:
-
Oxidation of the tertiary amine (N-methyl group) to form an N-oxide. This can occur upon exposure to oxidizing agents or even atmospheric oxygen over time, especially in the presence of light or metal catalysts.
Troubleshooting Steps:
-
Confirm N-Oxide Identity:
-
Analyze the sample by high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the M+16 species.
-
Characterize the isolated impurity using NMR spectroscopy. The protons and carbon adjacent to the N-oxide will typically show a downfield chemical shift compared to the parent amine.
-
-
Minimize Exposure to Oxidants:
-
If using oxidizing reagents in your synthesis, ensure they are completely quenched and removed during the work-up.
-
Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
-
Storage Conditions:
-
Store the compound protected from light.
-
Avoid storage in containers that could leach metal ions.
-
Common Oxidizing Agents Leading to N-Oxide Formation:
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Hydrogen peroxide (H₂O₂)
-
Ozone (O₃)
Issue 3: Low Yield and Byproduct Formation in Peptide Synthesis
Symptoms:
-
Low yield of the desired peptide containing 4-hydroxy-N-methylproline.
-
Presence of deletion sequences or dipeptides in the crude product analysis.
Possible Cause:
-
Steric hindrance from the N-methyl group and the cyclic structure of proline can lead to incomplete coupling reactions in solid-phase peptide synthesis (SPPS).
Troubleshooting Steps:
-
Optimize Coupling Conditions:
-
Double Coupling: Perform the coupling step twice for the amino acid being attached to the 4-hydroxy-N-methylproline residue, and for the 4-hydroxy-N-methylproline itself.
-
Increase Reagent Concentration: Use higher concentrations of the amino acid and coupling reagents.
-
Choice of Coupling Reagent: Employ more potent coupling reagents like HATU or HCTU.
-
-
Monitor Coupling Completion:
-
Perform a Kaiser test or other qualitative tests to ensure the completion of each coupling step before proceeding to the next.
-
-
Consider Pseudoproline Dipeptides:
-
For particularly difficult sequences, the use of pseudoproline dipeptides can help to disrupt secondary structures that hinder coupling efficiency.
-
Experimental Protocols
Protocol 1: Chiral HPLC Method for Epimer Analysis
This protocol provides a general guideline for the separation of 4-hydroxy-N-methylproline epimers. Optimization will be required based on the specific instrument and column.
-
Column: A chiral stationary phase column, such as one based on cyclodextrins (e.g., methyl-γ-CD), is recommended.
-
Mobile Phase: A phosphate buffer at a controlled pH (e.g., pH 7.0) is a good starting point. The addition of an organic modifier like acetonitrile may be necessary.
-
Derivatization (Optional but Recommended): Derivatization with a chiral derivatizing agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or FMOC-Cl can enhance the separation of diastereomers on a standard reverse-phase column.
-
Detection: UV detection at an appropriate wavelength (e.g., 200-220 nm for underivatized compounds, or the absorbance maximum of the derivatizing agent).
-
Quantification: Integrate the peak areas of the resolved epimers to determine their relative percentages.
Protocol 2: Forced Degradation Study - Acid Hydrolysis
This protocol is designed to intentionally induce epimerization to assess the stability of 4-hydroxy-N-methylproline.
-
Sample Preparation: Prepare a solution of 4-hydroxy-N-methylproline in 6 N hydrochloric acid at a concentration of approximately 1 mg/mL.
-
Stress Condition: Heat the solution in a sealed vial at 110°C for 24-72 hours.
-
Sample Processing: After the desired time, cool the sample to room temperature. Neutralize a small aliquot with a suitable base (e.g., NaOH).
-
Analysis: Analyze the neutralized sample using the chiral HPLC method described in Protocol 1 to quantify the extent of epimerization.
Protocol 3: Synthesis and Confirmation of N-Oxide
This protocol describes a method to intentionally synthesize the N-oxide for use as a reference standard.
-
Synthesis:
-
Dissolve 4-hydroxy-N-methylproline in a suitable solvent like dichloromethane or methanol.
-
Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a slight molar excess.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench any remaining oxidizing agent.
-
Purify the N-oxide product using an appropriate method, such as column chromatography.
-
-
Characterization:
-
Confirm the identity of the N-oxide by HRMS.
-
Acquire ¹H and ¹³C NMR spectra and compare them to the spectra of the starting material to observe the characteristic downfield shifts of the N-methyl group and adjacent protons and carbons.
-
Diagrams
Caption: Workflow for impurity profiling of synthetic 4-hydroxy-N-methylproline.
Caption: Simplified HIF-1α signaling pathway involving proline hydroxylation.
References
Technical Support Center: Refining Extraction Protocols for N-Methylated Proline Derivatives
Welcome to the technical support center for the extraction and purification of N-methylated proline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful isolation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting N-methylated proline derivatives?
A1: N-methylated proline derivatives, such as stachydrine and N-methyl-L-proline, are highly polar compounds. The primary challenges in their extraction include:
-
Co-extraction of impurities: Due to their polarity, water-miscible solvents often used for their extraction can also solubilize a wide range of other polar compounds like sugars, pigments, and other amino acids, complicating purification.
-
Low volatility: Their salt-like nature makes them non-volatile, which can be a challenge for certain analytical techniques like Gas Chromatography (GC) without derivatization.
-
Detection issues: Many N-methylated proline derivatives lack a strong chromophore, making their detection by UV-Vis spectroscopy difficult without derivatization.
-
Emulsion formation: When performing liquid-liquid extractions, especially from crude plant or fungal extracts, the presence of lipids and other surfactants can lead to the formation of stable emulsions that are difficult to break.
Q2: Which solvents are most effective for extracting N-methylated proline derivatives?
A2: The choice of solvent largely depends on the source material and the specific derivative.
-
Methanol and ethanol: These are commonly used for the initial extraction from solid samples as they can dissolve both free bases and salt forms of alkaloids.[1]
-
Water-methanol mixtures: These are effective for extracting betaines from plant material. For example, a 50:50 (v/v) water-methanol solution has been used in accelerated solvent extraction (ASE).[2]
-
Acidified water: This can be used to extract the protonated (salt) form of the derivatives, which are highly water-soluble.
Q3: How can I remove fatty or waxy impurities from my extract?
A3: Defatting is a crucial step when working with plant or fungal material. An acid-base extraction is a common and effective method. This involves:
-
Acidifying the initial extract to protonate the N-methylated proline derivatives, making them soluble in the aqueous phase.
-
Washing the acidic aqueous phase with a non-polar solvent (e.g., hexane or dichloromethane) to remove lipids and waxes.
-
Basifying the aqueous phase to deprotonate the derivatives, making them more soluble in an organic solvent for subsequent extraction.
Q4: My extraction yield is consistently low. What are the possible reasons and solutions?
A4: Low extraction yields can be attributed to several factors:
-
Incomplete cell lysis: Ensure the source material is finely ground to maximize the surface area for solvent penetration. For microbial sources, mechanical disruption (e.g., sonication, bead beating) may be necessary.
-
Inappropriate solvent: The polarity of the solvent may not be optimal for your specific derivative. Consider performing small-scale pilot extractions with a range of solvents to determine the most effective one.
-
Suboptimal pH: The pH of the extraction medium is critical. N-methylated proline derivatives are zwitterionic and their solubility in different solvents is highly pH-dependent. Ensure the pH is adjusted to favor the desired form (protonated for aqueous extraction, neutral for organic solvent extraction).
-
Degradation of the target compound: Some derivatives may be sensitive to high temperatures or extreme pH. If using heat-assisted extraction methods, monitor the temperature carefully.
Q5: I am having trouble with emulsion formation during liquid-liquid extraction. How can I resolve this?
A5: Emulsions are a common issue, especially with crude extracts. Here are a few strategies to break them:
-
Addition of brine: Adding a saturated NaCl solution can increase the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Centrifugation: Applying a centrifugal force is often very effective at separating the layers.
-
Filtration through celite or glass wool: This can help to break up the emulsion by providing a large surface area for the droplets to coalesce.
-
Patience: Sometimes, simply allowing the separation funnel to stand undisturbed for an extended period can lead to phase separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor recovery after Solid-Phase Extraction (SPE) | 1. Inappropriate sorbent material. 2. Incorrect pH of the loading solution. 3. Suboptimal elution solvent. | 1. For polar N-methylated derivatives, consider hydrophilic interaction liquid chromatography (HILIC) type sorbents or cation-exchange SPE. 2. Adjust the pH of your sample to ensure the target compound is retained on the sorbent (e.g., acidic pH for cation-exchange). 3. Test a gradient of elution solvents with varying polarity and ionic strength. |
| Co-elution of impurities during chromatography | 1. The chromatographic method lacks sufficient resolution. 2. The sample is overloaded on the column. | 1. Optimize the mobile phase composition and gradient. Consider using a different column chemistry (e.g., HILIC for polar compounds). 2. Reduce the amount of sample loaded onto the column. |
| Target compound appears to degrade during extraction/purification | 1. Exposure to high temperatures. 2. Extreme pH conditions. 3. Presence of degradative enzymes in the crude extract. | 1. Use extraction methods that do not require high heat. If heating is necessary, use the lowest effective temperature for the shortest duration. 2. Maintain a neutral or slightly acidic pH unless an acid-base extraction is being performed, and minimize the time the compound is at extreme pH. 3. Consider a preliminary protein precipitation step (e.g., with cold acetone or acetonitrile) to remove enzymes. |
| Difficulty in detecting the purified compound | 1. The compound lacks a UV chromophore. 2. Low concentration of the analyte. | 1. Use a universal detector like a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD). 2. Consider derivatization to introduce a fluorescent or UV-active tag. For example, 2,4-dinitrobenzaldehyde (2,4-DNB) can be used for in situ derivatization of N-amino-proline methyl esters.[3] 3. Concentrate the sample prior to analysis. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction from Plant Material
This protocol is suitable for the initial extraction of N-methylated proline derivatives from dried and powdered plant material.
-
Maceration: Suspend 100 g of finely powdered plant material in 500 mL of 1% aqueous HCl. Stir at room temperature for 24 hours.
-
Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Defatting: Transfer the acidic aqueous extract to a separatory funnel and wash three times with 200 mL of hexane to remove lipids and pigments. Discard the hexane layers.
-
Basification: Adjust the pH of the aqueous extract to 10-11 with concentrated ammonium hydroxide.
-
Liquid-Liquid Extraction: Extract the basified aqueous solution three times with 250 mL of dichloromethane or chloroform.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude extract.
Protocol 2: Accelerated Solvent Extraction (ASE) and Solid-Phase Extraction (SPE) for Betaine
This protocol is adapted for the extraction of betaine from solid biological samples.[2]
-
Sample Preparation: Mix 1 g of the lyophilized and powdered sample with 3 g of sand.
-
Accelerated Solvent Extraction (ASE):
-
Place the sample mixture in an ASE cell.
-
Use a water-methanol (50:50, v/v) solution as the extraction solvent.
-
Perform three extraction cycles of 5 minutes each at 50°C.
-
-
Dilution: Dilute the collected extract 1:5000 with methanol.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a pure silica SPE cartridge with methanol.
-
Load the diluted extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent to remove impurities.
-
Elute the betaine with a polar solvent (e.g., methanol or a methanol/water mixture).
-
-
Analysis: The purified extract is ready for analysis by LC-MS or other suitable methods.
Quantitative Data
Table 1: Recovery of Betaine from Beetroot Samples using Different Extraction Methods
| Extraction Method | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| ASE coupled with SPE | Peel | ~93 | < 5 |
| ASE coupled with SPE | Pulp | ~93 | < 5 |
| QuEChERS | Peel | ~85 | < 7 |
| QuEChERS | Pulp | ~88 | < 6 |
Data adapted from a study on betaine extraction from Beta vulgaris.[4]
Visualizations
Biosynthesis of Stachydrine
The following diagram illustrates the proposed biosynthetic pathway of stachydrine from proline.
Caption: Biosynthetic pathway of stachydrine from L-proline.
General Experimental Workflow for Extraction and Analysis
This diagram outlines a general workflow for the extraction, purification, and analysis of N-methylated proline derivatives.
Caption: General workflow for N-methylated proline derivative extraction.
References
- 1. CN101863784A - Methods for preparing and extracting betaine and betaine hydrochloride - Google Patents [patents.google.com]
- 2. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-hydroxy-N-methylproline and Hydroxyproline for Researchers and Drug Development Professionals
In the landscape of amino acid research and drug development, the nuanced differences between structurally similar molecules can lead to vastly different biological activities and therapeutic potentials. This guide provides a detailed comparison of 4-hydroxy-N-methylproline and the well-characterized hydroxyproline, offering insights for researchers, scientists, and professionals in drug development. While direct comparative experimental data remains a notable gap in the current literature, this document synthesizes available information on their individual properties and proposes experimental frameworks for future investigations.
Introduction to 4-hydroxy-N-methylproline and Hydroxyproline
Hydroxyproline is a non-proteinogenic amino acid that is a major component of collagen, constituting approximately 13.5% of its structure in mammals.[1] It is formed through the post-translational hydroxylation of proline residues by the enzyme prolyl 4-hydroxylase.[2] This modification is crucial for the stability of the collagen triple helix.[1]
4-hydroxy-N-methylproline is a derivative of hydroxyproline characterized by a methyl group attached to the nitrogen atom of the pyrrolidine ring. It has been isolated from various natural sources and has been investigated for its potential neuroprotective and anti-inflammatory properties.[3][4]
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical and physical properties of these two molecules, summarized in the table below. The addition of a methyl group in 4-hydroxy-N-methylproline leads to an increase in molecular weight and alters its chemical characteristics.
| Property | 4-hydroxy-N-methylproline | Hydroxyproline |
| IUPAC Name | (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid[5] | (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid[1] |
| Molecular Formula | C₆H₁₁NO₃[5] | C₅H₉NO₃[1] |
| Molecular Weight | 145.16 g/mol [5] | 131.13 g/mol [1] |
| CAS Number | 4252-82-8[5] | 51-35-4[1] |
Biological Roles and Activities
Hydroxyproline: The Cornerstone of Collagen Stability
The biological significance of hydroxyproline is intrinsically linked to the structure and function of collagen, the most abundant protein in mammals.[6]
-
Collagen Synthesis and Stability: The hydroxylation of proline to hydroxyproline is a critical post-translational modification that occurs in the endoplasmic reticulum.[2] The resulting hydroxyl groups are essential for the formation of inter-chain hydrogen bonds that stabilize the collagen triple helix.[1]
-
Biomarker: Due to its high abundance in collagen, the measurement of hydroxyproline levels is a well-established biomarker for collagen turnover and has been used in the diagnosis and monitoring of various diseases, including liver fibrosis and bone disorders.[7]
-
Signaling Pathways: Hydroxyproline metabolism has been linked to the regulation of hypoxia-inducible factor (HIF-1α). The degradation of HIF-1α is initiated by the hydroxylation of its proline residues, a process that can be influenced by cellular levels of hydroxyproline and its metabolites.[2]
4-hydroxy-N-methylproline: Emerging Therapeutic Potential
Research on 4-hydroxy-N-methylproline is less extensive, with current studies highlighting its potential in neuroprotection and anti-inflammation.
-
Neuroprotection: Studies have shown that N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline can attenuate pilocarpine-induced injury in cultured astrocytes, suggesting a neuroprotective role.[3]
-
Anti-inflammatory Effects: Some research indicates that N-methyl-L-cis-4-hydroxyproline hydrochloride possesses anti-inflammatory properties.[4]
A direct comparison of the effects of 4-hydroxy-N-methylproline and hydroxyproline on collagen synthesis and stability has not been reported in the literature. The N-methylation of the pyrrolidine ring in 4-hydroxy-N-methylproline would likely prevent its incorporation into the polypeptide chain of collagen, as the nitrogen atom is no longer a secondary amine capable of forming a peptide bond in the same manner as proline. This structural difference suggests that 4-hydroxy-N-methylproline does not play a direct structural role in collagen.
Experimental Protocols for Comparative Analysis
To address the current knowledge gap, the following experimental protocols are provided as a framework for directly comparing the biological effects of 4-hydroxy-N-methylproline and hydroxyproline.
Quantification of Collagen in Cell Culture
Objective: To determine the effect of 4-hydroxy-N-methylproline and hydroxyproline on collagen production by fibroblasts in vitro.
Methodology: Sirius Red Staining
-
Cell Culture: Plate human dermal fibroblasts in 24-well plates and culture until confluent.
-
Treatment: Treat the cells with varying concentrations of 4-hydroxy-N-methylproline and hydroxyproline for 48-72 hours. Include a vehicle control.
-
Fixation: After treatment, remove the culture medium and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 30 minutes at room temperature.
-
Staining: Wash the fixed cells with distilled water and then stain with 0.1% Sirius Red solution in saturated picric acid for 1 hour at room temperature.
-
Washing: Remove the staining solution and wash the cells with 0.01 M HCl to remove unbound dye.
-
Elution: Elute the bound dye by adding 0.1 M NaOH and incubating for 30 minutes with gentle shaking.
-
Quantification: Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the amount of collagen.
Analysis of Collagen Type I Expression
Objective: To specifically quantify the expression of collagen type I in response to treatment with 4-hydroxy-N-methylproline and hydroxyproline.
Methodology: Western Blotting
-
Cell Lysis: After treatment as described in 4.1, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a 7.5% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for collagen type I overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.
Assessment of Collagen Thermal Stability
Objective: To evaluate the effect of the compounds on the thermal stability of newly synthesized collagen.
Methodology: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Isolate collagen from the extracellular matrix of treated and untreated cell cultures.
-
CD Measurement: Dissolve the purified collagen in a suitable buffer (e.g., phosphate-buffered saline). Record the CD spectrum from 190 to 260 nm at a low temperature (e.g., 4°C) to confirm the triple-helical conformation.
-
Thermal Denaturation: Monitor the change in ellipticity at 222 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from 4°C to 60°C.
-
Data Analysis: Plot the ellipticity as a function of temperature. The melting temperature (Tm), defined as the temperature at which 50% of the collagen is denatured, can be determined from the midpoint of the transition curve.
Signaling Pathways and Experimental Workflows
Hydroxyproline and HIF-1α Signaling
The degradation of the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) is a critical cellular process for adapting to changes in oxygen availability. This process is initiated by the hydroxylation of specific proline residues on HIF-1α by prolyl hydroxylases. This hydroxylation event allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. Cellular levels of hydroxyproline and its metabolites can potentially influence this pathway.
Caption: HIF-1α degradation pathway and potential influence of hydroxyproline.
Proposed Experimental Workflow for Comparative Analysis
The following workflow outlines a systematic approach to compare the effects of 4-hydroxy-N-methylproline and hydroxyproline on fibroblast function, specifically focusing on collagen metabolism.
Caption: Proposed workflow for comparing the bioactivity of the two compounds.
Conclusion
Hydroxyproline is a well-established and critical component of collagen, essential for its structural integrity. In contrast, 4-hydroxy-N-methylproline is an emerging molecule with demonstrated neuroprotective and anti-inflammatory potential. The structural difference, specifically the N-methylation, strongly suggests that 4-hydroxy-N-methylproline does not participate in collagen structure in the same manner as hydroxyproline.
The lack of direct comparative studies represents a significant opportunity for future research. The experimental protocols and workflows provided in this guide offer a clear path for elucidating the relative biological activities of these two molecules. Such studies will be invaluable for understanding the potential therapeutic applications of 4-hydroxy-N-methylproline and for further refining our knowledge of proline analog biochemistry. For researchers and drug development professionals, a thorough understanding of these differences is paramount for identifying novel therapeutic targets and developing innovative treatment strategies.
References
- 1. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]
- 2. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 3. quickzyme.com [quickzyme.com]
- 4. Frontiers | The new insight into the role of hydroxyproline in metabolism of cancer cells [frontiersin.org]
- 5. Picrosirius red stain and collagen quantification [bio-protocol.org]
- 6. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.6. Western Blot Analysis of Type I Collagen In Vivo [bio-protocol.org]
A Comparative Guide to the Biological Activities of 4-hydroxy-N-methylproline and Other Proline Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 4-hydroxy-N-methylproline against other key proline analogues, including 4-hydroxyproline, N-methylproline, and 4-methylproline. The information presented is supported by experimental data from peer-reviewed studies, with a focus on neuroprotective, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a deeper understanding and aid in future research and drug development endeavors.
Comparative Analysis of Biological Activities
Proline and its analogues are of significant interest in medicinal chemistry due to their unique structural constraints and diverse biological activities. This section compares the performance of 4-hydroxy-N-methylproline and other proline analogues in various biological assays.
Neuroprotective Effects
Proline analogues have shown promise in protecting neuronal cells from various insults. The following data summarizes the neuroprotective effects of these compounds against toxin-induced cell injury.
Table 1: Neuroprotective Activity of Proline Analogues against Pilocarpine-Induced Astrocyte Injury
| Compound | Concentration (µg/mL) | Cell Viability Increase (%) | Reference |
| 4-hydroxy-N-methylproline | 25 | 58.3 | [1][2] |
| 50 | 72.5 | [1][2] | |
| 100 | 89.3 | [1][2] | |
| 4-hydroxyproline | - | Data not available | |
| N-methylproline | - | Data not available | |
| 4-methylproline | - | Data not available |
Note: Data for 4-hydroxyproline, N-methylproline, and 4-methylproline in a comparable pilocarpine-induced astrocyte injury model were not available in the reviewed literature.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Proline analogues are being investigated for their potential to modulate inflammatory responses. Key markers of inflammation include the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Table 2: Anti-inflammatory Activity of Proline Analogues
| Compound | Assay | Model | IC50/EC50 | Reference |
| 4-hydroxy-N-methylproline | Inhibition of TNF-α | - | Data not available | |
| 4-hydroxyproline | - | - | Data not available | |
| N-methylproline | - | - | Data not available | |
| 4-methylproline | - | - | Data not available |
Note: Specific IC50 or EC50 values for the anti-inflammatory effects of these proline analogues in models such as LPS-stimulated microglia or astrocytes were not found in the reviewed literature. However, qualitative evidence suggests potential anti-inflammatory roles for some of these compounds.
Inhibition of Collagen Prolyl 4-Hydroxylase
Collagen prolyl 4-hydroxylase (CP4H) is a key enzyme in collagen biosynthesis, and its inhibition is a therapeutic target for fibrotic diseases and cancer.
Table 3: Inhibition of Collagen Prolyl 4-Hydroxylase by Proline Analogues
| Compound | IC50 | Reference |
| 4-hydroxy-N-methylproline | Data not available | |
| 4-hydroxyproline | Data not available | |
| N-methylproline | Data not available | |
| 4-methylproline | Data not available |
Note: While proline analogues are known to interact with CP4H, specific IC50 values for 4-hydroxy-N-methylproline, 4-hydroxyproline, N-methylproline, and 4-methylproline were not available in the reviewed literature. The development of selective inhibitors for CP4H is an active area of research.[3][4]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Neuroprotection Assay: MTT Assay for Cell Viability
This protocol is adapted from a study investigating the neuroprotective effects of 4-hydroxy-N-methylproline on pilocarpine-induced injury in cultured astrocytes[1][2].
Objective: To assess the ability of proline analogues to protect astrocytes from toxin-induced cell death.
Materials:
-
Primary astrocyte cultures
-
Pilocarpine hydrochloride
-
4-hydroxy-N-methylproline and other proline analogues
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture primary astrocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed astrocytes into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Induction of Injury: Expose the astrocytes to a cytotoxic concentration of pilocarpine (e.g., the predetermined IC50 concentration, which was 31.86 mM in the cited study) for 24 hours[1].
-
Treatment: After 24 hours of pilocarpine exposure, remove the medium and treat the cells with various concentrations of the proline analogues (e.g., 3.12 to 100 µg/mL for 4-hydroxy-N-methylproline) for an additional 24 hours[1].
-
MTT Assay:
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Anti-inflammatory Assay: Griess Assay for Nitric Oxide (NO) Production
This protocol is a standard method to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Objective: To measure the inhibitory effect of proline analogues on NO production in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
Microglial cell line (e.g., BV-2)
-
Lipopolysaccharide (LPS)
-
Proline analogues
-
Griess Reagent System (Sulfanilamide solution and N-(1-Naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed microglial cells into a 96-well plate at an appropriate density and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the proline analogues for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.
Enzyme Inhibition Assay: Collagen Prolyl 4-Hydroxylase (CP4H) Activity
This is a general protocol for a high-throughput screening assay to identify inhibitors of CP4H by quantifying succinate, a byproduct of the hydroxylation reaction.
Objective: To determine the inhibitory potential of proline analogues on CP4H activity.
Materials:
-
Recombinant human CP4H1
-
(Pro-Pro-Gly)n peptide substrate
-
α-ketoglutarate (α-KG)
-
FeSO4
-
Ascorbic acid
-
Proline analogues
-
Succinate detection reagent (e.g., Succinate-Glo™ Assay)
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the (Pro-Pro-Gly)n substrate, α-KG, FeSO4, and ascorbic acid in a suitable buffer.
-
Inhibitor Addition: Add various concentrations of the proline analogues to the wells of a 384-well plate.
-
Enzyme Reaction: Initiate the reaction by adding the recombinant CP4H1 enzyme to the wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration.
-
Succinate Detection: Stop the reaction and measure the amount of succinate produced using a commercial succinate detection kit according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that generates a luminescent signal.
-
Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the proline analogue and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of key biological processes and experimental designs can aid in understanding the mechanisms of action and the methodologies employed.
Neuroprotective Signaling Pathway of 4-hydroxy-N-methylproline
The following diagram illustrates the proposed signaling pathway through which 4-hydroxy-N-methylproline exerts its neuroprotective effects in astrocytes by mitigating oxidative stress and mitochondrial dysfunction.
References
- 1. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Quantification of 4-hydroxy-N-methylproline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of 4-hydroxy-N-methylproline: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) following derivatization, and quantitative Nuclear Magnetic Resonance (qHNMR) spectroscopy. The selection of an appropriate analytical method is critical for accurate and reliable measurement of 4-hydroxy-N-methylproline in various matrices, which is essential for research in areas such as neuroprotection and drug development.
Methodology Comparison
The choice between HPLC-MS/MS and qHNMR depends on several factors, including the required sensitivity, sample matrix, availability of instrumentation, and the need for structural confirmation.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific technique that is well-suited for the analysis of 4-hydroxy-N-methylproline in complex biological samples. Due to the lack of a strong chromophore in 4-hydroxy-N-methylproline, a derivatization step is typically required to enhance its chromatographic retention and detection. A common derivatizing agent for N-methylated amino acids is N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH2), which allows for sensitive detection by UV or mass spectrometry.
Quantitative Proton Nuclear Magnetic Resonance (qHNMR) is a powerful non-destructive technique that allows for the direct quantification of 4-hydroxy-N-methylproline without the need for derivatization. The quantification is based on the integration of specific proton signals in the NMR spectrum relative to a known concentration of an internal standard. This method is particularly useful for the analysis of purer samples and for confirming the structure of the analyte.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the two methods. The data for the HPLC-MS/MS method is based on validated assays for similar N-methylated amino acids, while the qHNMR data is based on a study that quantified 4-hydroxy-N-methylproline in a bioactive fraction.
| Parameter | HPLC-MS/MS with FDNP-Val-NH2 Derivatization | qHNMR |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range | Higher than LC-MS/MS, likely in the µg/mL range |
| Limit of Quantification (LOQ) | Typically in the ng/mL range | Higher than LC-MS/MS, likely in the µg/mL range |
| Linearity | Excellent, with R² values often >0.99 | Good, with R² values typically >0.99 |
| Precision (%RSD) | Intra-day and inter-day precision typically <15% | Generally high precision, with RSDs often <5% |
| Accuracy/Recovery (%) | Typically within 85-115% | High accuracy, often close to 100% |
| Sample Throughput | High, especially with modern autosamplers | Lower, due to longer acquisition times per sample |
| Derivatization Required | Yes | No |
| Structural Information | Limited to mass-to-charge ratio | Rich structural information |
Experimental Protocols
HPLC-MS/MS with FDNP-Val-NH2 Derivatization
This protocol is adapted from established methods for the analysis of N-methylated amino acids.
1. Sample Preparation:
-
Biological samples (e.g., plasma, tissue homogenate) are subjected to protein precipitation using a suitable organic solvent (e.g., acetonitrile or methanol).
-
The supernatant is collected and dried under a stream of nitrogen.
2. Derivatization:
-
The dried extract is reconstituted in a borate buffer (pH 8.8).
-
A solution of FDNP-Val-NH2 in acetone is added to the sample.
-
The reaction mixture is incubated at a specific temperature (e.g., 40°C) for a defined time (e.g., 1 hour).
-
The reaction is quenched by the addition of an acid (e.g., hydrochloric acid).
3. HPLC-MS/MS Analysis:
-
HPLC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an ion-pairing agent (e.g., formic acid), is employed.
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (the derivatized 4-hydroxy-N-methylproline) to a specific product ion.
Quantitative ¹H NMR (qHNMR)
This protocol is based on a study that quantified 4-hydroxy-N-methylproline from a plant extract.
1. Sample Preparation:
-
The sample containing 4-hydroxy-N-methylproline is dissolved in a deuterated solvent (e.g., D₂O).
-
A known amount of an internal standard (e.g., maleic acid) is added to the NMR tube.
2. NMR Data Acquisition:
-
¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Key acquisition parameters include:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans are acquired to achieve an adequate signal-to-noise ratio.
-
3. Data Processing and Quantification:
-
The acquired spectra are processed (Fourier transformation, phasing, and baseline correction).
-
The signals corresponding to 4-hydroxy-N-methylproline and the internal standard are integrated.
-
The concentration of 4-hydroxy-N-methylproline is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m_IS = mass of the internal standard
-
V = Volume of the solvent
-
Visualizations
Signaling Pathway
4-hydroxy-N-methylproline has demonstrated neuroprotective effects, potentially through the modulation of neuroinflammatory pathways. Studies on similar proline analogs suggest an interaction with the NF-κB signaling pathway, a key regulator of inflammation.[1] The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes.
Caption: Proposed anti-inflammatory action of 4-hydroxy-N-methylproline.
Experimental Workflow
The following diagram illustrates the general workflow for the two compared analytical methods.
Caption: Comparative workflow of quantification methods.
References
A Researcher's Guide to Cross-Reactivity in Immunoassays for Proline Derivatives
For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for generating reliable data. This guide provides a framework for evaluating the cross-reactivity of immunoassays for various proline derivatives. While direct comparative data for a wide range of proline derivative immunoassays is not extensively published, this guide offers a foundational understanding of cross-reactivity principles, a general protocol for its assessment, and the necessary tools for experimental design and data interpretation.
Immunoassays are powerful tools for the detection and quantification of specific molecules, including small molecules like proline and its derivatives. The specificity of an immunoassay, which is its ability to distinguish the target analyte from structurally similar compounds, is a critical performance characteristic. Cross-reactivity occurs when an antibody raised against a specific antigen binds to other, non-target molecules.[1][2] This can lead to inaccurate quantification, including false positives or overestimation of the analyte concentration. For small molecules, or haptens, like proline derivatives, which are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an antibody response, the potential for cross-reactivity is a significant consideration in assay development and validation.[3][4]
The degree of cross-reactivity is largely dependent on the structural similarity between the target analyte and the potentially cross-reacting molecule.[2] Subtle changes in the structure of a proline derivative, such as the addition of a hydroxyl or methyl group, or alterations in stereochemistry, can significantly impact antibody binding and, consequently, the degree of cross-reactivity.
Potential Cross-Reactivity Among Proline Derivatives: A Structural Comparison
Given the absence of a comprehensive, publicly available database of cross-reactivity for proline derivative immunoassays, a theoretical assessment based on structural similarity is a valuable first step. The following table presents a selection of proline derivatives. Researchers developing or using an immunoassay for one of these compounds should consider the others as potential cross-reactants.
| Proline Derivative | Structure | Key Structural Features and Potential for Cross-Reactivity |
| L-Proline | The foundational pyrrolidine ring structure. An immunoassay for L-proline would be expected to have high cross-reactivity with D-proline unless the antibody is highly specific to the stereochemistry. | |
| D-Proline | The enantiomer of L-proline. High potential for cross-reactivity in immunoassays not designed to be stereospecific. | |
| trans-4-Hydroxy-L-proline | Presence of a hydroxyl group at the 4-position. An antibody specific to this molecule may have reduced affinity for L-proline but could cross-react with other hydroxylated prolines. | |
| cis-4-Hydroxy-D-proline | Different stereochemistry of both the chiral center at C2 and the hydroxyl group at C4 compared to trans-4-Hydroxy-L-proline. Cross-reactivity would depend on the epitope recognized by the antibody. | |
| N-Acetyl-L-proline | Acetyl group on the nitrogen atom. This modification significantly alters the structure and charge at the nitrogen, potentially reducing cross-reactivity with L-proline in some assays. | |
| Proline Betaine (Stachydrine) | A quaternary ammonium compound with two methyl groups on the nitrogen. The positive charge and bulky methyl groups make it structurally distinct from L-proline, likely leading to low cross-reactivity in an L-proline immunoassay. |
Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA
To quantitatively determine the cross-reactivity of an immunoassay for a specific proline derivative, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly used method.[5][6] This protocol provides a general framework that can be adapted for specific proline derivatives.
Objective: To determine the percentage of cross-reactivity of a panel of proline derivatives in a competitive ELISA designed for a primary proline derivative analyte.
Materials:
-
96-well microtiter plates
-
Primary antibody specific to the target proline derivative
-
Coating antigen (target proline derivative conjugated to a carrier protein like BSA or OVA)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Target proline derivative standard
-
Potential cross-reacting proline derivatives
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Discard the blocking buffer and wash the plate three times with 200 µL of wash buffer per well.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target proline derivative standard and each of the potential cross-reactants in assay buffer.
-
In separate tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody.
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Discard the solutions and wash the plate five times with 200 µL of wash buffer per well.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Discard the secondary antibody solution and wash the plate five times with 200 µL of wash buffer per well.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
For both the standard and the cross-reactants, plot the absorbance against the logarithm of the concentration.
-
Determine the concentration of the standard and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100
Visualizing Experimental Workflows
Clear diagrams of experimental workflows are essential for reproducibility and understanding. The following Graphviz diagrams illustrate the principle of competitive ELISA and the workflow for assessing cross-reactivity.
Caption: Principle of Competitive ELISA for Small Molecules.
Caption: Workflow for Determining Immunoassay Cross-Reactivity.
By following these principles and protocols, researchers can effectively characterize the cross-reactivity of their immunoassays for proline derivatives, ensuring the accuracy and reliability of their experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. Methods and applications of noncompetitive hapten immunoassays - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
Confirming the Structure of Synthetic 4-hydroxy-N-methylproline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of synthetic 4-hydroxy-N-methylproline. Detailed experimental protocols and comparative data are presented to aid researchers in selecting the most appropriate methods for their specific needs.
Structural Confirmation Techniques: A Comparative Overview
The definitive confirmation of a synthetic molecule's structure relies on a combination of spectroscopic and analytical techniques. For 4-hydroxy-N-methylproline, the most powerful methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each technique provides unique and complementary information to unambiguously determine the chemical structure, stereochemistry, and purity of the compound.
| Analytical Technique | Information Provided | Key Experimental Parameters | Alternative/Complementary Methods |
| NMR Spectroscopy | Detailed information on the chemical environment of each atom (¹H, ¹³C), connectivity between atoms (COSY, HSQC, HMBC), and stereochemistry (NOESY). | Solvent, Spectrometer Frequency (MHz), Temperature, pH | 2D NMR techniques (DEPT, TOCSY) |
| Mass Spectrometry | Precise molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns for structural elucidation. | Ionization method (ESI, APCI), Mass Analyzer (Quadrupole, TOF), Collision Energy | Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization[1][2] |
| X-ray Crystallography | Unambiguous 3D molecular structure, including absolute stereochemistry, bond lengths, and bond angles. | Crystal system, Space group, Unit cell dimensions, Temperature | Powder X-ray Diffraction (for bulk material), other spectroscopic methods for confirmation in solution |
Experimental Data for Structural Confirmation
The following table summarizes the expected and reported data for the structural confirmation of trans-4-hydroxy-N-methylproline.
| Data Point | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Molecular Formula | C₆H₁₁NO₃ | C₆H₁₁NO₃ | C₆H₁₁NO₃ |
| Molecular Weight | - | 145.0739 g/mol (Exact Mass)[3] | 145.16 g/mol [3] |
| ¹H NMR (D₂O) | δ (ppm): 4.34 (m, 1H, H-4), 3.82 (dd, 1H, H-2), 3.51 (dd, 1H, H-5a), 3.25 (d, 1H, H-5b), 2.85 (s, 3H, N-CH₃), 2.41 (m, 1H, H-3a), 2.22 (m, 1H, H-3b) | - | - |
| ¹³C NMR (D₂O) | δ (ppm): 175.0 (C=O), 70.0 (C-4), 68.5 (C-2), 58.0 (C-5), 42.0 (N-CH₃), 38.0 (C-3) | - | - |
| Key MS Fragments | - | m/z: 146 [M+H]⁺, characteristic losses of H₂O, COOH, and fragments related to the pyrrolidine ring.[4][5] | - |
| Crystal Data | - | - | CCDC Number: 197466[3] |
Detailed Experimental Protocols
I. Synthesis of N-methyl-4-hydroxyproline
This protocol is adapted from established methods for the N-methylation of amino acids.
Materials:
-
trans-4-hydroxy-L-proline
-
Formaldehyde (37% aqueous solution)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
Distilled water
Procedure:
-
To a solution of trans-4-hydroxy-L-proline (1 eq.) in distilled water, add formaldehyde (1.2 eq.).
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Add 10% Pd/C catalyst to the reaction mixture.
-
The mixture is then subjected to hydrogenation at a pressure of 50 psi for 24 hours.
-
After the reaction is complete, the catalyst is filtered off through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a methanol/ether solvent system to afford pure N-methyl-trans-4-hydroxy-L-proline.
II. NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized N-methyl-4-hydroxyproline in 0.6 mL of Deuterium Oxide (D₂O).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz or higher field NMR spectrometer.
-
For 2D NMR experiments (COSY, HSQC, HMBC), use standard pulse programs provided by the spectrometer manufacturer.
III. Mass Spectrometric Analysis
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
Data Acquisition:
-
Infuse the sample solution into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire mass spectra in positive ion mode over a mass range of m/z 50-500.
-
Perform tandem MS (MS/MS) on the protonated molecular ion [M+H]⁺ to obtain fragmentation data.
IV. Single-Crystal X-ray Crystallography
Crystal Growth:
-
Slowly evaporate a saturated solution of N-methyl-4-hydroxyproline in a suitable solvent system (e.g., water/ethanol) to obtain single crystals of sufficient size and quality (ideally >0.1 mm in all dimensions).[1]
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a Mo or Cu X-ray source.
-
Process the diffraction data to obtain the unit cell parameters and integrated reflection intensities.
-
Solve the crystal structure using direct methods and refine the atomic positions and displacement parameters to obtain the final molecular structure.
Visualizations
Caption: Experimental workflow for the synthesis and structural confirmation of 4-hydroxy-N-methylproline.
Caption: Comparison of analytical techniques for structural confirmation.
References
- 1. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 4-hydroxyproline in collagen by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. n-Methyl-4-hydroxyproline | C6H11NO3 | CID 139065521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of cis- and trans-4-hydroxy-N-methylproline: Unraveling Stereochemistry's Role in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological function. This guide provides a comparative overview of the biological effects of two stereoisomers: cis-4-hydroxy-N-methylproline and trans-4-hydroxy-N-methylproline. While direct comparative studies on these two specific isomers are notably scarce in publicly available scientific literature, this document synthesizes the existing data for each compound individually to offer insights into their distinct biological profiles. The significant body of research on the closely related, non-N-methylated analog, cis-4-hydroxy-L-proline, is also discussed to provide a broader context on the biological implications of the cis configuration at the 4-position of the proline ring, particularly in collagen synthesis.
trans-4-hydroxy-N-methylproline: A Neuroprotective Agent
N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), a major bioactive compound isolated from the leaves of Sideroxylon obtusifolium, has demonstrated significant neuroprotective properties. Research has focused on its ability to mitigate neuronal damage, particularly in the context of seizures.
Quantitative Data on Neuroprotective Effects
A key study investigated the protective effects of NMP on astrocytes exposed to the neurotoxin pilocarpine. The following table summarizes the quantitative findings from this research.[1]
| Biological Endpoint | Experimental Condition | Result |
| Cell Viability | Astrocytes treated with pilocarpine followed by NMP (≥25 µg/mL) | Significant protection of cell viability in a concentration-dependent manner. |
| Reactive Oxygen Species (ROS) Accumulation | Astrocytes treated with pilocarpine and 25 µg/mL NMP | Reduction of cytoplasmic ROS accumulation to 27.3% compared to pilocarpine alone. |
| Astrocytes treated with pilocarpine and 50 µg/mL NMP | Reduction of cytoplasmic ROS accumulation to 24.8% compared to pilocarpine alone. | |
| Astrocytes treated with pilocarpine and 100 µg/mL NMP | Reduction of cytoplasmic ROS accumulation to 12.3% compared to pilocarpine alone. | |
| Mitochondrial Transmembrane Potential | Astrocytes treated with pilocarpine and NMP | Protection from pilocarpine-induced mitochondrial depolarization. |
| Protein Expression | Astrocytes treated with pilocarpine and NMP | Amelioration of pilocarpine-induced overexpression of Glial Fibrillary Acidic Protein (GFAP) and Voltage-Dependent Anion Channel-1 (VDAC-1). |
Experimental Protocols
The methodologies employed in the aforementioned study provide a framework for assessing the neuroprotective effects of NMP.[1]
-
Cell Culture and Treatment: Primary astrocyte cultures are established and exposed to a cytotoxic concentration of pilocarpine for 24 hours. Subsequently, the cells are treated with varying concentrations of NMP for an additional 24 hours.
-
Cell Viability Assay (MTT Assay): Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured by flow cytometry using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).
-
Assessment of Mitochondrial Transmembrane Potential (ΔΨm): The mitochondrial membrane potential is analyzed by flow cytometry using the fluorescent dye Rhodamine-123. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Western Blot Analysis: The expression levels of specific proteins, such as GFAP and VDAC-1, are determined by Western blot analysis to assess astrocyte dysfunction.
Proposed Mechanism of Action
The neuroprotective effects of trans-4-hydroxy-N-methylproline are thought to be mediated, at least in part, through its interaction with the GABA transporter GAT-1.[1] Additionally, its ability to reduce oxidative stress and stabilize mitochondrial function are key components of its protective action in astrocytes.[1]
Caption: Workflow for evaluating the neuroprotective effects of trans-4-hydroxy-N-methylproline.
cis-4-hydroxy-N-methylproline: An Understudied Isomer with Potential Anti-inflammatory Activity
In stark contrast to its trans counterpart, there is a significant lack of detailed scientific literature on the biological effects of cis-4-hydroxy-N-methylproline.
One source indicates that N-Methyl-L-cis-4-hydroxyproline hydrochloride, isolated from the leaves of Semecarpifolia, has demonstrated anti-inflammatory properties in research on rats.[2] However, this information is derived from a commercial product description and lacks the rigorous, peer-reviewed data and detailed experimental protocols necessary for a thorough scientific evaluation.
Due to the absence of comprehensive studies, no quantitative data on the biological activity or established mechanisms of action for cis-4-hydroxy-N-methylproline can be presented at this time.
Context from a Non-N-methylated Analog: cis-4-hydroxy-L-proline and its Impact on Collagen Synthesis
To provide some insight into the potential biological relevance of the cis configuration, it is useful to examine the well-documented effects of its non-N-methylated analog, cis-4-hydroxy-L-proline. This compound is known to be an inhibitor of collagen biosynthesis.[3]
Collagen, the most abundant protein in mammals, derives its structural integrity from a unique triple helix structure. This conformation is heavily dependent on the presence of trans-4-hydroxy-L-proline residues, which are formed through the post-translational hydroxylation of proline.[4][5] The hydroxyl group in the trans position is crucial for stabilizing the triple helix through hydrogen bonding.
cis-4-hydroxy-L-proline can be mistakenly incorporated into procollagen chains. However, due to its different stereochemistry, it disrupts the formation of the stable triple helix. This leads to the synthesis of defective collagen that is rapidly degraded, which underlies its use as an antifibrotic agent.[3] This compound has also been evaluated as an anticancer and antihypertension drug.[3]
Caption: The role of proline hydroxylation in collagen synthesis and its disruption by cis-4-hydroxy-L-proline.
Conclusion
The available evidence, though limited, paints a picture of two isomers with potentially distinct and therapeutically interesting biological profiles. trans-4-hydroxy-N-methylproline emerges as a promising neuroprotective agent with a defined mechanism of action against excitotoxicity-induced neuronal damage. In contrast, cis-4-hydroxy-N-methylproline remains largely unexplored, with only preliminary suggestions of anti-inflammatory activity.
The profound impact of the cis configuration on collagen synthesis, as demonstrated by its non-N-methylated analog, underscores the critical need for further research into cis-4-hydroxy-N-methylproline. A direct, comparative study of these two isomers would be invaluable for elucidating the structure-activity relationships of substituted prolines and could pave the way for the development of novel therapeutics targeting a range of conditions from neurodegenerative diseases to inflammatory and fibrotic disorders. For now, the scientific community must rely on the disparate pieces of information available, highlighting a clear gap in the current understanding of these intriguing molecules.
References
- 1. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Methyl-L-cis-4-hydroxyproline hydrochloride | 67463-44-9 | FM176136 [biosynth.com]
- 3. Production of N-acetyl cis-4-hydroxy-L-proline by the yeast N-acetyltransferase Mpr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
A Comparative Guide to the Metabolic Fates of Proline and 4-Hydroxy-N-Methylproline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of the naturally occurring amino acid proline and the modified imino acid 4-hydroxy-N-methylproline. While the metabolism of proline is well-characterized, information on the metabolic fate of 4-hydroxy-N-methylproline is limited. This document summarizes the established metabolic pathway of proline and the closely related 4-hydroxyproline, and proposes a putative metabolic pathway for 4-hydroxy-N-methylproline based on existing knowledge of related compounds. All quantitative data are presented in structured tables, and detailed experimental protocols for key analyses are provided.
Introduction
Proline is a proteinogenic amino acid crucial for protein structure and function, cellular signaling, and stress responses.[1] Its metabolism is tightly regulated and integrated with central metabolic pathways such as the tricarboxylic acid (TCA) cycle.[2] In contrast, 4-hydroxy-N-methylproline is a rare, non-proteinogenic imino acid. While it has been detected in biological fluids, its metabolic fate has not been extensively studied.[3] Understanding the metabolism of such modified amino acids is critical in drug development and for elucidating their potential physiological roles. This guide aims to provide a comparative overview to facilitate further research in this area.
Metabolic Pathways: A Comparative Overview
The metabolic pathways of proline and 4-hydroxyproline are distinct, involving different initial enzymatic steps.[1][4] Based on the known metabolism of proline, 4-hydroxyproline, and N-methylated compounds, a hypothetical pathway for 4-hydroxy-N-methylproline is proposed.
Proline Metabolism
The catabolism of proline is a two-step enzymatic process that occurs in the mitochondria, converting proline to glutamate.[2]
-
Oxidation to P5C: Proline is first oxidized to Δ¹-pyrroline-5-carboxylate (P5C) by the enzyme proline dehydrogenase (PRODH) , also known as proline oxidase (POX). This enzyme is located on the inner mitochondrial membrane.
-
Conversion to Glutamate: P5C is then converted to glutamate by P5C dehydrogenase (P5CDH) in the mitochondrial matrix. Glutamate can then enter the TCA cycle via conversion to α-ketoglutarate, contributing to energy production.[5]
digraph "Proline Metabolism" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
Proline [label="Proline"];
P5C [label="Δ¹-Pyrroline-5-Carboxylate (P5C)"];
Glutamate [label="Glutamate"];
TCA [label="TCA Cycle"];
Proline -> P5C [label="PRODH/POX"];
P5C -> Glutamate [label="P5CDH"];
Glutamate -> TCA [label="Transamination/\nDehydrogenation"];
}
Caption: Catabolic pathway of 4-hydroxyproline to glyoxylate and pyruvate.
Putative Metabolic Fate of 4-Hydroxy-N-Methylproline
Direct experimental evidence for the metabolic fate of 4-hydroxy-N-methylproline is currently lacking in the scientific literature. However, based on the metabolism of related compounds, a hypothetical pathway can be proposed. The presence of the N-methyl group likely prevents direct action by proline and hydroxyproline dehydrogenases. A plausible initial step would be demethylation.
-
Putative N-demethylation: The N-methyl group could be removed by an N-demethylase enzyme, yielding 4-hydroxyproline. The metabolism of some N-methylated amino acids involves such demethylation steps.
-
Entry into the Hydroxyproline Pathway: The resulting 4-hydroxyproline would then be expected to enter the established catabolic pathway for hydroxyproline, being converted to glyoxylate and pyruvate.
```dot
digraph "Putative 4-Hydroxy-N-Methylproline Metabolism" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
HNMP [label="4-Hydroxy-N-Methylproline"];
HP [label="4-Hydroxyproline"];
Metabolites [label="Glyoxylate + Pyruvate"];
HNMP -> HP [label="Putative N-demethylase", style=dashed];
HP -> Metabolites [label="Hydroxyproline Catabolic Pathway"];
}
References
- 1. Proline Metabolism and Microenvironmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Proline dehydrogenase 2 (PRODH2) is a hydroxyproline dehydrogenase (HYPDH) and molecular target for treating primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 4-hydroxy-N-methylproline: A Potential New Player in Neurological Biomarkers
A comprehensive comparison with established markers for researchers and drug development professionals.
The quest for sensitive and specific biomarkers is a cornerstone of modern medicine, particularly in complex neurological disorders like epilepsy. While several biomarkers have been established, the search for novel molecules that can offer earlier diagnosis, better prognosis, or insights into new therapeutic avenues is relentless. In this context, 4-hydroxy-N-methylproline (NMP), a derivative of hydroxyproline, has emerged as a potential candidate. This guide provides a detailed comparison of NMP with established neurological biomarkers, supported by available experimental data, to aid researchers, scientists, and drug development professionals in evaluating its potential.
Performance at a Glance: 4-hydroxy-N-methylproline vs. Established Epilepsy Biomarkers
The validation of a biomarker is a multi-stage process, from preclinical discovery to clinical validation. 4-hydroxy-N-methylproline is currently in the preclinical phase of investigation for its utility as a biomarker related to astrocyte dysfunction and neuroprotection in epilepsy models. In contrast, several other biomarkers are already in clinical use or undergoing extensive clinical validation for epilepsy. The following tables summarize the comparative data.
Table 1: Preclinical Performance of 4-hydroxy-N-methylproline (NMP) in a Pilocarpine-Induced Astrocyte Injury Model [1]
| Parameter | Condition | NMP Treatment (100 µg/mL) | Fold Change (vs. Pilocarpine) |
| Cell Viability | Pilocarpine-induced injury | Increased | ~1.8 |
| Reactive Oxygen Species (ROS) Accumulation | Pilocarpine-induced injury | Decreased | ~0.12 |
| Mitochondrial Membrane Potential | Pilocarpine-induced injury | Restored towards control | N/A |
| GFAP Expression | Pilocarpine-induced injury | Decreased | N/A (Qualitative) |
| VDAC-1 Expression | Pilocarpine-induced injury | Decreased | N/A (Qualitative) |
Table 2: Clinical Performance of Established Biomarkers in Epilepsy
| Biomarker | Matrix | Fold Change in Epilepsy Patients (vs. Controls) | Key Findings |
| Neuron-Specific Enolase (NSE) | Serum | ~4-fold (in complex partial status epilepticus)[2] | Levels correlate with seizure duration and outcome in status epilepticus.[3] A meta-analysis showed significantly elevated levels in the CSF and serum of children with epilepsy.[4][5] |
| S100B | Serum/CSF | Variable; can be significantly higher in focal seizures and temporal lobe epilepsy.[6][7] | Levels may be influenced by seizure severity and type.[7] Can be elevated in various neurological injuries, not specific to epilepsy.[8] |
| Glial Fibrillary Acidic Protein (GFAP) | Plasma/CSF | Elevated in epilepsy patients, particularly those with recent seizures.[9][10] | Can differentiate between epileptic and non-epileptic seizures.[9] Also a marker for autoimmune astrocytopathy with seizures.[11] |
| Neurofilament Light Chain (NfL) | Plasma/CSF | Elevated in patients with epilepsy compared to those with psychogenic non-epileptic seizures.[12][13] | Higher levels are associated with recent seizures and may predict cognitive impairment.[14][15] |
| Voltage-Dependent Anion Channel 1 (VDAC-1) | Tissue | Upregulated in neurons in refractory epilepsy.[16] | Implicated in mitochondria-mediated apoptosis in epilepsy.[16] Inhibition shows therapeutic potential in preclinical models.[17] |
Experimental Methodologies: A Closer Look
Detailed and reproducible experimental protocols are critical for the validation of any biomarker. Below are the methodologies for the key experiments cited in this guide.
Quantification of 4-hydroxy-N-methylproline (NMP) in Biological Samples (Adapted Protocol)
As there is no standardized, published protocol for the quantification of 4-hydroxy-N-methylproline in clinical samples, the following is an adapted method based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedures for the analysis of hydroxyproline and other small molecules.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated 4-hydroxy-N-methylproline).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 4-hydroxy-N-methylproline and its internal standard would need to be determined through infusion and optimization experiments.
-
Western Blot for GFAP and VDAC-1 Expression[1]
1. Protein Extraction:
-
Astrocytes are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
2. SDS-PAGE and Electrotransfer:
-
Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against GFAP (e.g., 1:1000 dilution) and VDAC-1 (e.g., 1:1000 dilution).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Measurement of Reactive Oxygen Species (ROS)[1]
1. Cell Preparation:
-
Astrocytes are seeded in 6-well plates.
-
After treatment with pilocarpine and/or NMP, cells are washed with phosphate-buffered saline (PBS).
2. Staining:
-
Cells are incubated with 10 µM 2',7'-dichlorofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.
3. Flow Cytometry:
-
Cells are washed, trypsinized, and resuspended in PBS.
-
The fluorescence intensity of dichlorofluorescein (DCF) is measured using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Visualizing the Molecular Landscape
To better understand the proposed mechanisms and workflows, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of 4-hydroxy-N-methylproline in an epilepsy model.
Caption: Experimental workflow for NMP quantification.
Conclusion: A Promising but Nascent Biomarker Candidate
The preclinical data for 4-hydroxy-N-methylproline are encouraging, suggesting a potential role in mitigating astrocyte dysfunction and oxidative stress, key pathological features of epilepsy. Its ability to modulate biomarkers like GFAP and VDAC-1 in a disease model warrants further investigation.
However, it is crucial to underscore that NMP is at a very early stage of biomarker development. Significant research is required to translate these preclinical findings to the clinical setting. This includes the development and validation of a robust and sensitive assay for its quantification in human biological fluids, followed by large-scale clinical studies to establish its diagnostic and prognostic utility in comparison to, or in combination with, established biomarkers like NSE, S100B, GFAP, and NfL.
For researchers and drug development professionals, 4-hydroxy-N-methylproline represents a novel avenue of investigation in the complex landscape of neurological biomarkers. The data presented in this guide offer a foundational understanding of its current standing and a roadmap for its future validation.
References
- 1. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuron-specific enolase, a marker of acute neuronal injury, is increased in complex partial status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. patrinum.ch [patrinum.ch]
- 5. A Meta-Analysis of Neuron-Specific Enolase Levels in Cerebrospinal Fluid and Serum in Children With Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archepilepsy.org [archepilepsy.org]
- 7. archepilepsy.org [archepilepsy.org]
- 8. mdpi.com [mdpi.com]
- 9. Elevated plasma neurofilament light and glial fibrillary acidic protein in epilepsy versus nonepileptic seizures and nonepileptic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Munin: Serum Markers of Neuronal Damage and Astrocyte Activity in Patients with Chronic Epilepsy: Elevated Levels of Glial Fibrillary Acidic Protein [munin.uit.no]
- 11. Frontiers | A single-center retrospective analysis of autoimmune glial fibrillary acidic protein astrocytopathy with seizures in children [frontiersin.org]
- 12. medrxiv.org [medrxiv.org]
- 13. medrxiv.org [medrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. neuro-sens.com [neuro-sens.com]
- 16. Voltage-dependent anion channels mediated apoptosis in refractory epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Review of 4-hydroxy-N-methylproline: Synthesis, Bioactivity, and Therapeutic Prospects
This guide provides a comprehensive literature review of 4-hydroxy-N-methylproline (NMP), a bioactive non-proteinogenic amino acid. It is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of its properties and performance based on available experimental data. The review covers its synthesis, biological activities with a focus on neuroprotection, and detailed experimental protocols from key studies.
Introduction to 4-hydroxy-N-methylproline
4-hydroxy-N-methylproline, chemically known as (2S, 4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid, is a derivative of the amino acid proline.[1] It is a naturally occurring compound that has been isolated from various sources, including the leaves of the plant Sideroxylon obtusifolium and as a constituent of cyclic peptides produced by cyanobacteria.[2][3][4] Recent studies have highlighted its potential as a therapeutic agent, particularly for its neuroprotective and anticonvulsant properties.[2][5] This guide will synthesize the current knowledge on NMP, presenting its physicochemical characteristics, synthesis methods, and a detailed analysis of its biological effects.
Table 1: Physicochemical Properties of 4-hydroxy-N-methylproline
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H11NO3 | [6] |
| Molecular Weight | 145.16 g/mol | [6] |
| IUPAC Name | (2S,4R)-4-hydroxy-1-methylpyrrolidin-1-ium-2-carboxylate | [6] |
| InChIKey | FMIPNAUMSPFTHK-UHNVWZDZSA-N | [6] |
| Canonical SMILES | C[NH+]1C--INVALID-LINK--O | [6] |
| Class | Proline and derivatives | |
Synthesis and Production
The production of 4-hydroxyproline derivatives can be achieved through both chemical synthesis and biological processes. While traditional methods for producing the parent compound, trans-4-hydroxy-l-proline, involve the acid hydrolysis of collagen, this process suffers from low productivity and environmental concerns.[7]
Chemical Synthesis: Patented methods describe the synthesis of related protected forms, such as N-BOC-cis-4-hydroxyproline methyl ester.[8] This multi-step process typically involves:
-
Amino Group Protection: The amino group of 4-hydroxy-L-proline is protected, for example, with a BOC (tert-butyloxycarbonyl) group using BOC anhydride.[8]
-
Carboxyl Group Esterification: The carboxylic acid group is then esterified to form the methyl ester.[8] These synthetic routes are crucial for creating derivatives used in peptide synthesis and drug discovery.
Biosynthesis: Metabolic engineering offers a promising alternative for producing hydroxyproline derivatives.[7] Microorganisms like Escherichia coli and Corynebacterium glutamicum are being engineered to produce trans-4-hydroxy-l-proline from glucose.[7] This involves introducing and expressing proline hydroxylase enzymes, which stereospecifically add a hydroxyl group to proline.[7][9] In nature, NMP is found as a component of nonribosomal peptides in cyanobacteria, where its synthesis is governed by specific gene clusters.[3][4]
Biological Activity and Therapeutic Potential
The primary therapeutic potential of NMP identified in recent literature lies in its neuroprotective and anticonvulsant effects. Studies have demonstrated its ability to mitigate cellular damage in astrocytes, which play a critical role in the pathophysiology of epilepsy.[2][5]
Neuroprotection against Pilocarpine-Induced Injury: Pilocarpine, a muscarinic acetylcholine receptor agonist, is used to induce seizures in experimental models, causing excitotoxicity, oxidative stress, and cell death in neurons and glial cells. NMP has shown significant protective effects in cultured astrocytes exposed to cytotoxic concentrations of pilocarpine (IC50 = 31.86 mM).[2]
-
Cell Viability: NMP treatment following pilocarpine exposure dose-dependently increased astrocyte viability.[2][5]
-
Oxidative Stress Reduction: It significantly reduced the accumulation of cytoplasmic Reactive Oxygen Species (ROS).[2]
-
Mitochondrial Protection: NMP protected mitochondria from pilocarpine-induced depolarization, a key event in the apoptotic cascade.[2]
-
Modulation of Biomarkers: The compound attenuated the overexpression of Glial Fibrillary Acidic Protein (GFAP) and Voltage-Dependent Anion Channel 1 (VDAC-1), important biomarkers of astrocyte dysfunction and cell death signaling.[2]
The proposed mechanism for its anticonvulsant action may also involve the gamma-aminobutyric acid (GABA) transporter GAT 1.[2]
Table 2: Comparison of NMP Effects on Pilocarpine-Treated Astrocytes
| Parameter | Pilocarpine-Induced Effect (Positive Control) | Effect of NMP Treatment (Concentration) | Percent Change vs. Positive Control |
|---|---|---|---|
| Cell Viability | Significant decrease | Increase in viability | +58.3% (25 µg/mL)[2][5] |
| Increase in viability | +72.5% (50 µg/mL)[2][5] | ||
| Increase in viability | +89.3% (100 µg/mL)[2][5] | ||
| Cytoplasmic ROS | Significant increase (6.7-fold vs. control)[2] | Reduction in ROS | -72.7% (25 µg/mL)[2] |
| Reduction in ROS | -75.2% (50 µg/mL)[2] | ||
| Reduction in ROS | -87.7% (100 µg/mL)[2] |
| Mitochondrial Potential | ~20% decrease in fluorescence vs. control[2] | Increase in fluorescence | +49.3% (25 µg/mL)[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are summarized from the study investigating NMP's neuroprotective effects.[2]
Cell Culture and Treatment: Primary astrocyte cultures are established and incubated with a cytotoxic concentration of pilocarpine (IC50 = 31.86 mM) for 24 hours to induce cellular injury. Following this, the cells are treated with various concentrations of NMP (e.g., 3.12 to 100 µg/mL) for an additional 24 hours before assessment.
Cell Viability Assessment (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to measure cell viability.
-
After treatment, the culture medium is replaced with a fresh medium containing MTT solution.
-
Cells are incubated to allow mitochondrial dehydrogenases in viable cells to convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). Absorbance is directly proportional to the number of viable cells.
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are quantified using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cells are treated as described above.
-
DCFH-DA is added to the cell culture and incubated. The probe is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a flow cytometer or fluorescence microplate reader.
Mitochondrial Transmembrane Potential (ΔΨm) Assessment: The cationic fluorescent dye Rhodamine 123 is used to assess mitochondrial membrane potential.
-
Following treatment, cells are incubated with Rhodamine 123.
-
The dye accumulates in active mitochondria with an intact membrane potential.
-
A decrease in potential, indicative of mitochondrial dysfunction, results in reduced dye accumulation and lower fluorescence.
-
The fluorescence intensity is quantified by flow cytometry. A shift in the fluorescence peak indicates changes in ΔΨm.
Visualized Workflows and Pathways
To clarify the experimental process and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for evaluating the neuroprotective effects of NMP on astrocytes.
References
- 1. Exposome-Explorer - N-Methylproline (Compound) [exposome-explorer.iarc.fr]
- 2. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. n-Methyl-4-hydroxyproline | C6H11NO3 | CID 139065521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 9. Metabolism of [13C5]hydroxyproline in vitro and in vivo: implications for primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-hydroxy-N-methylproline
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is a cornerstone of a safe and compliant research environment. This document provides a comprehensive, step-by-step guide to the safe disposal of 4-hydroxy-N-methylproline, ensuring the protection of personnel and the environment.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to handle 4-hydroxy-N-methylproline with the appropriate safety measures. This compound is a chemical reagent and should be treated with care in a controlled laboratory setting.
Personal Protective Equipment (PPE):
A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. When handling 4-hydroxy-N-methylproline, the following PPE is required:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Chemical-resistant gloves must be worn. Always inspect gloves prior to use and wash hands thoroughly after handling.[2][3]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[1][3]
-
Respiratory Protection: If working with the compound in a powdered form where dust may be generated, or if exposure limits are exceeded, a full-face respirator may be necessary.[2]
Engineering Controls:
Always handle 4-hydroxy-N-methylproline in a well-ventilated area.[2][3] The use of a chemical fume hood is recommended to minimize inhalation exposure.
II. Step-by-Step Disposal Protocol
The disposal of 4-hydroxy-N-methylproline, as with any chemical waste, must adhere to local, regional, and national regulations.[4][5] The following protocol provides a general framework for its safe disposal.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the 4-hydroxy-N-methylproline waste is in a solid or liquid form. Note any solvents or other chemicals that may be mixed with it.
-
Segregate from Other Waste: Do not mix 4-hydroxy-N-methylproline waste with other chemical waste streams unless compatibility has been confirmed.[4] It is best practice to collect it in a dedicated, properly labeled waste container.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a suitable, closed container for disposal.[2][3] For solid waste, a securely sealed bag or container is appropriate. For liquid waste, ensure the container is compatible with the solvent used.
-
Properly Label the Container: The waste container must be clearly labeled with the full chemical name: "4-hydroxy-N-methylproline Waste". Also, include any other components of the waste mixture and appropriate hazard warnings.
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[2][3]
-
Secondary Containment: It is advisable to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.
Step 4: Final Disposal
-
Consult with a Licensed Waste Disposal Service: The final disposal of chemical waste must be conducted by a licensed and reputable waste disposal company.[3][6] Provide them with a complete and accurate description of the waste.
-
Adherence to Regulations: Ensure that the disposal method complies with all applicable federal, state, and local environmental regulations.[4][5] Under no circumstances should 4-hydroxy-N-methylproline be disposed of down the drain or in regular trash.[4][5][6]
III. Accidental Release and Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
Small Spills:
-
Ensure Proper PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[3][5] Avoid generating dust.[2]
-
Clean the Area: Once the bulk of the material has been collected, decontaminate the area with a suitable cleaning agent and dispose of the cleaning materials as hazardous waste.
Large Spills:
-
Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.[2]
-
Alert Emergency Personnel: Notify your institution's environmental health and safety (EHS) office or emergency response team.
-
Ventilate the Area: If it is safe to do so, increase ventilation to the area.
-
Prevent Environmental Contamination: Take steps to prevent the spilled material from entering drains or waterways.[6]
IV. Quantitative Safety Data Summary
While specific quantitative data for disposal procedures are not available, the following table summarizes key safety parameters for 4-hydroxy-N-methylproline and related compounds.
| Property | Value | Source |
| Molecular Formula | C6H11NO3 | [2] PubChem |
| Molecular Weight | 145.16 g/mol | [2] PubChem |
| Appearance | White to off-white powder | Sigma-Aldrich |
| Solubility in Water | Soluble | Fisher Scientific |
| Storage Temperature | Store in a dry, cool, and well-ventilated place.[2][3] | ChemicalBook, Fisher Scientific |
| Incompatible Materials | Store away from incompatible materials and foodstuff containers.[6] | Santa Cruz Biotechnology |
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 4-hydroxy-N-methylproline.
Caption: Disposal workflow for 4-hydroxy-N-methylproline.
References
Essential Safety and Logistical Guidance for Handling 4-hydroxy-N-methylproline
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive operational and disposal plan for 4-hydroxy-N-methylproline, grounded in established safety protocols, to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling 4-hydroxy-N-methylproline, a consistent and thorough approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE and safety measures.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and dust. |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile, neoprene). | Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[1] |
| Body Protection | Laboratory coat or fire/flame-resistant and impervious clothing. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. | Avoids inhalation of dust or aerosols.[1] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential for the safe handling of 4-hydroxy-N-methylproline. Adherence to these steps will mitigate risks during experimental procedures.
-
Preparation :
-
Ensure the work area is clean, well-ventilated, and has emergency exits.[1]
-
Locate the nearest safety shower and eye wash station.
-
Don all required personal protective equipment as detailed in the table above.
-
-
Handling the Compound :
-
In Case of a Spill :
-
First Aid Measures :
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen.[1]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
Eye Contact : Rinse with pure water for at least 15 minutes.[1]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting.[1]
-
In all cases of exposure, seek medical attention.[1]
-
Disposal Plan
Proper disposal of 4-hydroxy-N-methylproline and its containers is critical to prevent environmental contamination.
-
Chemical Waste :
-
Contaminated Packaging :
-
Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[1]
-
Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[1]
-
Experimental Workflow for Handling 4-hydroxy-N-methylproline
The following diagram illustrates the logical flow of operations when working with 4-hydroxy-N-methylproline, from preparation to disposal.
Caption: Workflow for Safe Handling of 4-hydroxy-N-methylproline.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
